molecular formula C14H11I2N5O2S2 B561679 S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine CAS No. 175093-14-8

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Katalognummer: B561679
CAS-Nummer: 175093-14-8
Molekulargewicht: 599.2 g/mol
InChI-Schlüssel: CKOHBPRDAGSGHJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, also known as this compound, is a useful research compound. Its molecular formula is C14H11I2N5O2S2 and its molecular weight is 599.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

4-azido-2-hydroxy-3,5-diiodo-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11I2N5O2S2/c15-9-7-8(13(22)11(16)12(9)20-21-17)14(23)19-5-6-24-25-10-3-1-2-4-18-10/h1-4,7,22H,5-6H2,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKOHBPRDAGSGHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCNC(=O)C2=CC(=C(C(=C2O)I)N=[N+]=[N-])I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11I2N5O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30662039
Record name 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

599.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

175093-14-8
Record name 4-Azido-2-hydroxy-3,5-diiodo-N-{2-[(pyridin-2-yl)disulfanyl]ethyl}benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30662039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: A Heterobifunctional Cross-linking Agent

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, a versatile heterobifunctional cross-linking agent. Designed for researchers, scientists, and drug development professionals, this document details the compound's properties, synthesis, and applications in studying protein-protein interactions.

Introduction

This compound is a powerful tool in chemical biology and proteomics. It is a radioiodinatable, cleavable, and photoactivatable cross-linking agent.[1] Its unique trifunctional nature allows for the targeted labeling and covalent trapping of interacting proteins. The key features of this reagent are:

  • Cysteine-Specific Linkage: A 2-thiopyridyl group that reacts specifically with sulfhydryl groups of cysteine residues in proteins, forming a cleavable disulfide bond.[1]

  • Photo-inducible Cross-linking: A 4-azidosalicylamido group that, upon activation with UV light, forms a highly reactive nitrene, which can non-selectively insert into C-H and N-H bonds in close proximity, thus covalently linking interacting molecules.[1]

  • Radioiodination Potential: The salicylamido ring can be readily iodinated with radioactive iodine isotopes, enabling the sensitive detection of cross-linked products.[1]

This guide will delve into the technical details of this reagent, providing the necessary information for its effective use in research settings.

Physicochemical Properties

A summary of the known physicochemical properties of this compound and its non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), are presented in Table 1.

PropertyThis compoundS-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)
CAS Number 175093-14-8[2][3]164575-82-0[4]
Molecular Formula C₁₄H₁₁I₂N₅O₂S₂[2]C₁₄H₁₃N₅O₂S₂[4]
Molecular Weight 599.21 g/mol [2]347.4 g/mol [4]
Appearance Not specified in search resultsNot specified in search results
Solubility Not specified in search resultsNot specified in search results
Melting Point Not specified in search resultsNot specified in search results
UV-Vis Absorption Not specified in search resultsNot specified in search results

Synthesis and Preparation

The synthesis of the non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), has been described.[1] The synthesis of the stable, non-radioactive iodinated compound is not detailed in the available literature, though it is commercially available. The following section outlines the synthesis of AET.

Synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

The synthesis of AET involves the reaction of N-hydroxysuccinimidyl-4-azidosalicylic acid (NHS-ASA) with S-(2-aminoethylthio)-2-thiopyridine.

Experimental Protocol:

  • Preparation of S-(2-aminoethylthio)-2-thiopyridine: This intermediate can be synthesized by reacting cystamine dihydrochloride with 2,2'-dipyridyl disulfide.

  • Reaction with NHS-ASA: S-(2-aminoethylthio)-2-thiopyridine is then reacted with NHS-ASA in a suitable solvent such as dimethylformamide (DMF) in the presence of a base like triethylamine to yield AET.

  • Purification: The crude product is purified by chromatography.

A detailed, step-by-step protocol for the synthesis of AET can be found in Chen et al., Bioconjugate Chemistry, 1996.[1]

G cluster_0 Synthesis of AET NHS-ASA NHS-ASA Reaction Reaction NHS-ASA->Reaction DMF, Triethylamine S-(2-aminoethylthio)-2-thiopyridine S-(2-aminoethylthio)-2-thiopyridine S-(2-aminoethylthio)-2-thiopyridine->Reaction AET AET Reaction->AET

Synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET).

Experimental Protocols for Application

This section provides detailed methodologies for the key applications of this compound and its precursor AET.

Radioiodination of AET

AET can be radioiodinated to introduce a detectable tag.

Experimental Protocol:

  • Reagents: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), Na¹²⁵I, and an oxidizing agent such as Chloramine-T.

  • Procedure: To a solution of AET in a suitable buffer (e.g., phosphate buffer, pH 7.5), add Na¹²⁵I followed by a fresh solution of Chloramine-T.

  • Quenching: After a short incubation period (typically 1-2 minutes at room temperature), the reaction is quenched by adding a reducing agent like sodium metabisulfite.

  • Purification: The radioiodinated product is purified from unreacted iodide and other reagents using techniques like gel filtration or reverse-phase HPLC.

A detailed protocol can be found in Chen et al., Bioconjugate Chemistry, 1996.[1]

Incorporation into Cysteine-Containing Proteins

The 2-thiopyridyl moiety of the cross-linker reacts with free sulfhydryl groups on cysteine residues to form a disulfide bond.

Experimental Protocol:

  • Protein Preparation: The protein of interest must have an accessible cysteine residue. If not naturally present, it can be introduced via site-directed mutagenesis. The protein should be in a buffer free of reducing agents.

  • Reaction: Add a molar excess of the cross-linker (dissolved in a suitable solvent like DMF or DMSO) to the protein solution. The reaction is typically carried out at room temperature for 1-2 hours.

  • Monitoring the Reaction: The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Removal of Excess Reagent: Unreacted cross-linker is removed by gel filtration or dialysis.

G cluster_1 Protein Incorporation Workflow Protein-SH Protein with Cysteine Reaction Disulfide Exchange Protein-SH->Reaction Crosslinker This compound Crosslinker->Reaction Modified_Protein Protein-S-S-Linker Reaction->Modified_Protein Byproduct Pyridine-2-thione Reaction->Byproduct

Incorporation of the cross-linker into a cysteine-containing protein.

Photo-Cross-Linking

Upon UV irradiation, the azido group forms a highly reactive nitrene that can insert into adjacent molecules.

Experimental Protocol:

  • Complex Formation: The protein modified with the cross-linker is incubated with its potential binding partner(s) under conditions that favor complex formation.

  • UV Irradiation: The sample is irradiated with UV light. The optimal wavelength is typically around 300-360 nm to minimize protein damage. The irradiation time and intensity need to be optimized for each system.

  • Quenching: The photoreaction can be quenched by adding a scavenger molecule like dithiothreitol (DTT).

  • Analysis: The cross-linked products are typically analyzed by SDS-PAGE, followed by autoradiography (if a radiolabeled cross-linker was used) or Western blotting.

Cleavage of the Disulfide Bond

The disulfide bond linking the cross-linker to the protein can be cleaved using reducing agents.

Experimental Protocol:

  • Reducing Agents: Common reducing agents include dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP).

  • Procedure: The cross-linked sample is incubated with a sufficient concentration of the reducing agent (e.g., 10-50 mM DTT) in a suitable buffer. The reaction is typically carried out at 37-50°C for 30-60 minutes.

  • Analysis: The cleaved products can be analyzed by 2D-SDS-PAGE or mass spectrometry to identify the cross-linked partners.

G cluster_2 Overall Experimental Workflow Step1 1. Protein Modification Step2 2. Complex Formation Step1->Step2 Step3 3. UV Cross-linking Step2->Step3 Step4 4. Analysis (e.g., SDS-PAGE) Step3->Step4 Step5 5. Disulfide Cleavage (Optional) Step4->Step5 Step6 6. Further Analysis (e.g., 2D-PAGE, MS) Step5->Step6

General experimental workflow for using the cross-linker.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • General Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Azido Group: Azido compounds are potentially explosive and should be handled with care. Avoid heating and friction.

  • Iodinated Compound: Handle with care, as iodinated organic compounds can be toxic.

  • Disposal: Dispose of the reagent and any contaminated materials in accordance with local, state, and federal regulations.

Note: A specific Material Safety Data Sheet (MSDS) for this compound was not found in the search results. It is highly recommended to obtain and review the MSDS from the supplier before use.

Conclusion

This compound is a multifaceted cross-linking agent that offers a powerful approach to investigating protein-protein interactions. Its combination of cysteine-specific reactivity, photo-inducible cross-linking, and the potential for radioiodination provides researchers with a versatile tool for mapping protein interfaces and elucidating the architecture of protein complexes. By following the protocols and considering the safety guidelines outlined in this technical guide, researchers can effectively utilize this reagent to advance their understanding of complex biological systems.

References

An In-depth Technical Guide to the Synthesis of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive, step-by-step protocol for the synthesis of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, a heterobifunctional, photoactivatable, and cleavable cross-linking agent. This reagent is of significant interest in chemical biology and drug development for its ability to elucidate molecular interactions. The synthesis is a multi-step process involving the preparation of key intermediates, including an iodinated and azidated salicylic acid derivative and a thiol-reactive pyridyl disulfide linker, followed by their final conjugation.

I. Overview of the Synthetic Pathway

The synthesis of the target molecule, this compound, is accomplished through a convergent synthesis strategy. This involves the independent synthesis of two key fragments, which are then coupled in the final step. The overall workflow is depicted below.

cluster_0 Synthesis of Activated Iodo-4-Azidosalicylic Acid cluster_1 Synthesis of the Linker SA Salicylic Acid ASA 4-Aminosalicylic Acid SA->ASA Nitration, Reduction AAS 4-Azidosalicylic Acid ASA->AAS Diazotization, Azidation IASA Iodo-4-Azidosalicylic Acid AAS->IASA Iodination NHS_IASA NHS-Iodo-4-Azidosalicylic Acid IASA->NHS_IASA NHS Esterification Final_Product S-[2-(Iodo-4-Azidosalicylamido)ethylthio]- 2-thiopyridine NHS_IASA->Final_Product Amide Coupling Cystamine Cystamine Dihydrochloride Linker 2-(2-Pyridyldithio)ethylamine Cystamine->Linker Thiol-Disulfide Exchange with PDT PDT 2,2'-Dithiopyridine Linker->Final_Product Amide Coupling

Caption: Convergent synthesis strategy for this compound.

II. Experimental Protocols

This section details the experimental procedures for the synthesis of the necessary precursors and the final product.

A. Synthesis of N-Hydroxysuccinimidyl-Iodo-4-Azidosalicylate (NHS-IASA)

This multi-step synthesis begins with the commercially available 4-aminosalicylic acid.

1. Synthesis of 4-Azidosalicylic Acid

The synthesis of 4-azidosalicylic acid from 4-aminosalicylic acid is a standard procedure involving diazotization followed by azidation.

Reagent/SolventMolecular WeightQuantityMoles
4-Aminosalicylic Acid153.14 g/mol 15.3 g0.1
Hydrochloric Acid (conc.)36.46 g/mol 25 mL~0.3
Sodium Nitrite69.00 g/mol 7.6 g0.11
Sodium Azide65.01 g/mol 7.15 g0.11
Deionized Water18.02 g/mol 400 mL-

Protocol:

  • Dissolve 4-aminosalicylic acid in 100 mL of deionized water containing concentrated hydrochloric acid at 0-5 °C in an ice bath.

  • Slowly add a solution of sodium nitrite in 50 mL of cold deionized water while maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate beaker, dissolve sodium azide in 250 mL of deionized water and cool to 0-5 °C.

  • Slowly add the cold diazonium salt solution to the sodium azide solution with vigorous stirring. Nitrogen gas will evolve.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Acidify the solution with concentrated hydrochloric acid to a pH of 2-3 to precipitate the 4-azidosalicylic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum.

2. Iodination of 4-Azidosalicylic Acid

The iodination of the activated aromatic ring of 4-azidosalicylic acid can be achieved using iodine monochloride.

Reagent/SolventMolecular WeightQuantityMoles
4-Azidosalicylic Acid179.12 g/mol 17.9 g0.1
Iodine Monochloride (ICl)162.35 g/mol 17.0 g0.105
Glacial Acetic Acid60.05 g/mol 200 mL-
Deionized Water18.02 g/mol 500 mL-

Protocol:

  • Dissolve 4-azidosalicylic acid in glacial acetic acid in a flask protected from light.

  • Slowly add a solution of iodine monochloride in glacial acetic acid to the reaction mixture with stirring.

  • Heat the mixture to 50-60 °C and maintain for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into ice-cold deionized water to precipitate the product.

  • Collect the solid by vacuum filtration, wash thoroughly with cold water to remove acetic acid and unreacted ICl, and dry under vacuum.

3. Synthesis of N-Hydroxysuccinimidyl-Iodo-4-Azidosalicylate (NHS-IASA)

The carboxylic acid is activated as an N-hydroxysuccinimide (NHS) ester to facilitate amide bond formation.

Reagent/SolventMolecular WeightQuantityMoles
Iodo-4-Azidosalicylic Acid305.02 g/mol 3.05 g0.01
N-Hydroxysuccinimide (NHS)115.09 g/mol 1.27 g0.011
Dicyclohexylcarbodiimide (DCC)206.33 g/mol 2.27 g0.011
Dichloromethane (DCM)84.93 g/mol 100 mL-

Protocol:

  • Dissolve iodo-4-azidosalicylic acid and N-hydroxysuccinimide in anhydrous dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of dicyclohexylcarbodiimide in anhydrous dichloromethane dropwise to the reaction mixture.

  • Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.

  • A white precipitate of dicyclohexylurea (DCU) will form. Remove the DCU by filtration.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude NHS-Iodo-4-Azidosalicylate. The product can be purified by recrystallization from an appropriate solvent system like ethyl acetate/hexanes.

B. Synthesis of 2-(2-Pyridyldithio)ethylamine

This linker molecule is synthesized via a thiol-disulfide exchange reaction.

Reagent/SolventMolecular WeightQuantityMoles
Cystamine Dihydrochloride225.19 g/mol 2.25 g0.01
2,2'-Dithiopyridine (PDT)220.34 g/mol 4.41 g0.02
Ethanol46.07 g/mol 100 mL-
Triethylamine (TEA)101.19 g/mol 2.8 mL0.02

Protocol:

  • Dissolve cystamine dihydrochloride and 2,2'-dithiopyridine in ethanol.

  • Add triethylamine to the solution to neutralize the hydrochloride and facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • The progress of the reaction can be monitored by the release of pyridine-2-thione, which has a characteristic UV absorbance.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

C. Final Coupling to Synthesize this compound

The final step is the amide coupling of the activated salicylic acid derivative with the linker.

Reagent/SolventMolecular WeightQuantityMoles
NHS-Iodo-4-Azidosalicylate402.11 g/mol 4.02 g0.01
2-(2-Pyridyldithio)ethylamine186.30 g/mol 1.86 g0.01
Dimethylformamide (DMF)73.09 g/mol 50 mL-
Triethylamine (TEA)101.19 g/mol 1.4 mL0.01

Protocol:

  • Dissolve NHS-Iodo-4-Azidosalicylate and 2-(2-pyridyldithio)ethylamine in anhydrous dimethylformamide.

  • Add triethylamine to the reaction mixture to act as a base.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent can be removed under high vacuum.

  • The final product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane).

III. Characterization

The identity and purity of the final product and intermediates should be confirmed by standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure.

  • Mass Spectrometry (MS): To verify the molecular weight.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups (e.g., azide, amide, carbonyl).

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

IV. Signaling Pathways and Logical Relationships

The synthesized cross-linker is designed to probe molecular interactions. The logical workflow of its application in a protein-protein interaction study is outlined below.

cluster_workflow Experimental Workflow for Cross-Linking Start Protein with Cysteine Residue Step1 Incubate with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]- 2-thiopyridine Start->Step1 Step2 Formation of Disulfide Bond (Protein-S-S-Linker) Step1->Step2 Step3 Introduce Binding Partner Protein Step2->Step3 Step4 UV Photoactivation Step3->Step4 Step5 Covalent Cross-Linking via Nitrene Intermediate Step4->Step5 Step6 Analysis of Cross-Linked Products (e.g., SDS-PAGE, Mass Spectrometry) Step5->Step6

Caption: Workflow for utilizing the synthesized cross-linker in a protein interaction study.

This guide provides a detailed and actionable protocol for the synthesis of this compound. Researchers should always adhere to standard laboratory safety practices when handling the reagents and performing the reactions described. The specific quantities and reaction conditions may require optimization based on the available starting materials and laboratory setup.

An In-depth Technical Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: Mechanism of Action and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine is a heterobifunctional crosslinking agent with a versatile design for elucidating protein-protein interactions. This guide provides a comprehensive overview of its mechanism of action, experimental protocols for its application, and methods for the analysis of crosslinked products. The reagent integrates three key functionalities: a sulfhydryl-reactive 2-thiopyridyl group for covalent attachment to cysteine residues, a photo-activatable azidosalicylamido group for forming covalent bonds with nearby molecules upon UV irradiation, and an iodo-substituent that allows for radioiodination for detection purposes. The disulfide bond within the molecule also renders the crosslink cleavable, facilitating downstream analysis by mass spectrometry.

Introduction

The study of protein-protein interactions is fundamental to understanding cellular processes. Chemical crosslinking, coupled with mass spectrometry, has emerged as a powerful tool for identifying interacting proteins and mapping their interfaces. This compound is a sophisticated reagent designed for such studies[1][2][3]. Its heterobifunctional nature allows for a controlled, two-step crosslinking process, minimizing the formation of non-specific conjugates that can occur with homobifunctional reagents[4][5]. This molecule is particularly useful for capturing transient or weak interactions that are often difficult to study using other methods[6]. The key features of this crosslinker are:

  • Cysteine-Specific Reaction: The 2-thiopyridyl group reacts specifically with sulfhydryl groups on cysteine residues[7].

  • Photo-activated Crosslinking: The aryl azide group is chemically inert until activated by UV light, allowing for precise temporal control over the crosslinking reaction[8][9].

  • Radioiodinatable: The presence of an iodine atom on the salicylamido ring enables radio-labeling for easy detection and quantification[1].

  • Cleavable Spacer Arm: The disulfide bond in the spacer arm can be cleaved by reducing agents, simplifying the analysis of crosslinked products by mass spectrometry[1].

Mechanism of Action

The mechanism of action of this compound involves a sequential, two-stage process.

Stage 1: Cysteine-Specific Conjugation

The first stage involves the specific reaction of the 2-thiopyridyl group with a free sulfhydryl group of a cysteine residue on the "bait" protein. This reaction is a disulfide exchange, where the thiol group from the cysteine attacks the disulfide bond of the reagent. This results in the formation of a new disulfide bond between the protein and the crosslinker, with the release of pyridine-2-thione[7]. The progress of this reaction can be monitored spectrophotometrically by measuring the absorbance of the released pyridine-2-thione at 343 nm[7][10].

Experimental_Workflow Bait_Prep 1. Bait Protein Preparation (in Conjugation Buffer) Conjugation 3. Conjugation Reaction (Bait + Crosslinker) Bait_Prep->Conjugation Crosslinker_Prep 2. Crosslinker Stock Solution (in DMSO/DMF) Crosslinker_Prep->Conjugation Purification1 4. Removal of Excess Crosslinker (Desalting Column) Conjugation->Purification1 Interaction 5. Formation of Protein Complex (Conjugated Bait + Prey) Purification1->Interaction Photo_Crosslinking 6. UV Irradiation (on ice) Interaction->Photo_Crosslinking Analysis 7. Analysis of Crosslinked Products (SDS-PAGE, Mass Spectrometry) Photo_Crosslinking->Analysis

References

An In-Depth Technical Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: A Heterobifunctional Crosslinking Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, experimental protocols, and functional applications of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET). This heterobifunctional crosslinking agent is a powerful tool for elucidating protein-protein interactions and characterizing the architecture of multi-protein complexes.

Core Chemical Properties

This compound is the radioiodinated derivative of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET). The presence of an iodine atom, typically a radioisotope such as ¹²⁵I or ¹³¹I, on the salicylamido ring facilitates highly sensitive detection through autoradiography. The molecule's functionality is conferred by three key moieties: a cysteine-reactive 2-thiopyridyl group, a photoactivatable 4-azidosalicylamido group, and a cleavable disulfide bond.

Quantitative data for the non-iodinated precursor, AET, is presented below. It is anticipated that the physicochemical properties of IAET are comparable, with the primary difference being the increased molecular weight due to the iodine atom.

Table 1: Physicochemical Properties of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

PropertyValueSource
Molecular Formula C₁₄H₁₃N₅O₂S₂[1]
Molecular Weight 347.4 g/mol [1]
IUPAC Name 4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamide[1]
CAS Number 164575-82-0[1]

Table 2: Chemical Properties of this compound (IAET)

PropertyValueSource
Molecular Formula C₁₄H₁₁I₂N₅O₂S₂[2]
Molecular Weight 599.21 g/mol [2]
CAS Number 175093-14-8[2][3]
Alternate Name IAET[3]
Purity >95.00%

Mechanism of Action and Experimental Workflow

The utility of IAET as a crosslinking agent stems from its multi-step reaction mechanism, which allows for the covalent capture of interacting proteins. The general workflow is as follows:

  • Radioiodination: The precursor, AET, is radioiodinated to produce IAET.

  • Cysteine-Specific Conjugation: The 2-thiopyridyl group of IAET reacts specifically with a sulfhydryl group on a cysteine residue of the "bait" protein, forming a disulfide bond.

  • Photoactivated Crosslinking: Upon exposure to UV light, the azido group on the salicylamido ring forms a highly reactive nitrene, which then covalently bonds with nearby molecules (the "prey" protein).

  • Cleavage of Disulfide Bond: The disulfide bond linking the crosslinker to the "bait" protein can be cleaved using a reducing agent.

  • Analysis: The radiolabeled "prey" protein can then be identified and analyzed.

G cluster_synthesis Synthesis of IAET cluster_conjugation Conjugation and Crosslinking cluster_analysis Cleavage and Analysis AET AET Precursor Radioiodination Radioiodination (+ Na¹²⁵I) AET->Radioiodination IAET IAET Radioiodination->IAET Conjugation Cysteine-Specific Conjugation IAET->Conjugation Bait Bait Protein (with Cysteine) Bait->Conjugation Prey Prey Protein UV UV Photoactivation Prey->UV Conjugation->Prey Conjugation->UV Crosslinked Crosslinked Complex UV->Crosslinked Cleavage Disulfide Cleavage (Reducing Agent) Crosslinked->Cleavage Radiolabeled_Prey Radiolabeled Prey Protein Cleavage->Radiolabeled_Prey Analysis Analysis (e.g., SDS-PAGE, Autoradiography) Radiolabeled_Prey->Analysis

Figure 1. Overall experimental workflow for using IAET.

Experimental Protocols

The following protocols are based on established methods for similar crosslinking agents and the available literature on AET and its derivatives.[4] Researchers should optimize these protocols for their specific proteins of interest and experimental conditions.

Radioiodination of AET to Synthesize IAET

Materials:

  • S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

  • Na¹²⁵I

  • Chloramine-T or Iodogen-coated tubes

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.4)

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • Dissolve AET in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Add Na¹²⁵I to the AET solution.

  • Initiate the iodination reaction by adding Chloramine-T solution or by conducting the reaction in an Iodogen-coated tube.

  • Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

  • Quench the reaction by adding sodium metabisulfite.

  • Purify the resulting IAET from unreacted iodide and other reagents using a size-exclusion chromatography column.

  • Assess the purity and radiochemical yield of the IAET fraction by thin-layer chromatography and a gamma counter.

Cysteine-Specific Conjugation of IAET to the Bait Protein

Materials:

  • Purified bait protein with at least one accessible cysteine residue

  • Synthesized IAET

  • Reaction buffer (e.g., phosphate-buffered saline, pH 7.2-7.5)

  • Desalting column

Procedure:

  • Dissolve the bait protein in the reaction buffer.

  • Add a molar excess of IAET to the protein solution. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

  • Remove excess, unreacted IAET using a desalting column.

Photoactivated Crosslinking

Materials:

  • IAET-conjugated bait protein

  • Purified prey protein or cell lysate containing the prey protein

  • UV lamp (long-wave UV, typically 300-370 nm)

  • Reaction buffer (amine-free, e.g., HEPES or phosphate buffer)

Procedure:

  • Mix the IAET-conjugated bait protein with the prey protein in an appropriate reaction buffer.

  • Incubate the mixture to allow for the formation of non-covalent protein-protein interactions.

  • Expose the sample to UV light for a predetermined duration (e.g., 5-15 minutes). The optimal exposure time and distance from the UV source should be optimized to maximize crosslinking and minimize protein damage.

  • The sample is now ready for analysis or for the cleavage of the disulfide bond.

G cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Bait_IAET Bait Protein-IAET Conjugate Interaction Non-covalent Interaction Bait_IAET->Interaction Prey Prey Protein Prey->Interaction UV UV Light (300-370 nm) Interaction->UV Nitrene Nitrene Formation UV->Nitrene Crosslink Covalent Crosslink Formation Nitrene->Crosslink Crosslinked_Complex Crosslinked Bait-Prey Complex Crosslink->Crosslinked_Complex

Figure 2. Photoactivated crosslinking pathway.
Cleavage of the Disulfide Bond

Materials:

  • Crosslinked protein sample

  • Reducing agent (e.g., dithiothreitol (DTT), 2-mercaptoethanol)

  • SDS-PAGE sample buffer

Procedure:

  • To the crosslinked sample, add a reducing agent to a final concentration sufficient to cleave the disulfide bonds (e.g., 20-50 mM DTT).

  • Incubate at an appropriate temperature (e.g., 37°C for 30 minutes or boiling for 5 minutes in SDS-PAGE sample buffer).

  • The radiolabel will now be transferred to the prey protein, which can be separated from the bait protein by electrophoresis.

Analysis of Crosslinked Products

The primary method for analyzing the results of a crosslinking experiment with IAET is sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by autoradiography.

  • Non-reducing SDS-PAGE: Under non-reducing conditions, the bait and prey proteins will migrate as a higher molecular weight complex.

  • Reducing SDS-PAGE: After cleavage of the disulfide bond, the radiolabel will be associated with the prey protein, allowing for its identification and characterization. The bait protein will no longer be radiolabeled.

Conclusion

This compound is a versatile and highly sensitive crosslinking agent for the study of protein-protein interactions. Its heterobifunctional nature, combined with the ability to be radioiodinated and the presence of a cleavable disulfide bond, provides a robust methodology for identifying and characterizing interacting partners within complex biological systems. Careful optimization of the experimental protocols is crucial for achieving reliable and reproducible results.

References

An In-Depth Technical Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (CAS: 175093-14-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, a heterobifunctional, photoactivatable, and cleavable cross-linking agent. This document details its chemical and physical properties, provides in-depth experimental protocols for its application in studying protein-protein interactions, and illustrates its use in elucidating biological signaling pathways.

Core Concepts and Mechanism of Action

This compound, also known as IAET, is a powerful tool in chemical biology and proteomics for mapping protein interactions. Its functionality is derived from its three key chemical moieties:

  • Cysteine-Reactive 2-Thiopyridyl Group: This group specifically reacts with sulfhydryl (-SH) groups of cysteine residues in proteins, forming a reversible disulfide bond. This allows for the targeted attachment of the cross-linker to a specific protein of interest that has an accessible cysteine.

  • Photoactivatable Iodo-4-Azidosalicylamido Group: The aryl azide group is chemically inert until activated by UV light (typically around 300-460 nm).[1] Upon photoactivation, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, including amino acid side chains of interacting proteins.[1] The presence of an iodine atom makes the compound suitable for radioiodination, allowing for sensitive detection.

  • Cleavable Disulfide Bond: The disulfide linkage formed between the cross-linker and the cysteine residue can be cleaved by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. This cleavability is crucial for subsequent analysis, allowing for the separation of cross-linked proteins and the identification of interaction partners.

The overall mechanism involves first conjugating the cross-linker to a purified "bait" protein via a cysteine residue. This protein is then introduced into a system (e.g., cell lysate, purified protein complex) containing its potential "prey" interaction partners. After an incubation period to allow for complex formation, the system is irradiated with UV light to covalently trap the interacting proteins. The resulting cross-linked complexes can then be isolated and the disulfide bond cleaved to identify the "prey" proteins, often through techniques like SDS-PAGE and mass spectrometry.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Chemical and Physical Properties

PropertyValueReference
CAS Number 175093-14-8[2][3]
Molecular Formula C₁₄H₁₁I₂N₅O₂S₂[2][3]
Molecular Weight 599.21 g/mol [2][3]
Purity >95%[2]
Synonyms IAET, 4-Azido-2-hydroxy-3,5-diiodo-N-[2-(2-pyridinyldithio)ethyl]benzamide[2]
Storage Temperature -20°C[4]
Shipping Conditions Blue Ice[4]

Experimental Protocols

This section provides detailed methodologies for a typical photoaffinity cross-linking experiment using this compound.

Preparation of the Photoaffinity Probe (Conjugation to Bait Protein)
  • Protein Preparation: Ensure the "bait" protein is purified and contains a single, accessible cysteine residue at the desired location for cross-linker attachment. The protein should be in a buffer free of primary amines (e.g., Tris) and reducing agents. A suitable buffer is 50 mM HEPES, pH 7.5.

  • Cross-linker Solution: Prepare a stock solution of this compound in an organic solvent such as DMSO or DMF.

  • Conjugation Reaction: In subdued light to prevent premature photoactivation, add a 5- to 20-fold molar excess of the cross-linker solution to the protein solution. Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Removal of Excess Cross-linker: Remove the unreacted cross-linker by dialysis, gel filtration, or using a desalting column.

  • Verification of Conjugation: The extent of conjugation can be monitored by measuring the release of pyridine-2-thione at 343 nm.

Photo-Cross-Linking of Protein Complexes
  • Complex Formation: Mix the photoaffinity probe (bait protein conjugated with the cross-linker) with the sample containing the potential interacting "prey" proteins. This can be a purified protein mixture, a cell lysate, or a reconstituted in vitro system. Incubate the mixture for a sufficient time to allow for the formation of protein-protein complexes (e.g., 30-60 minutes at room temperature).

  • UV Irradiation: Transfer the sample to a UV-transparent container (e.g., quartz cuvette). Irradiate the sample with a UV lamp at a wavelength of 300-460 nm. The duration and intensity of irradiation should be optimized for the specific system, but a typical starting point is 5-15 minutes on ice.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as a free amino acid, to react with any remaining photoactivated cross-linker.

Analysis of Cross-Linked Products
  • SDS-PAGE Analysis: Denature the sample by adding SDS-PAGE loading buffer. For analysis of the intact cross-linked complex, omit reducing agents in the loading buffer. To cleave the disulfide bond and separate the bait and prey proteins, add a reducing agent like DTT or β-mercaptoethanol.

  • Visualization: Run the samples on an SDS-PAGE gel. The cross-linked products can be visualized by standard protein staining methods (e.g., Coomassie blue), or if a radiolabeled version of the cross-linker was used, by autoradiography.

  • Identification of Interacting Proteins: The protein bands corresponding to the cross-linked partners can be excised from the gel and identified using mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Probe Preparation cluster_crosslinking Cross-Linking cluster_analysis Analysis Bait Bait Protein (with Cys) Conjugation Conjugation Reaction (Thiol-Disulfide Exchange) Bait->Conjugation Crosslinker IAET Crosslinker Crosslinker->Conjugation Probe Photoaffinity Probe Conjugation->Probe Complex Complex Formation Probe->Complex Prey Prey Protein(s) Prey->Complex UV UV Irradiation (Photoactivation) Complex->UV Crosslinked_Complex Covalently Cross-linked Complex UV->Crosslinked_Complex SDS_PAGE SDS-PAGE (with/without reducing agent) Crosslinked_Complex->SDS_PAGE Cleavage Cleavage of Disulfide Bond SDS_PAGE->Cleavage Identification Mass Spectrometry (Identification of Prey) Cleavage->Identification

Caption: A generalized workflow for a photoaffinity cross-linking experiment.

Signaling Pathway Example: cAMP-Mediated Gene Regulation in E. coli

A non-iodinated precursor of this cross-linker, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), has been used to study the structure and interactions of the cAMP Receptor Protein (CRP) in E. coli.[5] CRP is a key transcription factor that, when activated by cyclic AMP (cAMP), binds to specific DNA sequences and regulates the expression of numerous genes. The following diagram illustrates this signaling pathway.

camp_signaling cluster_input Signal Input cluster_activation Transcription Factor Activation cluster_output Gene Transcription Glucose Low Glucose AC Adenylate Cyclase Glucose->AC activates cAMP cAMP AC->cAMP produces ATP ATP ATP->AC CRP Inactive CRP Active_CRP Active CRP-cAMP Complex cAMP->Active_CRP CRP->Active_CRP DNA Promoter DNA Active_CRP->DNA binds to Transcription Transcription Initiation DNA->Transcription RNAP RNA Polymerase RNAP->Transcription recruited mRNA mRNA Transcription->mRNA

Caption: The cAMP signaling pathway in E. coli leading to gene transcription.

In this context, a cysteine residue can be introduced into CRP, which is then labeled with the cross-linker. The resulting photoaffinity probe can be used to identify proteins that interact with CRP in its active, DNA-bound state, such as subunits of RNA polymerase. This provides valuable insights into the architecture of the transcription initiation complex.

References

An In-Depth Technical Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET): A Trifunctional Cross-Linking Agent for Probing Molecular Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and application of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET), a versatile hetero-bifunctional and trifunctional cross-linking agent. IAET is designed for the covalent linkage of macromolecules, particularly proteins, to elucidate their spatial arrangement and interaction partners within complex biological systems. Its unique combination of a photo-activatable group, a radio-iodinatable site, and a cysteine-reactive moiety makes it a powerful tool in structural biology and drug discovery.

Core Structure and Functional Moieties

This compound, often abbreviated as IAET, is a derivative of its non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET). The core structure of IAET is comprised of three key functional components integrated into a single molecule:

  • A 2-Thiopyridyl Disulfide Group: This moiety serves as a specific reactive group towards sulfhydryl (-SH) groups, most commonly found in cysteine residues of proteins. The reaction proceeds via a disulfide exchange mechanism, forming a stable, yet cleavable, disulfide bond with the target protein. This allows for the site-specific incorporation of the cross-linker onto a protein of interest.

  • An Aryl Azide Group: The 4-azidosalicylamido portion of the molecule contains an aryl azide group, which is photo-activatable. Upon exposure to ultraviolet (UV) light, the azide group is converted into a highly reactive nitrene intermediate. This nitrene can then form a covalent bond with a wide range of chemical groups in close proximity, effectively "capturing" interacting molecules.

  • An Iodinated Salicylic Acid Ring: The salicylic acid ring is substituted with an iodine atom, which can be a radioactive isotope of iodine (e.g., ¹²⁵I or ¹³¹I). This feature allows for the sensitive detection and quantification of the cross-linked products through autoradiography or other radiometric techniques. The iodine atom is strategically placed on the aromatic ring, which is part of the photo-activatable moiety.

The combination of these three functionalities in IAET provides a powerful toolkit for researchers: site-specific attachment to a primary protein, photo-inducible cross-linking to interacting partners, and sensitive detection of the resulting complexes.

Physicochemical and Structural Data

A summary of the key physicochemical properties of the non-iodinated precursor, AET, is presented in Table 1. The addition of an iodine atom to form IAET will increase the molecular weight.

PropertyValueSource
Chemical Formula C₁₄H₁₃N₅O₂S₂PubChem
Molecular Weight 347.4 g/mol PubChem
IUPAC Name 4-azido-2-hydroxy-N-[2-(pyridin-2-yldisulfanyl)ethyl]benzamidePubChem
CAS Number 164575-82-0Santa Cruz Biotechnology

Note: The properties listed are for the non-iodinated precursor S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET). The molecular weight of the iodinated form (IAET) will be higher depending on the iodine isotope used.

Synthesis of this compound (IAET)

The synthesis of IAET involves a multi-step process that begins with the synthesis of the non-iodinated precursor, AET, followed by a radioiodination step. The detailed synthesis of AET is described by Ebright et al. in Bioconjugate Chemistry (1996).[1] The general synthetic workflow is outlined below.

Synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

The synthesis of AET is achieved through the reaction of N-hydroxysuccinimidyl-4-azidosalicylate with S-(2-aminoethylthio)-2-thiopyridine.

cluster_0 Synthesis of AET NHS_ASA N-hydroxysuccinimidyl- 4-azidosalicylate AET_final S-[2-(4-Azidosalicylamido)ethylthio] -2-thiopyridine (AET) NHS_ASA->AET_final Reaction AETP S-(2-aminoethylthio)- 2-thiopyridine AETP->AET_final cluster_1 Iodination of AET AET_start AET IAET_final S-[2-(Iodo-4-Azidosalicylamido)ethylthio] -2-thiopyridine (IAET) AET_start->IAET_final Iodine Radioactive Iodine (e.g., Na¹²⁵I) Iodine->IAET_final Electrophilic Iodination Oxidizing_agent Oxidizing Agent (e.g., Chloramine-T) Oxidizing_agent->IAET_final cluster_2 IAET Cross-Linking Workflow start Start: Purified Protein of Interest (with a cysteine residue) step1 Step 1: Cysteine-Specific Conjugation Reaction with IAET start->step1 step2 Step 2: Removal of Excess IAET step1->step2 step3 Step 3: Incubation with Potential Interacting Partners step2->step3 step4 Step 4: Photo-activation with UV Light (to initiate cross-linking) step3->step4 step5 Step 5: Optional: Cleavage of Disulfide Bond (e.g., with DTT or β-mercaptoethanol) step4->step5 step6 Step 6: Analysis of Cross-Linked Products (e.g., SDS-PAGE, Autoradiography, Mass Spectrometry) step5->step6

References

In-Depth Technical Guide: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, a heterobifunctional, photoactivatable, and radioiodinatable cross-linking agent. This document details its chemical properties, experimental protocols for its synthesis and application, and its utility in studying protein-protein interactions.

Core Compound Data

This compound is a crucial tool for elucidating the architecture of multi-protein complexes. Its key features include a photoactivatable azido group for covalent cross-linking, a disulfide bond that allows for cleavage of the cross-linked products, and the ability to be radioiodinated for detection. The di-iodinated form of this reagent offers the advantage of a higher mass for mass spectrometry-based analysis and the potential for radio-labeling with iodine isotopes.

PropertyValueReference
Molecular Weight 599.21 g/mol [1][2]
Molecular Formula C₁₄H₁₁I₂N₅O₂S₂[1]
CAS Number 175093-14-8[1]
Common Abbreviation IAET[3]

Experimental Protocols

The following sections outline the general methodologies for the synthesis, radioiodination, and application of this compound. These protocols are based on established principles of bioconjugation and photoaffinity labeling, with specific details adapted from the seminal work of Chen, Ebright, and Ebright.[4]

Synthesis of the Precursor: S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

The non-iodinated precursor, AET, is first synthesized. This process typically involves the reaction of 4-azidosalicylic acid with a thiol-reactive derivative of cystamine, followed by purification. A detailed protocol for the synthesis of AET is described by Chen et al. (1996).[4]

Radioiodination to Yield this compound

The introduction of iodine atoms onto the salicylamido ring is achieved through radioiodination of the AET precursor. This allows for the sensitive detection of cross-linked products.

Materials:

  • S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

  • Na¹²⁵I (or other iodine isotope)

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.5)

  • Sephadex G-10 column

Procedure:

  • Dissolve AET in a minimal amount of a suitable organic solvent (e.g., DMSO) and then dilute with phosphate buffer.

  • Add Na¹²⁵I to the AET solution.

  • Initiate the iodination reaction by adding a fresh solution of Chloramine-T.

  • Allow the reaction to proceed for a short period (typically 1-2 minutes) at room temperature.

  • Quench the reaction by adding sodium metabisulfite.

  • Separate the iodinated product from unreacted iodide and other reagents using a Sephadex G-10 column equilibrated with phosphate buffer.

  • Collect fractions and identify those containing the radiolabeled product using a gamma counter.

Site-Specific Protein-Protein Photo-Cross-linking

This protocol outlines the general workflow for using the radioiodinated cross-linker to identify interacting proteins.

Materials:

  • Purified protein of interest with a unique, accessible cysteine residue.

  • Purified potential interacting partner protein(s).

  • ¹²⁵I-labeled this compound.

  • Reaction buffer (e.g., HEPES, pH 7.5).

  • UV lamp (300-360 nm).

  • SDS-PAGE reagents.

  • Autoradiography film or phosphorimager.

  • Dithiothreitol (DTT) or other reducing agent.

Procedure:

  • Conjugation: React the protein of interest with the ¹²⁵I-labeled cross-linker. The 2-thiopyridyl group of the cross-linker will specifically react with the cysteine residue of the protein, forming a disulfide bond. Remove excess, unreacted cross-linker.

  • Complex Formation: Incubate the labeled protein of interest with its potential interacting partner(s) to allow for the formation of the protein complex.

  • Photo-activation: Irradiate the sample with UV light. This will activate the azido group, leading to the formation of a highly reactive nitrene that will covalently bond with nearby amino acid residues on the interacting protein.

  • Analysis: Separate the reaction products by SDS-PAGE.

  • Detection: Detect the radiolabeled, cross-linked complexes by autoradiography or phosphorimaging.

  • Cleavage and Identification (Optional): To identify the cross-linked partner, the cross-linked band can be excised from the gel. The disulfide bond in the linker can be cleaved with a reducing agent like DTT, transferring the radiolabel to the interacting protein. The identity of the labeled protein can then be determined by techniques such as mass spectrometry.

Visualizations

The following diagrams illustrate the key processes involved in the use of this compound.

G Synthesis Pathway cluster_synthesis Synthesis of AET Precursor cluster_iodination Radioiodination 4-Azidosalicylic_Acid 4-Azidosalicylic_Acid AET AET 4-Azidosalicylic_Acid->AET Reaction Thiol-reactive_Cystamine_Derivative Thiol-reactive_Cystamine_Derivative Thiol-reactive_Cystamine_Derivative->AET AET_precursor AET IAET S-[2-(Iodo-4-Azidosalicylamido) ethylthio]-2-thiopyridine AET_precursor->IAET Chloramine-T Na125I Na¹²⁵I Na125I->IAET

Synthesis and Radioiodination Pathway.

G Experimental Workflow for Photo-Cross-linking Start Start Conjugation Conjugate Protein A with ¹²⁵I-IAET Start->Conjugation Complex_Formation Incubate with Protein B Conjugation->Complex_Formation UV_Activation UV Irradiation (Photo-cross-linking) Complex_Formation->UV_Activation SDS_PAGE SDS-PAGE Analysis UV_Activation->SDS_PAGE Detection Autoradiography SDS_PAGE->Detection Analysis Identify Cross-linked Complex (A-B) Detection->Analysis

Workflow for Protein-Protein Interaction Mapping.

G Logical Relationship of Cross-linker Moieties Crosslinker This compound Thiol-reactive Group (2-thiopyridyl) Cleavable Linker (Disulfide) Photo-reactive Group (Azido) Radio-label (Iodine) Crosslinker:f2->Crosslinker:f2 Cleavable by reducing agents Crosslinker:f4->Crosslinker:f4 Enables detection Protein_A Protein A (with Cys) Crosslinker:f1->Protein_A Cysteine specific conjugation Protein_B Interacting Protein B Crosslinker:f3->Protein_B Covalent bond upon UV activation

Functional Moieties of the Cross-linking Reagent.

References

Technical Guide: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine and its Application in Protein Cross-Linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, also known by the synonym IAET, is a sophisticated heterobifunctional cross-linking agent. This technical guide provides an in-depth overview of its chemical properties, alternate names, and a detailed, synthesized protocol for its application in studying protein-protein interactions. The molecule is designed for site-specific incorporation into proteins, radioiodination for detection, and photoactivated cross-linking to capture transient interactions.

Alternate Names and Chemical Properties

The primary compound of interest, this compound (IAET), is typically synthesized from its non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET). The properties of both compounds are summarized below for clarity.

PropertyThis compound (IAET)S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)
Synonyms IAETAET, 4-Azido-2-hydroxy-N-[2-(2-pyridinyldithio)ethyl]benzamide
CAS Number 175093-14-8[1]164575-82-0
Molecular Formula C₁₄H₁₁I₂N₅O₂S₂C₁₄H₁₃N₅O₂S₂
Molecular Weight 599.21 g/mol [1]347.42 g/mol

Core Functionality

IAET is a versatile tool for molecular biology and drug development, functioning as a radioiodinatable, cleavable, and photoactivatable cross-linking agent.[2] Its utility is derived from three key chemical moieties:

  • 2-Thiopyridyl Group: This group reacts specifically with sulfhydryl groups (cysteine residues) in proteins, allowing for the site-specific incorporation of the cross-linker into a protein of interest. This reaction proceeds via a disulfide exchange, releasing pyridine-2-thione.

  • Azidosalicylamido Group: This moiety serves two purposes. The phenyl ring can be readily iodinated, typically with a radioactive isotope of iodine (e.g., ¹²⁵I), for subsequent detection by autoradiography. The azido group is photoactivatable; upon exposure to UV light, it forms a highly reactive nitrene that can covalently bond with nearby molecules, thus "cross-linking" the protein of interest to its interaction partners.

  • Cleavable Disulfide Bond: The disulfide bond formed between the cross-linker and the protein is cleavable by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol. This allows for the separation of the cross-linked proteins for subsequent analysis.

Experimental Protocols

The following sections outline a comprehensive workflow for the use of IAET in a typical protein-protein interaction study, starting from its precursor, AET.

Synthesis of this compound (IAET) from AET

The iodination of the AET precursor is a critical step to introduce the iodine atom for radiolabeling.

Materials:

  • S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

  • Sodium Iodide (NaI), including a radiolabeled variant (e.g., Na¹²⁵I) for radiolabeling

  • An oxidizing agent (e.g., Chloramine-T)

  • Reaction buffer (e.g., phosphate buffer, pH 7.2)

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification system (e.g., HPLC or TLC)

Protocol:

  • Dissolve AET in a suitable organic solvent (e.g., DMF or DMSO) and then dilute into the reaction buffer.

  • Add NaI (and Na¹²⁵I for radiolabeling) to the AET solution.

  • Initiate the iodination reaction by adding the oxidizing agent (e.g., Chloramine-T).

  • Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

  • Quench the reaction by adding a quenching solution to consume any unreacted oxidizing agent.

  • Purify the resulting IAET from the reaction mixture using reverse-phase HPLC or thin-layer chromatography (TLC).

Protein Modification with IAET

This protocol describes the site-specific labeling of a target protein containing a cysteine residue with the synthesized IAET.

Materials:

  • Purified target protein with an accessible cysteine residue

  • Synthesized this compound (IAET)

  • Reaction buffer (e.g., PBS, pH 7.4)

  • Size-exclusion chromatography column for purification

Protocol:

  • Dissolve the purified target protein in the reaction buffer.

  • Add a molar excess of IAET (typically 5- to 20-fold) to the protein solution.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C to allow for the disulfide exchange reaction to occur.

  • Remove excess, unreacted IAET by passing the reaction mixture through a size-exclusion chromatography column.

  • The protein fraction now contains the target protein covalently linked to the IAET cross-linker.

Photo-Cross-Linking and Analysis

This final stage involves inducing the cross-linking and analyzing the resulting protein complexes.

Materials:

  • IAET-labeled target protein

  • Interacting partner protein(s) or cell lysate

  • UV lamp (typically emitting at ~300-360 nm)

  • SDS-PAGE reagents

  • Reducing agent (e.g., DTT or β-mercaptoethanol)

  • Autoradiography film or phosphorimager

Protocol:

  • Incubate the IAET-labeled target protein with its potential interacting partners under conditions that favor their interaction.

  • Expose the sample to UV light for a defined period to activate the azido group and induce cross-linking.

  • Analyze the cross-linked products by SDS-PAGE. The cross-linked complexes will appear as higher molecular weight bands.

  • To confirm the components of the cross-linked complex, the disulfide bond can be cleaved. Excise the high molecular weight band from the gel, treat it with a reducing agent, and run a second dimension of SDS-PAGE to separate the individual protein components.

  • If radiolabeled IAET was used, visualize the cross-linked products by autoradiography.

Visualized Workflows and Pathways

experimental_workflow cluster_synthesis IAET Synthesis cluster_labeling Protein Labeling cluster_crosslinking Cross-Linking & Analysis AET AET Iodination Iodination (NaI, Oxidizing Agent) AET->Iodination IAET IAET Iodination->IAET IAET_node IAET TargetProtein Target Protein (with Cys) DisulfideExchange Disulfide Exchange TargetProtein->DisulfideExchange LabeledProtein IAET-Labeled Protein DisulfideExchange->LabeledProtein LabeledProtein_node IAET-Labeled Protein IAET_node->DisulfideExchange Interaction Incubate with Interacting Partner UV UV Activation Interaction->UV CrosslinkedComplex Cross-Linked Complex UV->CrosslinkedComplex Analysis SDS-PAGE / Autoradiography CrosslinkedComplex->Analysis LabeledProtein_node->Interaction

Caption: Overall experimental workflow for using IAET.

reaction_mechanism cluster_reaction Labeling Reaction cluster_activation Cross-Linking Reaction ProteinSH Protein-SH Cysteine Residue Protein_IAET Protein-S-S-R Labeled Protein ProteinSH->Protein_IAET Disulfide Exchange IAET IAET R-S-S-Pyridine IAET->Protein_IAET Thione Pyridine-2-thione Byproduct IAET->Thione LabeledProtein Labeled Protein ...-N3 UV UV Light LabeledProtein->UV InteractingProtein Interacting Protein Crosslink Cross-Linked Proteins InteractingProtein->Crosslink Nitrene Reactive Nitrene ...-N: UV->Nitrene Nitrene->Crosslink Covalent Bond Formation

Caption: Key reaction mechanisms of IAET.

References

An In-depth Technical Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: Safety, Handling, and Application in Elucidating Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the trifunctional cross-linking agent S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET). It is intended for laboratory personnel who will be handling and utilizing this reagent for the study of protein-protein interactions. This document outlines the chemical and physical properties, safety and handling procedures, and detailed experimental protocols for its application in site-specific protein-protein photocrosslinking.

Core Properties and Specifications

This compound is a heterobifunctional cross-linking agent that possesses three key functionalities: a 2-thiopyridyl group for cysteine-specific conjugation, a photoactivatable azido group for covalent cross-linking, and an iodo-substituted salicylamido ring that allows for radioiodination.[1] This combination of features makes it a powerful tool for identifying and mapping protein-protein interactions within multiprotein complexes.[1]

PropertyValueReference
CAS Number 175093-14-8[2]
Molecular Formula C₁₄H₁₁I₂N₅O₂S₂[2]
Molecular Weight 599.21 g/mol [2]
Appearance Solid (presumed)
Solubility Soluble in organic solvents such as DMSO or DMF
Storage Store at -20°C, protected from light and moisture

Safety and Handling

2.1. Hazard Identification

The primary hazards are associated with the azide and iodo functional groups. Azides can be explosive, especially when heated or in the presence of heavy metals. Aromatic iodides can be toxic. Based on a similar compound, the following hazards are anticipated:

  • Acute Toxicity: Fatal if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Respiratory Irritation: May cause respiratory irritation.

2.2. Handling Procedures

  • Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile) at all times.

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood.

  • Avoid Inhalation, Ingestion, and Contact: Do not breathe dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke when using this product.

  • Contamination: In case of contact, immediately flush the affected area with copious amounts of water. Remove contaminated clothing. Seek medical attention for any exposure.

2.3. Storage and Disposal

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place. A temperature of -20°C is recommended.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.

Experimental Protocols

The following protocols are adapted from the work of Chen, Ebright, and Ebright (1994), who used a closely related compound, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), to identify the interaction between the catabolite gene activator protein (CAP) and the α-subunit of RNA polymerase (RNAP).[3]

3.1. General Experimental Workflow

The overall experimental strategy involves several key steps:

  • Protein Modification: Site-specific incorporation of the cross-linker onto a cysteine residue of the "bait" protein.

  • Complex Formation: Incubation of the modified "bait" protein with its potential interacting partner(s) (the "prey" protein) to form a complex.

  • Photocrosslinking: Activation of the azido group with UV light to form a covalent bond with the "prey" protein.

  • Analysis: Detection and identification of the cross-linked product, often involving techniques such as SDS-PAGE, autoradiography (if radioiodinated), and mass spectrometry.

experimental_workflow start Start protein_modification 1. Protein Modification (IAET conjugation to 'bait' protein via cysteine) start->protein_modification complex_formation 2. Complex Formation ('Bait'-IAET + 'Prey' protein) protein_modification->complex_formation photocrosslinking 3. Photocrosslinking (UV irradiation) complex_formation->photocrosslinking analysis 4. Analysis (SDS-PAGE, Autoradiography, Mass Spec) photocrosslinking->analysis end End analysis->end CAP_RNAP_interaction cluster_promoter lac Promoter DNA cluster_proteins Protein Complex CAP_site CAP Binding Site RNAP_site RNAP Binding Site CAP CAP (Catabolite Activator Protein) CAP->CAP_site binds to RNAP RNAP (RNA Polymerase) CAP->RNAP recruits (Direct Interaction) RNAP->RNAP_site binds to Transcription Transcription Initiation RNAP->Transcription initiates cAMP cAMP cAMP->CAP binds

References

Technical Guide: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) is a heterobifunctional, photoactivatable, and cleavable cross-linking agent. With a molecular formula of C₁₄H₁₁I₂N₅O₂S₂ and a molecular weight of 599.21 g/mol , this reagent is a valuable tool in proteomics and structural biology for the investigation of protein-protein interactions.

The molecule incorporates three key functionalities:

  • A 2-thiopyridyl disulfide group : This moiety reacts specifically with sulfhydryl groups (e.g., from cysteine residues) on a protein of interest, forming a reversible disulfide bond.

  • An iodo-4-azidosalicylamido group : This photoreactive group, upon activation with UV light, forms a highly reactive nitrene intermediate that can covalently bind to interacting molecules in close proximity. The iodine atoms also allow for radioiodination for tracking and detection purposes.

  • A cleavable disulfide bond : The disulfide linkage within the reagent allows for the separation of cross-linked proteins under reducing conditions, facilitating their identification and analysis.

This guide provides an in-depth overview of the solubility and handling of this compound, along with a general experimental workflow for its application in studying protein interactions.

Solubility

The following table summarizes the expected solubility of this compound in various solvents. It is strongly recommended to perform small-scale solubility tests before preparing stock solutions.

SolventExpected SolubilityRemarks
Dimethylformamide (DMF)Likely Soluble (>10 mg/mL)A common solvent for similar cross-linking reagents.
Dimethyl sulfoxide (DMSO)Likely Soluble (>10 mg/mL)Another common solvent for similar cross-linking reagents.
Tetrahydrofuran (THF)Likely SolubleMentioned as a solvent in a patent for a related formulation.
Methyl ethyl ketone (MEK)Likely SolubleMentioned as a solvent in a patent for a related formulation.
WaterSparingly Soluble / InsolubleDue to the aromatic and hydrophobic nature of the molecule.
Aqueous Buffers (e.g., PBS)Sparingly SolubleSolubility may be limited. Prepare fresh and use immediately.

Disclaimer: The solubility data presented is predictive and based on the properties of chemically related compounds. Empirical verification is essential for specific experimental applications.

Experimental Protocols

The following is a generalized protocol for the use of this compound in a protein-protein interaction study. Optimization of buffer conditions, concentrations, and incubation times is critical for successful cross-linking.

3.1. Preparation of Reagent Stock Solution

  • Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Prepare a stock solution of the reagent (e.g., 10-50 mM) in an anhydrous organic solvent such as DMF or DMSO.

  • Store the stock solution at -20°C, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

3.2. Labeling of the "Bait" Protein

  • Prepare the "bait" protein in a suitable buffer (e.g., phosphate buffer, pH 7.2-7.5). The buffer should be free of primary amines and thiols.

  • Add the this compound stock solution to the "bait" protein solution to achieve the desired final concentration. The optimal molar ratio of reagent to protein should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Remove the excess, unreacted cross-linker using a desalting column or dialysis against a suitable buffer.

3.3. Formation of the Protein Complex and Photo-Cross-linking

  • Combine the labeled "bait" protein with the "prey" protein or cell lysate containing the putative interacting partners.

  • Allow the proteins to interact and form complexes by incubating for an appropriate time at a suitable temperature (e.g., 30 minutes to 2 hours at 4°C or room temperature).

  • Expose the sample to UV light (typically 365 nm) for a predetermined time (e.g., 5-15 minutes) on ice to activate the azido group and induce cross-linking. The optimal UV exposure time should be determined to maximize cross-linking efficiency while minimizing protein damage.

3.4. Analysis of Cross-linked Products

  • The cross-linked protein complexes can be analyzed by SDS-PAGE. The formation of a new, higher molecular weight band indicates successful cross-linking.

  • To identify the "prey" protein, the cross-linked complex can be excised from the gel.

  • The disulfide bond in the cross-linker can be cleaved by treating the sample with a reducing agent (e.g., DTT or β-mercaptoethanol).

  • The released proteins can then be identified using techniques such as mass spectrometry or Western blotting.

Visualizations

The following diagrams illustrate the logical workflow and a conceptual signaling pathway investigation using a photoactivatable cross-linker like this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction & Cross-linking cluster_analysis Analysis Bait Bait Protein Labeling Labeling of Bait Protein (Cysteine-Disulfide Exchange) Bait->Labeling Reagent IAET Reagent Reagent->Labeling Purification Purification (Remove excess IAET) Labeling->Purification Interaction Incubation with Prey Protein(s) Purification->Interaction UV_Activation UV Activation (365 nm) (Photo-Cross-linking) Interaction->UV_Activation SDS_PAGE SDS-PAGE Analysis UV_Activation->SDS_PAGE Cleavage Cleavage of Disulfide Bond (Reducing Agent) SDS_PAGE->Cleavage Identification Identification of Prey Protein (e.g., Mass Spectrometry) Cleavage->Identification

Caption: Experimental workflow for protein-protein interaction studies.

signaling_pathway cluster_investigation Investigating a Signaling Pathway cluster_method Cross-linking Approach Receptor Membrane Receptor (Bait Protein) Effector Unknown Effector Protein (Prey) Receptor->Effector Interaction Labeled_Receptor Receptor-IAET Conjugate Downstream Downstream Signaling Effector->Downstream Signal Transduction Crosslinked_Complex Covalently Cross-linked Receptor-Effector Complex Labeled_Receptor->Crosslinked_Complex UV Activation Identification Identification of Effector Crosslinked_Complex->Identification Isolation & Analysis

Caption: Investigating signaling pathways with cross-linking.

Methodological & Application

Application Notes and Protocols for Protein Cross-linking using S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (SIAX)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (SIAX), a heterobifunctional, cleavable, and photoactivatable cross-linking agent for the study of protein-protein interactions. Detailed protocols, data presentation, and visualizations are included to facilitate the effective application of this reagent in research and drug development.

Introduction to SIAX Cross-linking

This compound, also known as SIAX, is a powerful tool for covalently capturing protein-protein interactions. Its unique properties allow for a multi-step, controlled cross-linking process. The key features of SIAX include:

  • Heterobifunctional Nature : SIAX possesses two distinct reactive moieties. The 2-thiopyridyl group specifically reacts with sulfhydryl groups on cysteine residues, while the iodo-4-azidosalicylamido group is a photoactivatable moiety that, upon exposure to UV light, forms a covalent bond with nearby amino acid residues.[1]

  • Cleavable Disulfide Bond : The cross-linker contains a disulfide bond that can be cleaved by reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).[2] This allows for the separation of cross-linked proteins, facilitating their identification and analysis.

  • Photoactivatable Cross-linking : The azido group remains inert until activated by UV light, providing temporal control over the cross-linking reaction.[3] This is particularly advantageous for capturing transient or weak interactions.

  • Radioiodinatable : The salicylamido ring can be readily iodinated with radioactive iodine isotopes (e.g., ¹²⁵I), enabling the sensitive detection and tracking of the cross-linker and its conjugates.[4][5]

Principle of the Method

The use of SIAX for protein cross-linking involves a sequential, three-stage process:

  • Protein Modification : The target protein containing a cysteine residue is first reacted with SIAX in the dark. The 2-thiopyridyl group of SIAX forms a disulfide bond with the sulfhydryl group of the cysteine.

  • Photocross-linking : The SIAX-modified protein is then incubated with its potential interacting partners. Upon exposure to UV light, the azido group on the salicylamido moiety is converted into a highly reactive nitrene, which non-specifically inserts into C-H or N-H bonds of proximal amino acid residues on the interacting protein, forming a covalent cross-link.[6]

  • Analysis of Cross-linked Products : The resulting cross-linked protein complexes can be analyzed by various techniques. Cleavage of the disulfide bond within the SIAX linker allows for the separation of the interacting proteins, which can then be identified by methods such as SDS-PAGE and mass spectrometry.[7][8]

Data Presentation

Table 1: Properties of this compound (SIAX)
PropertyDescription
Full Chemical Name This compound
Molecular Formula C₁₄H₁₂IN₅O₂S₂
Molecular Weight 473.31 g/mol
Reactive Groups 2-Thiopyridyl (reacts with -SH), Iodo-4-azidosalicylamido (photoactivatable)
Spacer Arm Length ~15.7 Å
Cleavability Cleavable disulfide bond
Photoactivation Wavelength Typically 320-370 nm
Table 2: Recommended Reaction Conditions for SIAX Cross-linking (May Require Optimization)
StepParameterRecommended ConditionNotes
Protein Modification SIAX Concentration10- to 20-fold molar excess over proteinThe optimal ratio depends on the number of accessible cysteine residues.
Protein Concentration1-10 mg/mLHigher concentrations can favor intermolecular cross-linking.
BufferPhosphate-buffered saline (PBS), HEPES, pH 7.2-8.0Avoid amine-containing buffers if primary amines are of interest.
Incubation Time1-2 hours
TemperatureRoom temperature or 4°C
Photocross-linking UV Light Source320-370 nm UV lamp
Irradiation Time5-15 minutesOptimization is crucial to maximize cross-linking and minimize protein damage.
Distance from Lamp5-10 cm
Disulfide Bond Cleavage Reducing Agent20-50 mM DTT or 5-20 mM TCEPTCEP is often preferred as it is more stable and does not interfere with subsequent mass spectrometry.[9][10]
Incubation Time30-60 minutes (DTT), 15-30 minutes (TCEP)
Temperature37°C (DTT), Room temperature (TCEP)

Experimental Protocols

Protocol 1: Modification of a Cysteine-Containing Protein with SIAX

Materials:

  • Purified protein with at least one accessible cysteine residue

  • This compound (SIAX)

  • Dimethyl sulfoxide (DMSO)

  • Reaction Buffer: 20 mM sodium phosphate, 150 mM NaCl, pH 7.5

  • Desalting column

Procedure:

  • Prepare a stock solution of SIAX (e.g., 10 mM) in anhydrous DMSO immediately before use.

  • Dissolve the purified protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

  • Add the SIAX stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the cross-linker.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark with gentle mixing.

  • Remove the excess, unreacted SIAX using a desalting column equilibrated with the Reaction Buffer.

  • The SIAX-modified protein is now ready for the photocross-linking step.

Protocol 2: Photocross-linking of the SIAX-Modified Protein with its Interacting Partner(s)

Materials:

  • SIAX-modified protein (from Protocol 1)

  • Purified potential interacting protein(s) or cell lysate

  • UV lamp (320-370 nm)

  • Quartz or UV-transparent microplate or cuvette

Procedure:

  • Mix the SIAX-modified protein with its potential interacting partner(s) in a suitable buffer (e.g., PBS, pH 7.5) in a quartz cuvette or UV-transparent plate. The molar ratio of the bait to prey protein may need to be optimized.

  • Incubate the mixture for a sufficient time to allow for complex formation (e.g., 30-60 minutes at room temperature or 4°C).

  • Place the sample under a UV lamp at a distance of 5-10 cm.

  • Irradiate the sample with UV light (320-370 nm) for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • After irradiation, the sample contains the cross-linked protein complexes.

Protocol 3: Analysis of Cross-linked Products by SDS-PAGE and Disulfide Bond Cleavage

Materials:

  • Cross-linked protein sample (from Protocol 2)

  • SDS-PAGE loading buffer (non-reducing and reducing)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • SDS-PAGE gel and electrophoresis apparatus

  • Protein staining solution (e.g., Coomassie Blue)

Procedure:

  • Analysis of Cross-linked Complexes:

    • To a portion of the cross-linked sample, add non-reducing SDS-PAGE loading buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Run the sample on an SDS-PAGE gel.

    • Stain the gel to visualize the protein bands. The appearance of new, higher molecular weight bands compared to the control (non-cross-linked proteins) indicates successful cross-linking.

  • Cleavage of Disulfide Bond:

    • To another portion of the cross-linked sample, add reducing SDS-PAGE loading buffer containing DTT (final concentration 50-100 mM).

    • Alternatively, for a two-step analysis, first reduce the sample with 20-50 mM DTT or 5-20 mM TCEP for 30-60 minutes at 37°C (for DTT) or 15-30 minutes at room temperature (for TCEP).[11][12] Then add non-reducing loading buffer.

    • Heat the sample at 95°C for 5 minutes.

    • Run the reduced sample on an SDS-PAGE gel alongside the non-reduced sample.

    • The disappearance of the high molecular weight cross-linked bands and the reappearance of the individual protein bands confirms the presence of a cleavable disulfide bond in the cross-linker.

Protocol 4: Identification of Cross-linked Proteins by Mass Spectrometry

Materials:

  • Cross-linked protein sample (from Protocol 2)

  • Urea

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Trifluoroacetic acid (TFA)

  • C18 desalting spin columns

  • LC-MS/MS system

Procedure:

  • The cross-linked protein mixture is typically separated by SDS-PAGE, and the bands corresponding to the cross-linked complexes are excised.

  • In-gel Digestion:

    • Destain the gel slices.

    • Reduce the disulfide bonds by incubating the gel slices in a solution of 10 mM DTT in 100 mM ammonium bicarbonate at 56°C for 30 minutes.

    • Alkylate the free sulfhydryl groups by incubating the gel slices in 55 mM iodoacetamide in 100 mM ammonium bicarbonate for 20 minutes in the dark.

    • Wash and dehydrate the gel slices.

    • Rehydrate the gel slices in a solution containing trypsin (e.g., 10-20 ng/µL) in 50 mM ammonium bicarbonate and incubate overnight at 37°C.

  • Peptide Extraction and Desalting:

    • Extract the peptides from the gel slices using a series of acetonitrile and formic acid washes.

    • Pool the extracts and dry them in a vacuum centrifuge.

    • Resuspend the peptides in 0.1% TFA and desalt using a C18 spin column.

  • LC-MS/MS Analysis:

    • Analyze the desalted peptides by LC-MS/MS.

    • The resulting data can be searched against a protein database using specialized software (e.g., pLink, MeroX) to identify the cross-linked peptides and the interacting proteins.[13]

Mandatory Visualizations

Caption: Reaction mechanism of SIAX for protein cross-linking.

Experimental_Workflow Experimental Workflow for SIAX Cross-linking cluster_analysis Analysis Options start Start: Purified Cys-containing Protein & Interacting Partner(s) step1 Protein Modification: React Protein-SH with SIAX start->step1 step2 Purification: Remove excess SIAX (e.g., desalting column) step1->step2 step3 Complex Formation: Incubate SIAX-modified protein with interacting partner(s) step2->step3 step4 Photo-Crosslinking: Irradiate with UV light (320-370 nm) step3->step4 step5 Analysis of Cross-linked Products step4->step5 analysis_sds SDS-PAGE Analysis (Non-reducing vs. Reducing) step5->analysis_sds analysis_ms Mass Spectrometry Analysis step5->analysis_ms step6 Cleavage of Disulfide Bond: Add reducing agent (DTT or TCEP) analysis_sds->step6 step7 Identification of Interacting Proteins analysis_ms->step7 step6->step7 end End: Identification of Protein-Protein Interaction step7->end

Caption: General experimental workflow for SIAX cross-linking.

Analysis_Pathway Analysis of SIAX Cross-linked Products cluster_sds_page SDS-PAGE Analysis cluster_ms Mass Spectrometry Analysis start Cross-linked Protein Complex non_reducing Non-reducing SDS-PAGE start->non_reducing digestion In-gel or In-solution Digestion (e.g., Trypsin) start->digestion reducing Reducing SDS-PAGE (+ DTT or TCEP) non_reducing->reducing Compare Gels result_sds Observation: - High MW band in non-reducing lane - Disappearance of high MW band and reappearance of individual protein bands in reducing lane reducing->result_sds lc_ms LC-MS/MS Analysis digestion->lc_ms data_analysis Database Search with Cross-link Identification Software lc_ms->data_analysis result_ms Output: - Identification of cross-linked peptides - Identification of interacting proteins - Mapping of interaction sites data_analysis->result_ms

Caption: Logical workflow for the analysis of SIAX cross-linked products.

References

Cysteine-Specific Protein Modification with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine, hereafter referred to as I-AET, a trifunctional reagent for cysteine-specific protein modification. I-AET is a valuable tool for elucidating protein-protein interactions, mapping protein topologies, and facilitating drug development through the characterization of protein complexes.

Introduction

I-AET is a heterobifunctional cross-linking agent that possesses three key functionalities:

  • Cysteine-Specific Modification: The 2-thiopyridyl group reacts specifically with the sulfhydryl group of cysteine residues, forming a cleavable disulfide bond. This allows for the targeted attachment of the reagent to a protein of interest.

  • Photoactivatable Cross-linking: The 4-azidosalicylamido group is a photoactivatable moiety. Upon exposure to UV light, it forms a reactive nitrene that can covalently bond with nearby molecules, effectively cross-linking interacting proteins.

  • Radioiodination: The salicylamido ring can be readily iodinated with radioactive iodine isotopes (e.g., ¹²⁵I), enabling the sensitive detection and quantification of the modified protein and its cross-linked products.

These features make I-AET a powerful reagent for identifying nearest-neighbor protein domains within multiprotein complexes.[1]

Applications

The unique properties of I-AET lend themselves to a variety of applications in research and drug development:

  • Mapping Protein-Protein Interactions: By incorporating I-AET into a "bait" protein, researchers can identify "prey" proteins that are in close proximity upon UV irradiation. This is particularly useful for studying transient or weak interactions that are difficult to capture by other methods.

  • Characterizing Protein Topography: The site-specific nature of the cysteine modification allows for the precise placement of the photoactivatable group, enabling the mapping of domains and subunits within a protein complex.

  • Target Validation in Drug Discovery: I-AET can be used to identify the binding partners of a therapeutic target, providing valuable insights into its mechanism of action and potential off-target effects.

  • Structural Biology: The distance constraints obtained from cross-linking experiments can be used to supplement data from other structural biology techniques, such as X-ray crystallography and cryo-electron microscopy.

Experimental Protocols

The following protocols provide a general framework for using I-AET. Optimization may be required for specific proteins and applications.

Synthesis and Purification of I-AET

A detailed protocol for the synthesis of I-AET can be found in the publication by Ebright et al. (1996). The synthesis involves the reaction of N-succinimidyl-4-azidosalicylate with 2-(2-pyridyldithio)ethylamine, followed by iodination. The final product is purified by chromatography.

Protocol for Cysteine-Specific Protein Labeling with I-AET

This protocol describes the covalent attachment of I-AET to a cysteine residue on a target protein.

Materials:

  • Target protein with an accessible cysteine residue

  • I-AET

  • Reaction Buffer: 50 mM Tris-HCl, pH 7.5, 150 mM NaCl

  • Reducing agent (e.g., Dithiothreitol, DTT) - for initial reduction of protein disulfides if necessary

  • Desalting column (e.g., Sephadex G-25)

  • Spectrophotometer

Procedure:

  • Protein Preparation:

    • If the target protein contains disulfide bonds that need to be reduced to expose a free cysteine, incubate the protein with 1-10 mM DTT for 1 hour at room temperature.

    • Remove the DTT using a desalting column equilibrated with the Reaction Buffer. This step is crucial as DTT will compete with the protein's cysteine for reaction with I-AET.

  • I-AET Solution Preparation:

    • Dissolve I-AET in a minimal amount of a water-miscible organic solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10-20 mM).

  • Labeling Reaction:

    • Add the I-AET stock solution to the protein solution in the Reaction Buffer. The molar ratio of I-AET to protein will need to be optimized, but a starting point of 10- to 20-fold molar excess of I-AET is recommended.

    • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent premature activation of the azido group.

  • Monitoring the Reaction:

    • The progress of the reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm (ε₃₄₃ = 8,080 M⁻¹cm⁻¹).

  • Removal of Excess Reagent:

    • Once the reaction is complete, remove the unreacted I-AET using a desalting column equilibrated with a suitable buffer for downstream applications.

Protocol for Photo-Cross-linking and Analysis

This protocol outlines the procedure for photo-cross-linking the I-AET-labeled protein to its interacting partners.

Materials:

  • I-AET-labeled protein

  • Interacting partner protein(s) or cell lysate

  • Photolysis Buffer: A buffer compatible with the protein complex (e.g., 50 mM HEPES, pH 7.5, 100 mM KCl, 10 mM MgCl₂)

  • UV lamp (e.g., hand-held mineral lamp, 254 nm or 365 nm)

  • SDS-PAGE analysis equipment

  • Autoradiography or phosphorimager system (if using radioiodinated I-AET)

  • Mass spectrometer for protein identification

Procedure:

  • Complex Formation:

    • Incubate the I-AET-labeled protein with its potential interacting partners in the Photolysis Buffer to allow for complex formation. The optimal incubation time and temperature should be determined empirically.

  • Photolysis:

    • Place the sample on ice or in a cooled cuvette.

    • Irradiate the sample with UV light for a predetermined amount of time (e.g., 1-15 minutes). The optimal wavelength and duration of UV exposure should be optimized to maximize cross-linking efficiency while minimizing protein damage.

  • Cleavage of the Disulfide Bond (Optional):

    • To simplify analysis, the disulfide bond linking the I-AET reagent to the bait protein can be cleaved by adding a reducing agent such as DTT or β-mercaptoethanol to the sample. This transfers the label (and any cross-linked partners) to the interacting protein.

  • Analysis of Cross-linked Products:

    • Separate the protein complexes by SDS-PAGE.

    • If radioiodinated I-AET was used, visualize the cross-linked products by autoradiography or phosphorimaging.

    • Excise the bands corresponding to the cross-linked species from the gel.

    • Identify the cross-linked proteins by mass spectrometry (e.g., MALDI-TOF or LC-MS/MS).

Data Presentation

Quantitative data from cross-linking experiments should be presented in a clear and organized manner to facilitate interpretation and comparison.

Table 1: Quantitative Parameters for Cysteine-Specific Labeling with I-AET

ParameterRecommended RangeNotes
I-AET:Protein Molar Ratio 10:1 to 50:1Optimization is crucial to balance labeling efficiency with the risk of non-specific modification.
Reaction pH 7.0 - 8.0The thiol-disulfide exchange reaction is most efficient at slightly alkaline pH.
Reaction Time 1 - 4 hours at RT or overnight at 4°CLonger incubation times may be required for less accessible cysteine residues.
Reaction Temperature 4°C to 25°C (Room Temperature)Lower temperatures can help maintain protein stability.

Table 2: Quantitative Parameters for Photo-Cross-linking

ParameterRecommended RangeNotes
UV Wavelength 254 nm or 365 nmThe optimal wavelength depends on the specific azido-containing reagent and the sample composition.
UV Irradiation Time 1 - 20 minutesShorter times are preferred to minimize protein damage. Optimization is critical.
Distance from UV Source 1 - 5 cmThe intensity of UV light decreases with distance.
Cross-linking Efficiency Variable (typically 1-10%)Efficiency is dependent on the proximity and reactivity of the interacting partners.

Mandatory Visualizations

Experimental Workflow for Protein-Protein Interaction Studies using I-AET

G cluster_0 Step 1: Labeling cluster_1 Step 2: Complex Formation & Cross-linking cluster_2 Step 3: Analysis A Target Protein (with Cys) C I-AET Labeled Protein A->C Thiol-Disulfide Exchange B I-AET Reagent B->C E Protein Complex C->E D Interacting Protein(s) D->E F UV Irradiation E->F G Cross-linked Complex F->G H SDS-PAGE G->H I Band Excision H->I J Mass Spectrometry I->J K Identification of Interacting Proteins J->K

Caption: Workflow for identifying protein-protein interactions using I-AET.

Reaction Scheme for Cysteine-Specific Modification

References

Application Notes and Protocols for the Radioiodination of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) is a heterobifunctional crosslinking agent with significant applications in the study of protein-protein interactions. Its unique structure incorporates three key functionalities:

  • A 2-thiopyridyl group : This allows for the cysteine-specific incorporation of the reagent into a protein of interest via a cleavable disulfide bond.

  • A 4-azidosalicylamido group : This moiety serves as a photoactivatable crosslinking group, which upon exposure to UV light, forms a covalent bond with interacting molecules.

  • A phenolic ring : This feature of the salicylamido group allows for the introduction of a radioisotope, typically Iodine-125 (¹²⁵I), enabling the sensitive detection and tracking of the crosslinked complexes.

This document provides detailed application notes and a protocol for the radioiodination of a precursor to yield S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine. The resulting radiolabeled, photoactivatable, and cleavable crosslinker is a powerful tool for identifying nearest-neighbor protein domains within multiprotein complexes.

Data Presentation

The efficiency of the radioiodination reaction is a critical parameter for the successful application of this reagent. The following table summarizes the reported yield for the radioiodination of the non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine.

ParameterValueReference
Radioiodination Efficiency66%(Ebright et al., 1996)

Experimental Protocols

This section details the protocol for the radioiodination of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine. The procedure is based on established methods for radioiodination of phenolic compounds.

Materials:

  • S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET precursor)

  • Sodium Iodide (Na¹²⁵I)

  • Iodogen® (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) coated tubes

  • Dimethylformamide (DMF)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sephadex G-10 or equivalent size-exclusion chromatography column

  • Thin Layer Chromatography (TLC) supplies (e.g., silica gel plates, developing solvent)

  • Gamma counter

Procedure:

  • Preparation of Reagents:

    • Dissolve the AET precursor in DMF to a stock concentration of 1 mg/mL.

    • Prepare Iodogen® coated tubes according to the manufacturer's instructions. Typically, a solution of Iodogen® in a volatile organic solvent is evaporated in glass vials to create a thin film of the oxidizing agent.

  • Radioiodination Reaction:

    • To an Iodogen® coated tube, add 10 µL of the AET precursor solution (10 µg).

    • In a separate vial, dilute the required amount of Na¹²⁵I in 50 µL of PBS, pH 7.4.

    • Add the Na¹²⁵I solution to the Iodogen® tube containing the AET precursor.

    • Gently agitate the reaction mixture for 15-20 minutes at room temperature. The Iodogen® will catalyze the oxidation of the iodide to a reactive iodine species that will incorporate into the phenolic ring of the AET.

  • Quenching the Reaction:

    • After the incubation period, carefully transfer the reaction mixture to a clean microcentrifuge tube, leaving the Iodogen® film behind. This step effectively stops the reaction.

  • Purification of the Radiolabeled Product:

    • Equilibrate a Sephadex G-10 column with PBS, pH 7.4.

    • Load the reaction mixture onto the column.

    • Elute the column with PBS, pH 7.4, and collect fractions.

    • Monitor the radioactivity of the fractions using a gamma counter. The radiolabeled this compound will elute in the earlier fractions, while unincorporated Na¹²⁵I will be retained and elute in later fractions.

    • Pool the fractions containing the purified radiolabeled product.

  • Quality Control:

    • Assess the radiochemical purity of the final product by Thin Layer Chromatography (TLC).

    • Spot a small aliquot of the purified product onto a silica gel TLC plate.

    • Develop the plate using an appropriate solvent system (e.g., chloroform:methanol, 9:1 v/v).

    • Visualize the separated components by autoradiography or by scanning the plate with a radio-TLC scanner.

    • The radiochemical purity is determined by the percentage of radioactivity in the spot corresponding to the desired product.

Visualizations

Experimental Workflow for Radioiodination and Protein Conjugation

Radioiodination_Workflow cluster_prep Preparation cluster_reaction Radioiodination cluster_purification Purification & QC cluster_conjugation Protein Conjugation AET AET Precursor in DMF Reaction Incubate at RT (15-20 min) AET->Reaction Iodogen Iodogen-coated Tube Iodogen->Reaction NaI125 Na¹²⁵I in PBS NaI125->Reaction Quench Transfer to New Tube Reaction->Quench SEC Size-Exclusion Chromatography (Sephadex G-10) Quench->SEC QC TLC for Purity Check SEC->QC Final_Product ¹²⁵I-AET QC->Final_Product Conjugation Incubate to form Disulfide Bond Final_Product->Conjugation Protein Cysteine-containing Protein Protein->Conjugation Conjugated_Protein ¹²⁵I-AET-Protein Conjugate Conjugation->Conjugated_Protein

Caption: Workflow for the radioiodination of AET and its subsequent conjugation to a target protein.

Logical Relationship of AET Functionalities

AET_Functionality AET This compound (¹²⁵I-AET) 2-Thiopyridyl Group Iodo-4-Azidosalicylamido Group Disulfide Cleavable Disulfide Bond AET:f1->Disulfide reacts with UV UV Light Activation AET:f2->UV activated by Radioisotope ¹²⁵I Radioisotope for Detection AET:f2->Radioisotope contains Cysteine Cysteine Residue on Protein Cysteine->Disulfide Covalent Covalent Crosslink to Interacting Molecule UV->Covalent

Caption: Functional components of the radioiodinated AET crosslinker and their roles.

Application Notes and Protocols for Photoactivatable Cross-linking with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine is a heterobifunctional, photoactivatable, and cleavable cross-linking agent designed for studying molecular interactions. Its unique properties make it a powerful tool for identifying nearest-neighbor protein domains within multiprotein complexes and for mapping ligand binding sites. This molecule contains three key functional moieties:

  • A 2-thiopyridyl group: This allows for the specific incorporation of the cross-linker into a protein at a cysteine residue through a disulfide bond.

  • An iodo-4-azidosalicylamido group: The aryl azide group is photoactivatable, forming a highly reactive nitrene upon UV irradiation, which can then form a covalent bond with nearby molecules. The iodine atom allows for radioiodination, enabling sensitive detection of cross-linked products.

  • A cleavable disulfide bond: The disulfide linkage between the cross-linker and the target protein can be cleaved using reducing agents, allowing for the identification of the cross-linked partner.

A closely related, non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), has been instrumental in elucidating protein-protein interactions, such as the interaction between the catabolite gene activator protein (CAP) and RNA polymerase.[1] The principles and protocols described herein are largely based on the applications of AET and are directly applicable to its iodinated derivative.

Applications

  • Mapping Protein-Protein Interactions: Covalently trap and identify interacting proteins in their native context.

  • Identifying Ligand Binding Sites: Determine the specific domains or subunits of a receptor that interact with a ligand.

  • Probing the Structure of Multiprotein Complexes: Elucidate the spatial arrangement of subunits within a complex.

  • Site-Specific Labeling of Proteins: Introduce a photoactivatable group at a specific cysteine residue.

Data Presentation

Table 1: Properties of this compound

PropertyDescription
Molecular Formula C₁₄H₁₂IN₅O₂S₂
Reactive Groups 2-Thiopyridyl disulfide, Iodo-4-azido-salicylamido
Specificity Cysteine residues
Photoactivation UV light (typically 250-370 nm)
Cleavability Reducible disulfide bond (e.g., with DTT, β-mercaptoethanol)
Detection Radioiodination (¹²⁵I or ¹³¹I), Antibodies

Table 2: Experimental Conditions for Photo-Cross-linking

ParameterRecommended ConditionNotes
UV Wavelength 250-370 nmThe optimal wavelength may need to be determined empirically. Long-wave UV (330-370 nm) is generally less damaging to proteins.[2]
UV Light Source Handheld UV lamp, UV cross-linker instrumentEnsure consistent distance and intensity of the light source.
Irradiation Time 1-15 minutesTime should be optimized to maximize cross-linking and minimize protein damage.
Temperature On ice or at 4°CTo minimize thermal damage to biological samples.
Buffer Conditions Avoid primary amines (e.g., Tris, glycine)Primary amines can quench the reactive nitrene.[2] Phosphate or HEPES buffers are suitable alternatives.

Experimental Protocols

Protocol 1: Incorporation of the Cross-linker into a Cysteine-Containing Protein

This protocol describes the modification of a protein with a unique cysteine residue with this compound.

Materials:

  • Cysteine-containing protein of interest

  • This compound

  • Reaction Buffer (e.g., 50 mM sodium phosphate, 150 mM NaCl, pH 7.5)

  • Reducing agent (e.g., DTT or TCEP) to ensure the target cysteine is reduced

  • Desalting column

Procedure:

  • Protein Preparation: If the protein has existing disulfide bonds that need to be preserved, ensure the target cysteine is selectively reduced. If all cysteines are to be targeted, treat the protein with a reducing agent (e.g., 10 mM DTT for 1 hour at room temperature) and subsequently remove the reducing agent using a desalting column.

  • Cross-linker Solution Preparation: Dissolve this compound in an organic solvent such as DMSO to prepare a stock solution (e.g., 10-20 mM).

  • Labeling Reaction: Add a 5- to 20-fold molar excess of the cross-linker solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C in the dark to prevent premature photoactivation.

  • Removal of Excess Cross-linker: Remove unreacted cross-linker using a desalting column or dialysis against the reaction buffer.

  • Quantification of Incorporation: The extent of modification can be determined by measuring the release of pyridine-2-thione at 343 nm.

Protocol 2: Photo-Cross-linking of Interacting Proteins

This protocol outlines the procedure for photo-cross-linking the modified protein with its interacting partner(s).

Materials:

  • Protein modified with this compound

  • Interacting protein partner(s) or cell lysate

  • Interaction Buffer (e.g., phosphate-buffered saline, PBS, pH 7.4)

  • UV light source

  • SDS-PAGE reagents

  • Western blotting or autoradiography equipment

Procedure:

  • Binding Reaction: Mix the modified protein with its interacting partner(s) in the interaction buffer. Allow the components to interact for a sufficient time (e.g., 30-60 minutes at room temperature or on ice).

  • Photoactivation: Expose the sample to UV light. The duration and intensity of the UV exposure should be optimized. Perform the irradiation on ice to prevent sample heating.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger such as dithiothreitol (DTT) to a final concentration of 10-20 mM.

  • Analysis of Cross-linked Products:

    • Add SDS-PAGE loading buffer to the sample.

    • Separate the proteins by SDS-PAGE.

    • Analyze the gel for the appearance of new, higher molecular weight bands corresponding to the cross-linked complexes.

    • The cross-linked products can be identified by Western blotting using antibodies against the proteins of interest or by autoradiography if a radiolabeled cross-linker was used.

Protocol 3: Cleavage of the Disulfide Bond and Identification of the Cross-linked Partner

This protocol describes how to cleave the disulfide bond to identify the cross-linked protein.

Materials:

  • Cross-linked protein sample from Protocol 2

  • Reducing agent (e.g., 50 mM DTT or 5% β-mercaptoethanol)

  • SDS-PAGE reagents

  • Western blotting or mass spectrometry equipment

Procedure:

  • Reduction of the Disulfide Bond: Treat the cross-linked sample with a reducing agent in the SDS-PAGE loading buffer. Heat the sample at 95-100°C for 5-10 minutes.

  • Electrophoresis: Separate the proteins by 2D-SDS-PAGE (non-reducing in the first dimension, reducing in the second) or by a single dimension SDS-PAGE.

  • Identification:

    • Western Blotting: The disappearance of the high molecular weight cross-linked band and the appearance or increased intensity of the individual protein bands can be monitored by Western blotting.

    • Mass Spectrometry: The cross-linked band can be excised from the gel, subjected to in-gel digestion, and analyzed by mass spectrometry to identify the cross-linked protein(s).

Visualizations

experimental_workflow cluster_prep Protein Modification cluster_crosslink Cross-linking cluster_analysis Analysis p1 Cysteine-containing Protein mod Incubation (Dark) p1->mod c1 S-[2-(Iodo-4-Azidosalicylamido)ethylthio] -2-thiopyridine c1->mod p_mod Modified Protein mod->p_mod bind Binding Reaction p_mod->bind p_int Interacting Partner(s) p_int->bind uv UV Photoactivation bind->uv p_cross Cross-linked Complex uv->p_cross sds SDS-PAGE p_cross->sds cleave Cleavage of Disulfide Bond sds->cleave id Identification (Western Blot / Mass Spec) cleave->id

Caption: Experimental workflow for photoactivatable cross-linking.

signaling_pathway cluster_components Components of Transcriptional Activation cluster_interaction Interaction and Cross-linking cap CAP (Modified with Cross-linker) complex Ternary Complex Formation cap->complex rnap RNA Polymerase (α-subunit) rnap->complex dna Promoter DNA dna->complex uv_light UV Light complex->uv_light Photoactivation crosslink Covalent Cross-link uv_light->crosslink

Caption: CAP-mediated transcriptional activation signaling pathway.

logical_relationship start Start: Cysteine-containing Protein + Interacting Partner step1 Step 1: Modify Protein with This compound start->step1 step2 Step 2: Incubate Modified Protein with Interacting Partner step1->step2 step3 Step 3: Irradiate with UV Light to form Covalent Cross-link step2->step3 decision Cross-linked Product Formed? step3->decision decision->step1 No (Optimize Conditions) analysis Analysis: SDS-PAGE, Western Blot, Mass Spectrometry decision->analysis Yes end End: Identification of Interacting Partner analysis->end

Caption: Logical workflow for identifying protein interactions.

References

Application Notes and Protocols for Protein Labeling with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine for Structural Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Understanding the three-dimensional structure of proteins and their interaction networks is paramount in biological research and drug development. Chemical cross-linking coupled with mass spectrometry (XL-MS) has emerged as a powerful tool for elucidating protein architecture and mapping protein-protein interactions. S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) is a heterobifunctional cross-linking agent designed for such structural studies.

This reagent possesses two distinct reactive moieties. The iodoacetyl group specifically reacts with sulfhydryl groups of cysteine residues under defined conditions, allowing for the targeted attachment of the cross-linker to a protein of interest. The other end features a photoactivatable 4-azidosalicylamido group, which, upon UV irradiation, forms a highly reactive nitrene that can non-specifically cross-link to nearby molecules, effectively "capturing" interacting partners. Furthermore, the disulfide bond within the linker is cleavable, facilitating the analysis of cross-linked products by mass spectrometry. This document provides detailed protocols for the use of IAET in protein labeling and structural analysis.

Principle of the Method

The use of this compound for structural studies involves a multi-step process:

  • Specific Labeling: The iodoacetyl group of IAET forms a stable thioether bond with a cysteine residue on the target protein. This reaction is highly specific for sulfhydryl groups at a slightly alkaline pH.

  • Complex Formation: The IAET-labeled protein is incubated with its potential interacting partners to allow for the formation of protein complexes.

  • Photo-Cross-Linking: The sample is exposed to UV light, which activates the azido group, generating a reactive nitrene. This nitrene rapidly inserts into nearby C-H or N-H bonds, forming a covalent cross-link between the target protein and its interacting partner(s).

  • Disulfide Bond Cleavage: The disulfide bond in the IAET linker can be cleaved using reducing agents, separating the cross-linked proteins while leaving a portion of the linker attached to each, which aids in mass spectrometry analysis.

  • Mass Spectrometry Analysis: The cross-linked proteins are proteolytically digested, and the resulting peptides are analyzed by mass spectrometry to identify the cross-linked residues, providing distance constraints for structural modeling.

Data Presentation

Quantitative analysis of cross-linking data can reveal changes in protein interactions or conformations under different conditions. The following table presents a hypothetical dataset from a quantitative cross-linking experiment comparing a protein complex in the presence and absence of a small molecule inhibitor.

Cross-linked Peptide Pair IDProtein A PeptideProtein B Peptidem/z (Da)Mascot ScoreFold Change (Inhibitor/Control)
XL-001101-KGTADV-10625-VLSK-28645.34780.25
XL-00215-ACQLR-1988-FGHY-91589.27651.05
XL-00378-YWCE-81150-ITLL-153712.38820.15
XL-004120-SFGTR-12445-DEPI-48532.29550.98

Experimental Protocols

Protocol 1: Labeling of Target Protein with IAET

This protocol describes the covalent attachment of this compound to a cysteine residue on the target protein.

Materials:

  • Target protein with at least one surface-exposed cysteine residue

  • This compound (IAET)

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Quenching Solution: 1 M Dithiothreitol (DTT)

  • Desalting column (e.g., PD-10)

  • Reaction tubes (protected from light)

Procedure:

  • Protein Preparation: Dissolve the target protein in the Labeling Buffer to a final concentration of 1-5 mg/mL. Ensure the buffer is degassed to minimize oxidation of cysteine residues.

  • IAET Stock Solution: Immediately before use, dissolve IAET in DMF or DMSO to a final concentration of 10 mM. Prepare this solution in a light-protected tube.

  • Labeling Reaction: Add a 10-fold molar excess of the IAET stock solution to the protein solution. For example, for 1 mL of a 100 µM protein solution, add 10 µL of 10 mM IAET.

  • Incubation: Incubate the reaction mixture for 90 minutes at room temperature in the dark with gentle mixing.

  • Quenching: Stop the reaction by adding DTT to a final concentration of 10 mM to quench any unreacted IAET. Incubate for 15 minutes at room temperature.

  • Purification: Remove excess and quenched IAET by passing the reaction mixture through a desalting column equilibrated with a suitable buffer for downstream applications (e.g., the binding buffer for the protein complex).

  • Concentration Determination: Determine the concentration of the labeled protein using a standard protein assay (e.g., Bradford or BCA). The labeling efficiency can be determined by mass spectrometry.

Protocol 2: Photo-Cross-Linking of the Protein Complex

This protocol outlines the procedure for forming the protein complex and inducing covalent cross-links via UV irradiation.

Materials:

  • IAET-labeled target protein

  • Interacting partner protein(s)

  • Binding Buffer: A buffer optimal for the interaction of the proteins (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Avoid buffers containing primary amines like Tris.

  • UV lamp with an emission maximum around 350 nm

  • Quartz cuvette or microcentrifuge tube

  • Ice bath

Procedure:

  • Complex Formation: Mix the IAET-labeled target protein with its interacting partner(s) in a 1:1 or other desired molar ratio in the Binding Buffer. The total protein concentration should be in the low micromolar range to favor intramolecular cross-linking within the complex.

  • Incubation: Incubate the mixture for 30-60 minutes at the optimal temperature for complex formation (e.g., 4°C, room temperature, or 37°C).

  • UV Irradiation: Transfer the sample to a quartz cuvette or an open microcentrifuge tube. Place the sample on ice to minimize heat-induced denaturation. Irradiate the sample with a UV lamp (e.g., 350 nm) for 5-30 minutes. The optimal irradiation time should be determined empirically.[1]

  • Post-Irradiation: After irradiation, the sample containing the cross-linked complex is ready for downstream analysis.

Protocol 3: Analysis of Cross-Linked Products by Mass Spectrometry

This protocol provides a general workflow for the identification of cross-linked peptides by mass spectrometry.

Materials:

  • Cross-linked protein sample

  • SDS-PAGE reagents and equipment

  • In-gel digestion kit (containing DTT, iodoacetamide, and trypsin)

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

  • Cross-linking analysis software (e.g., pLink, MaxLynx)

Procedure:

  • SDS-PAGE: Separate the cross-linked protein mixture on an SDS-PAGE gel. The cross-linked complex will appear as a higher molecular weight band.

  • Excision and In-Gel Digestion: Excise the band corresponding to the cross-linked complex.

    • Reduction: Reduce the disulfide bonds within the excised gel piece by incubating with DTT. This will cleave the IAET linker.

    • Alkylation: Alkylate all free cysteine residues with iodoacetamide to prevent disulfide bond reformation.

    • Digestion: Digest the proteins with trypsin overnight at 37°C.

  • Peptide Extraction: Extract the peptides from the gel piece using a series of acetonitrile and formic acid washes.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution LC-MS/MS system. The mass spectrometer should be operated in a data-dependent acquisition mode to fragment the most abundant peptide ions.

  • Data Analysis: Use specialized software to search the MS/MS data against a database containing the sequences of the target protein and its interacting partner. The software will identify the peptide pairs that were covalently linked by the IAET cross-linker.

Visualizations

G cluster_0 Step 1: Protein Labeling cluster_1 Step 2: Cross-Linking cluster_2 Step 3: Analysis p1 Target Protein (with Cys) labeled_p IAET-Labeled Protein p1->labeled_p Iodoacetyl reaction with -SH iaet IAET Reagent iaet->labeled_p complex Protein Complex labeled_p->complex partner Interacting Protein partner->complex xlinked_complex Cross-linked Complex complex->xlinked_complex UV Photoactivation (350 nm) sds SDS-PAGE xlinked_complex->sds digest In-gel Digestion (with DTT/Trypsin) sds->digest ms LC-MS/MS digest->ms data Data Analysis ms->data

Caption: Experimental workflow for IAET-mediated protein cross-linking.

Caption: Structure and reaction schematic of the IAET cross-linker.

References

Application Notes and Protocols for Cleavable Cross-Linking Strategies with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) and its non-iodinated precursor, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine, for cleavable cross-linking studies. This trifunctional reagent is a powerful tool for elucidating protein-protein interactions, mapping protein complex topologies, and investigating molecular assemblies.

Introduction

S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) is a heterobifunctional cross-linking agent featuring three key functionalities:

  • Cysteine-Reactive Group: The 2-thiopyridyl moiety allows for specific covalent attachment to cysteine residues in proteins via a disulfide bond.

  • Photoactivatable Group: The 4-azidosalicylamido group, upon activation with UV light, forms a reactive nitrene that can non-selectively cross-link to nearby molecules.

  • Radioiodination Site: The salicylamido ring can be readily iodinated with radioactive iodine isotopes (e.g., ¹²⁵I), enabling sensitive detection and quantification of cross-linked products.

The disulfide bond within the AET linker is cleavable under reducing conditions, allowing for the separation of cross-linked partners. This feature is particularly valuable for identifying interacting proteins and mapping interaction sites through techniques like mass spectrometry. The iodinated form, this compound, provides a readily detectable tag for tracking and quantifying cross-linking events.

Key Features and Applications

  • Specificity: Targets cysteine residues for initial protein modification.

  • Photo-inducible Cross-linking: Allows for temporal control over the cross-linking reaction.

  • Cleavability: The disulfide bond can be cleaved with reducing agents like dithiothreitol (DTT), facilitating the analysis of cross-linked products.

  • Radio-labeling: Enables sensitive detection and quantification of cross-linked species.

  • Applications:

    • Identification of nearest-neighbor protein domains within multiprotein complexes.[1]

    • Mapping protein-protein interaction interfaces.

    • Studying the architecture of transient or weak protein complexes.

    • Probing the structure of proteins and protein-DNA complexes.[2]

Data Presentation: Properties of AET and its Iodinated Form

PropertyS-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridineThis compound
Abbreviation AETIAET
CAS Number 164575-82-0175093-14-8
Molecular Formula C₁₄H₁₃N₅O₂S₂C₁₄H₁₂IN₅O₂S₂
Molecular Weight 347.42 g/mol 473.32 g/mol
Reactive Towards Cysteine residues (via disulfide exchange)Cysteine residues (via disulfide exchange)
Photoactivation λ ~300-460 nm~300-460 nm
Cleavage Reducible disulfide bondReducible disulfide bond

Experimental Protocols

Synthesis of S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

The synthesis of AET involves the reaction of N-succinimidyl-4-azidosalicylate (SASA) with S-(2-aminoethylthio)-2-thiopyridine. A detailed protocol is described in Chen et al., Bioconjugate Chemistry, 1996.[1]

Radioiodination of AET

AET can be radioiodinated to produce this compound ([¹²⁵I]AET).

Materials:

  • S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

  • Na¹²⁵I

  • Chloramine-T

  • Sodium metabisulfite

  • Phosphate buffer (pH 7.5)

  • Ethyl acetate

  • Silica gel TLC plates

Protocol:

  • Dissolve AET in a minimal amount of a suitable organic solvent (e.g., DMSO or DMF) and dilute with phosphate buffer.

  • Add Na¹²⁵I to the AET solution.

  • Initiate the iodination reaction by adding a fresh solution of Chloramine-T.

  • Allow the reaction to proceed for a short period (e.g., 1-2 minutes) at room temperature.

  • Quench the reaction by adding sodium metabisulfite.

  • Extract the radioiodinated product with ethyl acetate.

  • Verify the purity of the [¹²⁵I]AET by thin-layer chromatography (TLC) on silica gel plates, eluting with an appropriate solvent system (e.g., chloroform/methanol).

  • Quantify the yield and specific activity of the purified product.

Protein Modification with AET or [¹²⁵I]AET

This protocol describes the specific labeling of a cysteine-containing protein with the cross-linker.

Materials:

  • Purified protein with at least one accessible cysteine residue

  • AET or [¹²⁵I]AET stock solution (in DMSO or DMF)

  • Reaction buffer (e.g., 50 mM HEPES, 100 mM KCl, pH 7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

Protocol:

  • Prepare the protein solution in the reaction buffer. If the protein has existing disulfide bonds that need to be reduced to generate free cysteines, pre-treat the protein with a reducing agent like DTT and subsequently remove the DTT by dialysis or size-exclusion chromatography.

  • Add a 2 to 10-fold molar excess of the AET or [¹²⁵I]AET stock solution to the protein solution. The optimal molar ratio should be determined empirically for each protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark to prevent premature photoactivation of the azido group.

  • Monitor the incorporation of the cross-linker by measuring the release of pyridine-2-thione at 343 nm.

  • Remove the excess, unreacted cross-linker using a size-exclusion chromatography column equilibrated with a suitable buffer for the subsequent cross-linking experiment.

Photocross-linking

This protocol outlines the UV activation of the azido group to induce cross-linking.

Materials:

  • AET-modified protein

  • Interacting partner protein(s) or other target molecules

  • Reaction buffer

  • UV lamp (e.g., a handheld UV lamp with an emission maximum around 365 nm)

  • Quartz cuvette or microcentrifuge tube

Protocol:

  • Mix the AET-modified protein with its interacting partner(s) in the reaction buffer. Allow sufficient time for the biological complex to form (this will vary depending on the specific interaction).

  • Place the sample in a quartz cuvette or an open microcentrifuge tube on ice to minimize heat-induced damage.

  • Irradiate the sample with UV light (e.g., 365 nm) for 5-30 minutes. The optimal irradiation time and distance from the UV source should be determined empirically.[3]

  • Following irradiation, the cross-linked products are ready for analysis.

Cleavage of the Disulfide Bond

This protocol describes the cleavage of the disulfide bond within the AET linker to separate the cross-linked molecules.

Materials:

  • Cross-linked protein sample

  • Dithiothreitol (DTT) or other suitable reducing agent

  • SDS-PAGE sample buffer

Protocol:

  • To the cross-linked sample, add DTT to a final concentration of 10-100 mM.[4][5]

  • Incubate the sample at 37-56°C for 15-30 minutes.[4]

  • The disulfide bond is now cleaved. The sample can be analyzed by SDS-PAGE to observe the disappearance of the cross-linked species and the reappearance of the individual protein bands.

Analysis of Cross-linked Products by Mass Spectrometry

Protocol:

  • Separate the cross-linked protein complexes using SDS-PAGE.

  • Excise the band corresponding to the cross-linked species.

  • Perform in-gel digestion of the proteins using a suitable protease (e.g., trypsin).

  • Extract the peptides from the gel.

  • Analyze the peptide mixture by LC-MS/MS.

  • Use specialized software to identify the cross-linked peptides. This involves searching the MS/MS data against a database of all possible cross-linked peptide pairs.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Synthesis Synthesis of AET Radioiodination Radioiodination of AET (Optional) Synthesis->Radioiodination Modification Protein Modification (Cys-specific) Synthesis->Modification Radioiodination->Modification Purification1 Purification Modification->Purification1 Complex_Formation Complex Formation Purification1->Complex_Formation Photocrosslinking UV Photocross-linking Complex_Formation->Photocrosslinking Cleavage Disulfide Cleavage (DTT) Photocrosslinking->Cleavage SDS_PAGE SDS-PAGE Photocrosslinking->SDS_PAGE Cleavage->SDS_PAGE Mass_Spec Mass Spectrometry SDS_PAGE->Mass_Spec

Caption: Experimental workflow for using AET.

logical_relationship cluster_moieties Functional Moieties cluster_functions Functions AET AET Cross-linker Thiopyridyl 2-Thiopyridyl AET->Thiopyridyl Azidosalicylamido 4-Azidosalicylamido AET->Azidosalicylamido Disulfide Disulfide Bond AET->Disulfide Radioiodination Radioiodination AET->Radioiodination Cys_Reaction Cysteine Reaction Thiopyridyl->Cys_Reaction Photocrosslinking Photocross-linking Azidosalicylamido->Photocrosslinking Cleavage Cleavage Disulfide->Cleavage

Caption: Functional components of the AET cross-linker.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low protein modification efficiency - Insufficient molar excess of AET- Inaccessible cysteine residues- Incomplete reduction of existing disulfide bonds- Increase the molar ratio of AET to protein- Perform denaturation/renaturation steps to expose cysteines- Ensure complete removal of reducing agent before adding AET
Low cross-linking yield - Insufficient UV exposure time or intensity- Inefficient complex formation- Quenching of the photo-reactive group- Optimize UV irradiation time and distance- Optimize buffer conditions and incubation time for complex formation- Avoid primary amines (e.g., Tris buffer) and high concentrations of reducing agents during photocross-linking
Incomplete cleavage of disulfide bond - Insufficient concentration of reducing agent- Insufficient incubation time or temperature- Increase the concentration of DTT- Increase the incubation time and/or temperature
Difficulty in identifying cross-linked peptides by mass spectrometry - Low abundance of cross-linked peptides- Complex fragmentation spectra- Enrich for cross-linked peptides before MS analysis- Use specialized software for cross-link identification- Optimize MS fragmentation parameters

References

Application Notes and Protocols for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine is a powerful trifunctional, hetero-bifunctional, and cleavable crosslinking agent designed for the comprehensive study of protein-protein interactions (PPIs) in proteomics. Its unique architecture allows for a multi-step experimental workflow, enabling the capture, isolation, and identification of interacting proteins with high specificity and temporal resolution.

This reagent incorporates three key functionalities:

  • Cysteine-Reactive Group (2-thiopyridine): This moiety reacts specifically with sulfhydryl groups of cysteine residues, allowing for the covalent attachment of the crosslinker to a specific site on a protein of interest.

  • Photo-Reactive Group (4-azidosalicylamido): Upon activation with UV light, the azido group forms a highly reactive nitrene intermediate that can covalently bind to nearby interacting molecules, effectively "trapping" transient interactions. The salicylamido ring can be iodinated with 125I for radio-iodination and subsequent detection by autoradiography.

  • Cleavable Disulfide Bond: The disulfide linkage within the crosslinker can be readily cleaved by reducing agents, such as dithiothreitol (DTT) or β-mercaptoethanol. This cleavability is crucial for the elution of crosslinked complexes from affinity media and for simplifying mass spectrometry analysis.

These features make this compound an invaluable tool for identifying direct binding partners of a target protein, mapping interaction interfaces, and elucidating the architecture of protein complexes within their native cellular environment.

Principle of Action

The experimental workflow using this compound can be summarized in three main stages:

  • Site-Specific Labeling: The 2-thiopyridine group of the crosslinker reacts with a cysteine residue on the bait protein, forming a disulfide bond. This step can be performed on a purified protein or a protein within a cell lysate.

  • Photo-Crosslinking: The sample containing the labeled bait protein and its potential interacting partners is exposed to UV light. This activates the azido group, leading to the formation of a covalent bond with any protein in close proximity, thus capturing the protein-protein interaction.

  • Analysis: The crosslinked protein complexes are then isolated, typically by immunoprecipitation of the bait protein. The disulfide bond in the crosslinker is cleaved to separate the bait and prey proteins. The interacting "prey" proteins are then identified by mass spectrometry.

Key Applications in Proteomics

  • Identification of Novel Protein-Protein Interactions: This reagent can capture both stable and transient interactions, which are often missed by other methods like co-immunoprecipitation.

  • Mapping Protein Interaction Interfaces: By combining crosslinking data with structural information, it is possible to map the specific regions of proteins that are involved in an interaction.

  • Studying the Dynamics of Protein Complexes: The photo-inducible nature of the crosslinking allows for temporal control, enabling the study of how protein interactions change in response to specific stimuli or at different time points.

  • Validation of Putative Interactions: This method provides strong evidence for direct physical interactions between proteins.

Quantitative Data Presentation

The following table represents hypothetical, yet typical, quantitative data that could be obtained from a quantitative proteomics experiment using this compound coupled with mass spectrometry. The data illustrates the identification and quantification of proteins that interact with a hypothetical bait protein, "Bait-Protein-X," in a stimulated versus unstimulated cellular state.

Interacting ProteinGene NameUniProt IDPeptide Count (Unstimulated)Peptide Count (Stimulated)Fold Change (Stimulated/Unstimulated)p-value
Kinase AKINAP123455255.00.001
Phosphatase BPTPBQ67890123-4.00.005
Adaptor Protein CADPCA1B2C3891.10.85
Structural Protein DSTRDX4Y5Z62189.00.0005
Transcription Factor ETFEM7N8P9015-<0.001

Note: This table is for illustrative purposes only. Actual results will vary depending on the experimental system.

Experimental Protocols

Protocol 1: Site-Specific Labeling of a Purified Protein

Materials:

  • Purified protein with a single accessible cysteine residue

  • This compound

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Labeling Buffer: 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.5

  • Desalting column (e.g., Zeba™ Spin Desalting Columns)

Procedure:

  • Prepare Protein Sample: Dissolve the purified protein in Labeling Buffer to a final concentration of 1-5 mg/mL.

  • Prepare Crosslinker Stock Solution: Immediately before use, dissolve this compound in DMF or DMSO to a final concentration of 10 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the crosslinker stock solution to the protein solution.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing, protected from light.

  • Removal of Excess Crosslinker: Remove non-reacted crosslinker using a desalting column equilibrated with the appropriate buffer for the downstream application (e.g., cell lysis buffer without reducing agents).

  • Verification of Labeling (Optional): The efficiency of the labeling reaction can be monitored by measuring the release of pyridine-2-thione at 343 nm.

Protocol 2: In-Cell Photo-Crosslinking

Materials:

  • Cells expressing the cysteine-mutant bait protein

  • Labeled bait protein (from Protocol 1, if performing in vitro labeling followed by cell delivery) or cells treated with the crosslinker for in vivo labeling

  • Phosphate-Buffered Saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer without reducing agents)

  • Protease and phosphatase inhibitors

Procedure:

  • Cell Preparation: Culture cells to the desired confluency. If introducing labeled protein from the outside, use an appropriate delivery method. For in vivo labeling, incubate cells with a cell-permeable version of the crosslinker.

  • Wash Cells: Gently wash the cells twice with ice-cold PBS to remove any media components that may interfere with the crosslinking reaction.

  • UV Irradiation: Place the cells on ice and irradiate with a 365 nm UV lamp for 5-15 minutes. The optimal irradiation time should be determined empirically.

  • Cell Lysis: Immediately after irradiation, lyse the cells in ice-cold lysis buffer supplemented with protease and phosphatase inhibitors.

  • Clarify Lysate: Centrifuge the cell lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant for further analysis.

Protocol 3: Enrichment and Mass Spectrometry Analysis of Crosslinked Proteins

Materials:

  • Clarified cell lysate containing crosslinked complexes

  • Antibody against the bait protein

  • Protein A/G magnetic beads

  • Wash Buffer: Lysis buffer with adjusted salt concentration

  • Elution Buffer: 50 mM Tris-HCl, pH 8.0, containing 100 mM DTT

  • Alkylation Reagent: 55 mM iodoacetamide

  • Trypsin

  • Mass spectrometer

Procedure:

  • Immunoprecipitation: Incubate the clarified cell lysate with an antibody against the bait protein for 2-4 hours at 4°C with gentle rotation.

  • Capture of Immune Complexes: Add Protein A/G magnetic beads to the lysate and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads using a magnetic stand and wash them three to five times with Wash Buffer to remove non-specifically bound proteins.

  • Elution and Cleavage: Elute the crosslinked proteins and cleave the disulfide bond in the crosslinker by incubating the beads in Elution Buffer for 30 minutes at 37°C.

  • Reduction and Alkylation: Collect the eluate. Reduce any remaining disulfide bonds with 5 mM DTT for 30 minutes at 56°C, and then alkylate free cysteine residues with 15 mM iodoacetamide for 30 minutes at room temperature in the dark.

  • In-solution Digestion: Dilute the sample with 50 mM ammonium bicarbonate to reduce the DTT concentration. Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.

  • Mass Spectrometry: Acidify the digested peptides and analyze them by LC-MS/MS.

  • Data Analysis: Use specialized software (e.g., MaxQuant, pLink, or similar) to identify the crosslinked peptides and the corresponding interacting proteins.

Visualizations

experimental_workflow start Start: Purified Bait Protein (with single Cys) labeling 1. Site-Specific Labeling with this compound start->labeling desalting Remove Excess Crosslinker (Desalting Column) labeling->desalting incubation 2. Incubation with Interacting Partners (e.g., Cell Lysate) desalting->incubation crosslinking 3. Photo-Crosslinking (UV light, 365 nm) incubation->crosslinking ip 4. Immunoprecipitation of Bait Protein crosslinking->ip wash Wash Beads to Remove Non-specific Binders ip->wash elution 5. Elution and Cleavage (with DTT) wash->elution digest 6. In-solution Digestion (Trypsin) elution->digest ms 7. LC-MS/MS Analysis digest->ms data_analysis 8. Data Analysis (Identification of Prey Proteins) ms->data_analysis end End: List of Interacting Proteins data_analysis->end

Caption: Experimental workflow for identifying protein-protein interactions.

mechanism_of_action cluster_step1 Step 1: Labeling cluster_step2 Step 2: Crosslinking cluster_step3 Step 3: Cleavage bait_cys Bait Protein-SH labeled_bait Bait Protein-S-S-Salicylamido-Azido-I bait_cys->labeled_bait + Crosslinker crosslinker I-Azido-Salicylamido-S-S-Thiopyridine crosslinker->labeled_bait crosslinked_complex Bait-S-S-Salicylamido-(Covalent Bond)-Prey labeled_bait->crosslinked_complex + Prey Protein + UV Light prey_protein Prey Protein prey_protein->crosslinked_complex uv_light UV Light (365 nm) uv_light->crosslinked_complex cleaved_prey Released Prey Protein crosslinked_complex->cleaved_prey + DTT dtt DTT dtt->cleaved_prey

Caption: Mechanism of action for the trifunctional crosslinker.

signaling_pathway_elucidation stimulus External Stimulus (e.g., Growth Factor) receptor Receptor Tyrosine Kinase (Bait Protein with Cys) stimulus->receptor 1. Activation crosslinking_step Crosslinking at Time Point X receptor->crosslinking_step 2. Interaction with partners identified_proteins Identified Interactors: - Kinase A - Adaptor Protein C - Structural Protein D crosslinking_step->identified_proteins 3. Capture & Identification pathway Inferred Signaling Pathway identified_proteins->pathway 4. Pathway Reconstruction

Caption: Elucidating a signaling pathway using photo-crosslinking.

Application Notes and Protocols for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) is a heterobifunctional, photoactivatable, and cleavable crosslinking agent designed for the study of protein-protein interactions. Its chemical structure allows for a two-step crosslinking strategy, providing temporal control over the reaction. One end of the molecule features a 2-thiopyridyl disulfide group that specifically reacts with sulfhydryl groups of cysteine residues. The other end contains a photoactivatable iodo-4-azidosalicylamido group which, upon exposure to ultraviolet (UV) light, forms a highly reactive nitrene that can covalently bind to nearby molecules, effectively capturing interacting partners. The presence of a disulfide bond in the spacer arm allows for the cleavage of the crosslinked complex, facilitating downstream analysis. The iodine atom can be substituted with a radioactive isotope for radioiodination and subsequent detection.

This document provides a detailed guide for the application of IAET in studying protein-protein interactions within complex cell lysates.

Chemical Properties and Mechanism of Action

PropertyDescription
Full Chemical Name This compound
Common Abbreviation IAET (often referred to as AET for the non-iodinated version)
Molecular Formula C₁₄H₁₂IN₅O₂S₂
Molecular Weight 599.21 g/mol
CAS Number 175093-14-8
Reactive Groups 1. 2-thiopyridyl disulfide: Reacts with free sulfhydryl groups (cysteines). 2. Iodo-4-azidosalicylamido: Photoactivatable group that forms a nitrene upon UV irradiation.
Cleavability The disulfide bond is cleavable by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.
Solubility Soluble in organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

The crosslinking process with IAET involves two main steps:

  • Cysteine-Specific Reaction: The 2-thiopyridyl disulfide group of IAET reacts with a cysteine residue on the "bait" protein, forming a disulfide bond and releasing pyridine-2-thione.

  • Photoactivated Crosslinking: After incubation with the cell lysate containing potential "prey" proteins, the sample is irradiated with UV light. This activates the azido group, generating a short-lived nitrene intermediate that non-specifically inserts into C-H or N-H bonds of proximally located molecules, thus forming a covalent crosslink.

Experimental Protocols

I. Reagent Preparation
  • IAET Stock Solution:

    • Prepare a 10-25 mM stock solution of IAET in anhydrous DMSO or DMF.

    • Note: IAET is light-sensitive. Prepare the stock solution in a dark room or under subdued light and store it in a light-protected vial at -20°C. It is recommended to prepare fresh stock solutions for optimal reactivity.

  • Lysis Buffer:

    • A suitable non-amine, non-sulfhydryl containing buffer is crucial to avoid quenching the reactive ends of the crosslinker. A phosphate-buffered saline (PBS) or HEPES-based buffer is recommended.

    • Example Lysis Buffer (pH 7.4):

      • 50 mM HEPES

      • 150 mM NaCl

      • 1 mM EDTA

      • 1% (v/v) Triton X-100 or other suitable detergent

      • Protease and phosphatase inhibitor cocktail (add fresh before use)

  • Quenching Buffer:

    • Prepare a 1 M stock solution of a primary amine-containing compound, such as Tris-HCl or glycine, at pH 7.5-8.0.

  • Reducing Sample Buffer (for cleavage):

    • Standard SDS-PAGE sample buffer (e.g., Laemmli buffer) supplemented with a final concentration of 50-100 mM DTT or 2-5% (v/v) β-mercaptoethanol.

II. Step-by-Step Crosslinking Procedure in Cell Lysates

This protocol assumes the goal is to identify interaction partners of a specific "bait" protein that has an accessible cysteine residue.

Step 1: Labeling of the Bait Protein with IAET (Optional, for purified bait)

  • If you are starting with a purified "bait" protein, you can pre-label it with IAET before adding it to the cell lysate.

  • Incubate the purified bait protein with a 10- to 50-fold molar excess of IAET for 30-60 minutes at room temperature.

  • Remove excess, unreacted IAET using a desalting column.

Step 2: Preparation of Cell Lysate

  • Culture cells to the desired confluency.

  • Wash the cells twice with ice-cold PBS to remove any residual media.

  • Lyse the cells by adding the appropriate volume of ice-cold Lysis Buffer.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.

  • Carefully transfer the supernatant (cell lysate) to a new pre-chilled tube.

  • Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA).

Step 3: Crosslinking Reaction

  • In a light-protected microcentrifuge tube, combine the cell lysate (containing the bait protein of interest) with the desired concentration of IAET. A final concentration of 0.25-5 mM of the crosslinker is a common starting point, but this should be optimized for each system.

  • If using a pre-labeled bait protein, add it to the cell lysate.

  • Incubate the mixture for 30-60 minutes at room temperature with gentle rotation to allow for the cysteine-specific reaction and the interaction between the bait and prey proteins.

Step 4: Photoactivation

  • Place the reaction tube on ice in an open-top vessel to ensure even exposure to UV light.

  • Irradiate the sample with a UV lamp at a wavelength of 320-370 nm.[1]

    • The optimal energy and time will depend on the lamp intensity and the distance to the sample. A common starting point is to use a high-wattage lamp for 5-15 minutes at a distance of 3-5 cm.[1]

    • It is crucial to keep the sample cool during irradiation to prevent heat-induced protein denaturation.

Step 5: Quenching the Reaction

  • Immediately after UV irradiation, add the Quenching Buffer to a final concentration of 20-50 mM.

  • Incubate for 15 minutes at room temperature to quench any unreacted photoactivated groups.

III. Analysis of Crosslinked Products

1. SDS-PAGE and Western Blotting

  • Add SDS-PAGE sample buffer to the quenched lysate. For non-cleaved analysis, use a sample buffer without reducing agents. For cleavage analysis, use the Reducing Sample Buffer.

  • Boil the samples for 5 minutes at 95-100°C.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Perform a Western blot using an antibody specific to the bait protein. Crosslinked complexes will appear as higher molecular weight bands compared to the non-crosslinked bait protein.

2. Cleavage of Disulfide Bond

  • To confirm that the higher molecular weight bands are due to disulfide-linked crosslinking, compare the Western blot results of samples prepared with and without a reducing agent. The disappearance of the high molecular weight band and the corresponding increase in the monomeric bait protein band in the reduced sample confirms the disulfide linkage.

3. Mass Spectrometry Analysis

  • For identification of unknown interacting partners, the high molecular weight crosslinked band can be excised from a Coomassie-stained gel.

  • The proteins in the gel slice are then subjected to in-gel digestion (e.g., with trypsin), followed by mass spectrometry analysis to identify the crosslinked proteins.

Data Presentation

Quantitative analysis of crosslinking efficiency can be performed using densitometry of Western blot bands. The intensity of the crosslinked band is compared to the total intensity of the bait protein (crosslinked and uncrosslinked bands).

Table 1: Densitometric Analysis of Crosslinking Efficiency

ConditionBait Protein (Monomer) Band Intensity (Arbitrary Units)Crosslinked Complex Band Intensity (Arbitrary Units)Total Bait Protein Intensity (Monomer + Crosslinked)% Crosslinking Efficiency ((Crosslinked / Total) * 100)
Control (No UV) 15,23481216,0465.1%
UV Irradiation (5 min) 12,8763,45616,33221.2%
UV Irradiation (10 min) 10,1455,98716,13237.1%
UV Irradiation (15 min) 9,8906,21016,10038.6%

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Crosslinking cluster_analysis Analysis prep_lysate Prepare Cell Lysate incubate Incubate Lysate with IAET prep_lysate->incubate prep_reagent Prepare IAET Stock Solution prep_reagent->incubate uv_activate UV Photoactivation (320-370 nm) incubate->uv_activate quench Quench Reaction uv_activate->quench sds_page SDS-PAGE quench->sds_page western_blot Western Blot sds_page->western_blot ms_analysis Mass Spectrometry sds_page->ms_analysis

Caption: Experimental workflow for using IAET in cell lysates.

Signaling_Pathway Bait Bait Protein (with Cys) Bait_IAET Bait-IAET Conjugate Bait->Bait_IAET Cysteine Reaction IAET IAET Crosslinker IAET->Bait_IAET Complex Bait-IAET-Prey Complex Bait_IAET->Complex Prey Prey Protein Prey->Complex Protein Interaction Crosslinked_Complex Covalently Crosslinked Complex Complex->Crosslinked_Complex UV UV Light UV->Crosslinked_Complex Photoactivation

Caption: Schematic of the IAET crosslinking reaction pathway.

References

Application Notes and Protocols for Quantifying Protein Thiols with Thiopyridine Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Protein thiols, the sulfhydryl groups (-SH) of cysteine residues, are critical to protein structure and function. They participate in enzymatic catalysis, metal coordination, and the formation of disulfide bonds, which stabilize protein structures. The redox state of protein thiols is a key indicator of the cellular redox environment and is implicated in a multitude of signaling pathways. Oxidative stress, characterized by an imbalance in cellular redox state, can lead to the modification of protein thiols, impacting protein function and contributing to various disease states. Consequently, the accurate quantification of protein thiols is essential in biochemical research and drug development.

Thiopyridine reagents, such as 4,4'-dithiodipyridine (4-PDS or DTDP) and 2,2'-dithiodipyridine (2-PDS), are highly effective chromogenic compounds for this purpose. They offer distinct advantages over the traditional Ellman's reagent (DTNB), including higher sensitivity and the ability to function at lower pH, which helps to minimize the auto-oxidation of thiols. This document provides detailed protocols and data for the quantification of protein thiols using these reagents.

Principle of the Assay

The quantification of thiols using thiopyridine reagents is based on a thiol-disulfide exchange reaction. The reagent, a symmetrical disulfide, reacts stoichiometrically with a free thiol group. This reaction cleaves the disulfide bond of the reagent, forming a mixed disulfide between the protein thiol and one half of the reagent, and releasing a molecule of thiopyridone. The released 4-thiopyridone (from 4-PDS) or 2-thiopyridone (from 2-PDS) is a chromophore that can be quantified spectrophotometrically.[1]

The reaction with 4-PDS results in the formation of 4-thiopyridone, which has a strong absorbance maximum at 324 nm.[2][3] This absorbance is stable over a wide pH range (pH 3-7), allowing for the assay to be performed under acidic conditions where thiol oxidation is minimal.[2]

cluster_reactants Reactants cluster_products Products ProteinSH Protein-SH MixedDisulfide Protein-S-S-Pyridine (Mixed Disulfide) ProteinSH->MixedDisulfide + 4-PDS TP4 4-Thiopyridone (Chromophore, λmax = 324 nm) ProteinSH->TP4 - H+ PDS4 4,4'-Dithiodipyridine (4-PDS)

Caption: Reaction of a protein thiol with 4,4'-dithiodipyridine (4-PDS).

Advantages of Thiopyridine Reagents over Ellman's Reagent (DTNB)

While Ellman's reagent (DTNB) is widely used, thiopyridine reagents offer several key advantages:

  • Higher Sensitivity: The reaction product of 4-PDS, 4-thiopyridone, has a higher molar extinction coefficient than the TNB product from DTNB, resulting in a more sensitive assay.[4]

  • Lower pH Optimum: Thiopyridine reagents can be used effectively at pH values as low as 4.5.[4] This is a significant advantage as it minimizes the risk of thiol oxidation by ambient oxygen, which is more prevalent at the alkaline pH (>7.0) required for the DTNB reaction.[5][6]

  • Improved Accessibility: Due to its smaller size, amphiphilic nature, and lack of charge, 4-PDS can react more quickly and completely with poorly accessible protein sulfhydryl groups compared to DTNB.[7][8]

  • Stability of Signal: The absorbance of 4-thiopyridone is pH-independent over a broad range (pH 3-7), leading to more robust and reproducible measurements.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for thiopyridine reagents and compares them with Ellman's reagent.

ReagentCommon NameProductλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Optimal pH RangeReference
4,4'-Dithiodipyridine 4-PDS, Aldrithiol-44-Thiopyridone324~21,4003.0 - 7.0[2][9]
2,2'-Dithiodipyridine 2-PDS, Aldrithiol-22-Thiopyridone343~8,080~7.5[10] (Implied)
5,5'-Dithiobis(2-nitrobenzoic acid) DTNB, Ellman's ReagentTNB²⁻412~14,150>7.0[2][11]

Note: The extinction coefficient for 2-thiopyridone can vary with conditions. The value for 4-thiopyridone is notably high and stable.

Experimental Protocols

Protocol 1: Spectrophotometric Quantification of Total Free Thiols

This protocol describes a standard endpoint assay for determining the concentration of free sulfhydryl groups in a protein sample using 4,4'-dithiodipyridine (4-PDS).

start Start prep_reagents Prepare Reagents (Assay Buffer, 4-PDS Stock) start->prep_reagents prep_samples Prepare Protein Sample & Thiol Standard (e.g., Cysteine) prep_reagents->prep_samples setup_rxn Set up Reaction (Blank, Standard, Sample) prep_samples->setup_rxn add_pds Add 4-PDS to all wells/cuvettes setup_rxn->add_pds incubate Incubate (5-10 min at Room Temp) add_pds->incubate measure Measure Absorbance at 324 nm incubate->measure calculate Calculate Thiol Concentration measure->calculate end End calculate->end start Start sample_prep Prepare Protein Sample start->sample_prep split Split Sample sample_prep->split derivatize_free Derivatize with 4-PDS split->derivatize_free Path A reduce_ss Reduce Disulfides (NaBH₄) split->reduce_ss Path B free_thiol_label A: Free Thiols hplc Analyze via RP-HPLC (Detect 4-Thiopyridone at 324 nm) derivatize_free->hplc total_thiol_label B: Total Thiols quench Quench NaBH₄ (Acid) reduce_ss->quench derivatize_total Derivatize with 4-PDS quench->derivatize_total derivatize_total->hplc integrate Integrate Peak Area hplc->integrate calculate Calculate Thiol Concentration (vs. Standard Curve) integrate->calculate end End calculate->end

References

Troubleshooting & Optimization

Technical Support Center: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST) Cross-Linking

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST) cross-linking experiments. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.

Troubleshooting Guides

This section addresses specific problems you may encounter during your cross-linking experiments with IAST, providing potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Cross-Linking Efficiency

Q: I am observing a very low yield or no detectable cross-linked product. What are the possible reasons and how can I improve the efficiency?

A: Low cross-linking efficiency is a frequent challenge and can be attributed to several factors related to the multi-step nature of the IAST cross-linker.

Troubleshooting Low Cross-Linking Efficiency

Potential CauseRecommended Solutions
Inefficient Thiol-Reactive Conjugation - Optimize pH: The reaction of the 2-thiopyridine group with cysteines is most efficient at a pH of 7-7.5. Ensure your buffer is within this range. - Reduce Disulfide Bonds: If your target cysteine is involved in a disulfide bond, it will not be available for reaction. Consider a mild reduction step using TCEP (Tris(2-carboxyethyl)phosphine) prior to adding IAST. Unlike DTT, TCEP does not need to be removed before the conjugation step. - Check for Competing Thiols: Buffers or other components containing thiols (e.g., DTT, β-mercaptoethanol) will compete with your protein for reaction with IAST. Use thiol-free buffers.
Premature Activation or Degradation of the Photo-Reactive Group - Protect from Light: The azido group is light-sensitive. Handle the IAST reagent and your IAST-labeled protein in the dark or under red light to prevent premature activation. - Fresh Reagent: Prepare IAST solutions immediately before use. The azido group can degrade over time, especially in aqueous solutions.
Inefficient UV Activation - Optimize UV Wavelength and Intensity: The azidosalicylamido group is typically activated by long-wave UV light (300-460 nm).[1] Using a UV lamp with a lower wavelength (e.g., 254 nm) can damage your protein.[2] Ensure your UV source provides sufficient intensity at the correct wavelength. - Optimize Exposure Time: Insufficient UV exposure will result in low cross-linking. Conversely, over-exposure can lead to protein damage. Titrate the UV exposure time to find the optimal balance. - Sample Geometry: For efficient activation, irradiate your sample in a shallow, uncovered vessel to maximize light penetration.[2]
Steric Hindrance - Linker Length: IAST has a relatively short spacer arm. If the interacting protein domains are too far apart, cross-linking may not occur. Consider using a cross-linker with a longer spacer arm if this is suspected.
Low Protein Concentration - Increase Concentration: Cross-linking is a bimolecular reaction. Increasing the concentration of your interacting proteins can improve the likelihood of a successful cross-linking event.

Issue 2: High Background or Non-Specific Cross-Linking

Q: My results show a significant amount of non-specific cross-linking or a high molecular weight smear on my gel. How can I reduce this?

A: Non-specific binding is a common issue with highly reactive cross-linkers like IAST.[3]

Troubleshooting Non-Specific Cross-Linking

Potential CauseRecommended Solutions
Excess IAST Concentration - Titrate Cross-linker Concentration: Using too much IAST can lead to random, non-specific reactions. Perform a titration to determine the optimal molar excess of IAST to your protein. Start with a 10- to 50-fold molar excess and adjust as needed.[4]
Hydrolysis of the Thiol-Reactive Group - Control pH: At pH values above 7.5, the 2-thiopyridine group can be more susceptible to hydrolysis, which may lead to non-specific reactions. Maintain the pH between 7 and 7.5.
Non-Specific Interactions of the Azido Group - Include Quenchers: After the desired interaction has occurred but before UV activation, consider adding a scavenger molecule that can react with non-specifically bound IAST. - Optimize Incubation Times: Minimize the incubation time of your IAST-labeled protein with its binding partner to reduce the chance of non-specific interactions.
Protein Aggregation - Check for Precipitate: Over-cross-linking can cause proteins to precipitate.[5] Visually inspect your sample for any precipitate after the cross-linking reaction. If present, reduce the IAST concentration or the UV exposure time.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of each functional group in the IAST cross-linker?

A: IAST is a trifunctional cross-linker with the following components:

  • 2-Thiopyridine: This group reacts specifically with sulfhydryl groups (thiols) on cysteine residues, allowing for the initial covalent attachment of IAST to your protein of interest. This reaction is reversible with reducing agents.

  • Iodo-4-Azidosalicylamido: This moiety contains two key features:

    • Azido group: This is a photo-reactive group that, upon exposure to UV light, forms a highly reactive nitrene that can insert into C-H and N-H bonds in close proximity, creating a covalent cross-link with an interacting molecule.[1]

    • Iodo group: The iodine atom allows for the radio-labeling of the cross-linker with isotopes like 125I, facilitating detection and quantification.[6]

Q2: What buffer conditions are optimal for IAST cross-linking?

A: The ideal buffer conditions depend on the step of the experiment:

  • Thiol-Reactive Conjugation: A buffer with a pH of 7.0-7.5 is recommended for the reaction of the 2-thiopyridine group with cysteines. Avoid buffers containing primary amines (e.g., Tris, glycine) or thiols (e.g., DTT, β-mercaptoethanol). Phosphate-buffered saline (PBS) or HEPES buffers are suitable choices.[7]

  • Photo-Cross-Linking: The photo-activation step is generally compatible with a wide range of buffers, as long as they do not contain components that absorb strongly at the UV wavelength being used.

Q3: How can I confirm that the initial conjugation of IAST to my protein was successful?

A: The reaction of the 2-thiopyridine group with a protein's cysteine releases pyridine-2-thione, which has a strong absorbance at 343 nm. You can monitor the reaction spectrophotometrically to confirm the conjugation.

Q4: How do I cleave the cross-link?

A: The disulfide bond formed between the IAST and the cysteine residue can be cleaved using reducing agents such as DTT or TCEP. This is useful for downstream analysis, such as mass spectrometry, to identify the cross-linked proteins.[8]

Q5: Can I use IAST for in vivo cross-linking?

A: While photo-reactive cross-linkers can be used for in vivo studies, the cell permeability of IAST would need to be considered. Additionally, the UV irradiation step can be damaging to live cells. Optimization would be required to minimize cell death while achieving sufficient cross-linking.

Experimental Protocols

Protocol 1: Two-Step Cross-Linking of Two Purified Proteins

This protocol describes the process of first conjugating IAST to a "bait" protein containing an accessible cysteine residue, and then using this conjugate to cross-link to an interacting "prey" protein.

Materials:

  • Purified "bait" protein with at least one accessible cysteine residue

  • Purified "prey" protein

  • IAST cross-linker

  • Anhydrous DMSO

  • Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Reducing Sample Buffer (for SDS-PAGE)

  • UV lamp (365 nm)

Procedure:

  • Preparation of Bait Protein:

    • Dissolve the bait protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Conjugation of IAST to Bait Protein:

    • Immediately before use, prepare a 10 mM stock solution of IAST in anhydrous DMSO.

    • Add a 10- to 20-fold molar excess of the IAST stock solution to the bait protein solution.

    • Incubate the reaction for 1-2 hours at room temperature in the dark.

    • Remove excess, unreacted IAST using a desalting column equilibrated with the Reaction Buffer.

  • Cross-Linking to Prey Protein:

    • Add the purified prey protein to the IAST-labeled bait protein at a desired molar ratio (e.g., 1:1).

    • Incubate the mixture for 30-60 minutes at room temperature in the dark to allow for protein-protein interaction.

  • Photo-Activation:

    • Expose the protein mixture to a 365 nm UV lamp for 15-30 minutes on ice. The optimal distance and time should be determined empirically.[2]

  • Quenching:

    • Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE and Western blotting or mass spectrometry. A successful cross-link will result in a higher molecular weight band corresponding to the bait-prey complex.

Protocol 2: Radioiodination of IAST

This protocol provides a general method for the radioiodination of the iodo- group on IAST for detection purposes.

Materials:

  • IAST

  • Na125I

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 7.0

  • Quenching solution (e.g., Sodium metabisulfite)

  • Purification column (e.g., Sephadex G-10)

Procedure:

  • Reaction Setup:

    • In a reaction vial, combine the IAST solution with Na125I in the Reaction Buffer.

    • Initiate the reaction by adding the oxidizing agent. For example, add a fresh solution of Chloramine-T.[6]

  • Incubation:

    • Allow the reaction to proceed for a short period (typically 1-5 minutes) at room temperature.

  • Quenching:

    • Stop the reaction by adding a quenching solution, such as sodium metabisulfite.

  • Purification:

    • Separate the 125I-labeled IAST from unreacted 125I and other reaction components using a desalting column.

  • Quantification:

    • Determine the specific activity of the radiolabeled IAST using appropriate methods.

Visualizations

IAST_Crosslinking_Workflow cluster_step1 Step 1: Thiol-Reactive Conjugation cluster_step2 Step 2: Protein-Protein Interaction cluster_step3 Step 3: Photo-Cross-Linking cluster_step4 Step 4: Analysis Bait_Protein Bait Protein (with Cysteine) IAST_Conjugated_Bait IAST-Conjugated Bait Protein Bait_Protein->IAST_Conjugated_Bait + IAST (pH 7.0-7.5, dark) IAST IAST Cross-linker IAST->IAST_Conjugated_Bait Protein_Complex Non-covalent Protein Complex IAST_Conjugated_Bait->Protein_Complex Prey_Protein Prey Protein Prey_Protein->Protein_Complex + Prey Protein (Incubate in dark) Crosslinked_Complex Covalently Cross-linked Complex Protein_Complex->Crosslinked_Complex UV_Light UV Light (365 nm) UV_Light->Crosslinked_Complex Photo-activation Analysis SDS-PAGE, Western Blot, Mass Spectrometry Crosslinked_Complex->Analysis

Caption: Experimental workflow for IAST cross-linking.

IAST_Reaction_Mechanism cluster_thiol_reaction Thiol-Reactive Stage cluster_photo_reaction Photo-Activation Stage IAST IAST (Thiopyridine group) Disulfide_Bond Disulfide Bond Formation (IAST conjugated to protein) IAST->Disulfide_Bond pH 7.0-7.5 Protein_Cys Protein-SH (Cysteine) Protein_Cys->Disulfide_Bond Azido_Group Azido Group on conjugated IAST Disulfide_Bond->Azido_Group Protein complex formation Nitrene Highly Reactive Nitrene Azido_Group->Nitrene Covalent_Crosslink Stable Covalent Cross-link Nitrene->Covalent_Crosslink Interacting_Protein Interacting Protein (C-H, N-H bonds) Interacting_Protein->Covalent_Crosslink UV_Light UV Light (365 nm) UV_Light->Nitrene

Caption: Reaction mechanism of IAST cross-linker.

References

Technical Support Center: Optimizing S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAETP) Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving the heterobifunctional crosslinking agent S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAETP).

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAETP) and what are its primary applications?

A1: this compound (IAETP) is a versatile chemical crosslinking agent. It possesses two distinct reactive moieties: a 2-thiopyridyl group for cysteine-specific modification and an iodo-4-azidosalicylamido group that is photo-reactive and can be radioiodinated. This allows for a two-step crosslinking process. First, it specifically attaches to a cysteine residue on a protein via a cleavable disulfide bond. Subsequently, upon activation with UV light, the azido group forms a covalent bond with nearby molecules, capturing protein-protein interactions. Its ability to be radioiodinated also facilitates the tracking and identification of crosslinked products.

Q2: What are the key advantages of using IAETP?

A2: The primary advantages of IAETP include:

  • Site-specificity: The 2-thiopyridyl group offers high selectivity for cysteine residues.

  • Photo-inducibility: The crosslinking reaction is initiated by UV light, providing temporal control over the experiment.

  • Cleavability: The disulfide bond introduced can be cleaved using reducing agents, allowing for the separation of crosslinked partners for analysis.

  • Radioiodination potential: The iodo-group allows for the introduction of a radioactive label for sensitive detection.

Q3: What buffer conditions are recommended for the initial cysteine labeling step?

A3: For the initial cysteine-specific reaction, it is crucial to use a buffer with a pH between 6.5 and 7.5. This pH range ensures that the cysteine thiol group is sufficiently nucleophilic to react with the 2-thiopyridyl group while minimizing side reactions with other amino acid residues like lysine. Importantly, the buffer must be free of primary amines (e.g., Tris, glycine) as these can interfere with the subsequent photoactivation step.[1][2][3] Suitable buffers include phosphate-buffered saline (PBS), HEPES, or MOPS.

Q4: What should I avoid in my reaction buffer?

A4: During the initial labeling and before photoactivation, it is critical to avoid thiol-containing reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.[4] These agents will cleave the disulfide bond in IAETP or reduce the azide group, rendering the crosslinker inactive. As mentioned in Q3, buffers containing primary amines should also be avoided.[1][2][3]

Q5: How can I cleave the disulfide bond after crosslinking?

A5: The disulfide bond in the IAETP crosslinker can be cleaved by treating the sample with a sufficient concentration of a reducing agent. Commonly used reducing agents include Dithiothreitol (DTT) at a concentration of 10-50 mM or Tris(2-carboxyethyl)phosphine (TCEP) at 1-20 mM.[5] The cleavage reaction is typically performed at room temperature for 30-60 minutes.

Troubleshooting Guide

This guide addresses common issues encountered during IAETP crosslinking experiments and provides potential causes and solutions.

Issue 1: Low or No Cysteine Labeling Efficiency
Possible Cause Troubleshooting Step
Suboptimal pH Ensure the reaction buffer pH is between 6.5 and 7.5 to facilitate the thiol-disulfide exchange.[2]
Presence of Reducing Agents Remove all traces of reducing agents like DTT or β-mercaptoethanol from the protein sample before adding IAETP. This can be achieved by dialysis or using a desalting column.[2]
Oxidized Cysteine Residues Cysteine residues may be oxidized to form disulfide bonds within or between proteins. Pre-treat the protein with a mild reducing agent (e.g., 1-5 mM TCEP) and subsequently remove the reducing agent before adding IAETP.
Inaccessible Cysteine Residue The target cysteine may be buried within the protein structure. Consider performing the labeling under partially denaturing (but non-reducing) conditions if protein function post-labeling is not critical.
IAETP Degradation IAETP is sensitive to moisture and light.[1][6] Prepare fresh stock solutions in an anhydrous solvent like DMSO and store them protected from light. Avoid repeated freeze-thaw cycles.
Issue 2: Low or No Photo-Crosslinking Yield
Possible Cause Troubleshooting Step
Inadequate UV Light Exposure Optimize the UV irradiation time and intensity. A common starting point is a 365 nm UV lamp for 5-30 minutes.[4][7] Ensure the UV light source is positioned close to the sample for efficient activation.[7]
Incorrect UV Wavelength While 365 nm is generally effective for aryl azides, the optimal wavelength can vary. If possible, test different wavelengths.[4]
Presence of Primary Amines in Buffer Primary amines (e.g., Tris, glycine) will quench the reactive nitrene intermediate formed upon photoactivation.[4] Ensure the buffer is amine-free.
Sample Heating During UV Exposure Prolonged UV exposure can heat the sample, potentially denaturing the proteins. Perform the irradiation on ice or in a temperature-controlled environment.[4]
Low Concentration of Reactants The efficiency of the crosslinking reaction is concentration-dependent. If possible, increase the concentration of the interacting proteins.
IAETP Azide Group Reduced Thiol-containing compounds can reduce the azide group. Ensure no reducing agents were carried over from previous steps.[4]
Issue 3: High Background or Non-Specific Crosslinking
Possible Cause Troubleshooting Step
Excessive IAETP Concentration A high molar excess of IAETP can lead to non-specific labeling. Perform a titration to determine the optimal IAETP-to-protein molar ratio.
Prolonged UV Irradiation Excessive UV exposure can lead to non-specific crosslinking and protein damage.[8] Reduce the irradiation time.
Protein Aggregation The labeling or crosslinking conditions may be causing protein aggregation. Analyze samples by SDS-PAGE before and after each step. Optimize buffer conditions (e.g., ionic strength, additives) to maintain protein solubility.
Contaminants in the Protein Sample Impurities in the protein sample can lead to non-specific crosslinking. Ensure the purity of your protein of interest.

Experimental Protocols

General Protocol for IAETP Crosslinking

This protocol provides a general framework. Optimal conditions may vary depending on the specific proteins and should be determined empirically.

1. Protein Preparation:

  • Ensure the protein of interest is in an amine-free and thiol-free buffer (e.g., PBS, HEPES) at a pH between 6.5 and 7.5.

  • If necessary, reduce disulfide bonds by incubating with 1-5 mM TCEP for 30 minutes at room temperature, followed by removal of the TCEP using a desalting column.

2. Cysteine-Specific Labeling:

  • Prepare a fresh stock solution of IAETP (e.g., 10-20 mM) in anhydrous DMSO.

  • Add the IAETP stock solution to the protein solution to achieve a 10- to 20-fold molar excess of the reagent over the protein.

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[9]

  • Remove excess, unreacted IAETP using a desalting column or dialysis against the same amine-free buffer.

3. Photo-Crosslinking:

  • Place the sample in a UV-transparent vessel (e.g., quartz cuvette).

  • Irradiate the sample with a UV lamp, typically at 365 nm, for 5-30 minutes.[4][7] To prevent sample heating, perform this step on ice.[4]

4. Analysis of Crosslinked Products:

  • The crosslinked products can be analyzed by SDS-PAGE, Western blotting, and mass spectrometry.

  • To identify the crosslinked partners, the disulfide bond can be cleaved by adding a reducing agent like DTT (final concentration 20-50 mM) and incubating for 30-60 minutes at room temperature before analysis.

Data Presentation

Table 1: Recommended Reaction Conditions for IAETP Cysteine Labeling

ParameterRecommended RangeNotes
pH 6.5 - 7.5Critical for thiol-specific reaction.[2]
Buffer Amine-free (e.g., PBS, HEPES)Avoid Tris, glycine.[1][2][3]
IAETP:Protein Molar Ratio 10:1 to 20:1Titrate to find the optimal ratio for your system.
Incubation Time 1 - 2 hoursCan be extended to overnight at 4°C.[9]
Temperature Room Temperature or 4°C

Table 2: Recommended Conditions for IAETP Photo-Crosslinking

ParameterRecommended RangeNotes
UV Wavelength ~365 nmOptimal for many aryl azides.[4]
UV Irradiation Time 5 - 30 minutesOptimize to maximize crosslinking and minimize damage.[4][7]
Temperature On iceTo prevent sample heating and denaturation.[4]
Sample Vessel UV-transparent (e.g., quartz)Ensures efficient light penetration.

Visualizations

IAETP_Workflow cluster_step1 Step 1: Cysteine-Specific Labeling cluster_step2 Step 2: Photo-Crosslinking cluster_step3 Step 3: Analysis Protein Protein with Cysteine Labeled_Protein IAETP-Labeled Protein Protein->Labeled_Protein + IAETP (pH 6.5-7.5, Amine-free buffer) IAETP IAETP Reagent IAETP->Labeled_Protein Interacting_Protein Interacting Protein Crosslinked_Complex Covalently Crosslinked Complex Labeled_Protein->Crosslinked_Complex Interacting_Protein->Crosslinked_Complex Analysis SDS-PAGE / Western Blot / Mass Spectrometry Crosslinked_Complex->Analysis Cleavage Disulfide Cleavage (+ DTT or TCEP) Crosslinked_Complex->Cleavage UV_Light UV Light (~365 nm) UV_Light->Crosslinked_Complex Cleaved_Products Separated Proteins Cleavage->Cleaved_Products Cleaved_Products->Analysis Identification of Partners

Caption: Experimental workflow for using IAETP to capture protein-protein interactions.

Troubleshooting_Logic Start Experiment Start Low_Labeling Low Cysteine Labeling? Start->Low_Labeling Low_Crosslinking Low Crosslinking Yield? Low_Labeling->Low_Crosslinking No Check_pH Verify pH (6.5-7.5) Low_Labeling->Check_pH Yes High_Background High Background? Low_Crosslinking->High_Background No Optimize_UV Optimize UV Exposure (Time & Intensity) Low_Crosslinking->Optimize_UV Yes Success Successful Crosslinking High_Background->Success No Titrate_IAETP Titrate IAETP Concentration High_Background->Titrate_IAETP Yes Remove_Reducing_Agents Remove Reducing Agents Check_pH->Remove_Reducing_Agents Check_Reagent_Quality Use Fresh IAETP Remove_Reducing_Agents->Check_Reagent_Quality Check_Reagent_Quality->Low_Labeling Check_Buffer Ensure Amine-Free Buffer Optimize_UV->Check_Buffer Control_Temp Irradiate on Ice Check_Buffer->Control_Temp Control_Temp->Low_Crosslinking Reduce_UV_Time Reduce UV Irradiation Time Titrate_IAETP->Reduce_UV_Time Check_Purity Verify Protein Purity Reduce_UV_Time->Check_Purity Check_Purity->High_Background

Caption: A logical flowchart for troubleshooting common issues in IAETP experiments.

References

Troubleshooting low cross-linking efficiency with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their cross-linking experiments using this heterobifunctional reagent.

Troubleshooting Guides

This section provides solutions to common issues encountered during cross-linking experiments with IAET, focusing on the primary problem of low cross-linking efficiency.

Issue 1: Low or No Cross-linking Efficiency

Q1: I am observing a very low yield of my cross-linked product. What are the potential causes related to the thiol-specific reaction (first step)?

A1: Low efficiency in the initial cysteine-specific conjugation can be attributed to several factors:

  • Suboptimal pH: The reaction between the 2-thiopyridine moiety of IAET and a cysteine residue is most efficient at a pH range of 6.5-7.5. At lower pH values, the thiol group is less nucleophilic, and at higher pH, the disulfide bond can become unstable.

  • Presence of Reducing Agents: Thiol-containing reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol in your protein solution will compete with the target cysteine residues for reaction with the cross-linker, significantly reducing the efficiency. These must be removed prior to adding IAET.

  • Inaccessible Cysteine Residues: The target cysteine residue on your protein of interest may be buried within the protein's three-dimensional structure, making it inaccessible to the cross-linker.

  • Oxidized Cysteines: The target cysteine may be in an oxidized state (e.g., part of a disulfide bond), preventing it from reacting with the 2-thiopyridine group.

Q2: My initial conjugation seems to work, but I'm still getting low cross-linking efficiency after photoactivation. What could be the problem?

A2: If the first step of conjugation to a cysteine residue is successful, low efficiency in the second, photo-activated step points to issues with the azido group reaction:

  • Inadequate UV Light Source: The aryl azide group requires UV light for activation. The optimal wavelength for activation of nitrophenyl azides is typically in the long-wave UV range (300-460 nm).[1] Ensure your UV lamp provides the appropriate wavelength and intensity.

  • Incorrect UV Exposure Time: Both insufficient and excessive UV exposure can lead to poor results. Insufficient exposure will not activate enough of the azide groups, while prolonged exposure can lead to protein damage and aggregation. The optimal exposure time should be determined empirically.[2]

  • Quenching of the Nitrene Intermediate: The highly reactive nitrene intermediate formed upon photoactivation can be quenched by various molecules in the buffer. Primary amines (e.g., Tris or glycine) are particularly reactive and should be avoided in the buffer during photoactivation.[3]

  • Distance Between Interacting Proteins: The spacer arm of the cross-linker has a finite length. If the interacting domains of your proteins are too far apart, the activated azide group may not be able to reach a reactive site on the binding partner.

  • Photobleaching or Degradation of the Reagent: The azido group is light-sensitive and can degrade over time if not stored and handled properly in the dark.

Frequently Asked Questions (FAQs)

Q3: How should I prepare my protein sample before adding the IAET cross-linker?

A3: Proper sample preparation is crucial for successful cross-linking. Your protein sample should be in a buffer free of primary amines (e.g., Tris, glycine) and reducing agents (e.g., DTT, β-mercaptoethanol). A phosphate or HEPES buffer at a pH between 6.5 and 7.5 is recommended for the initial thiol-specific reaction. If your protein has internal disulfide bonds that need to be intact, ensure your purification and storage conditions do not lead to their reduction.

Q4: What is the optimal concentration of the IAET cross-linker to use?

A4: The optimal molar ratio of cross-linker to protein should be determined empirically. A common starting point is a 20- to 50-fold molar excess of the cross-linker over the protein.[4] Using too little cross-linker will result in low efficiency, while an excessive amount can lead to non-specific cross-linking and protein aggregation.

Q5: How can I confirm that the cross-linking reaction has occurred?

A5: The success of the cross-linking reaction can be assessed using several methods:

  • SDS-PAGE Analysis: Cross-linked protein complexes will have a higher molecular weight and will migrate more slowly on an SDS-PAGE gel compared to the individual, non-cross-linked proteins.[5]

  • Western Blotting: If you have antibodies specific to your proteins of interest, you can use Western blotting to detect the higher molecular weight cross-linked species.[5]

  • Mass Spectrometry: Mass spectrometry is a powerful tool to identify the cross-linked peptides and even pinpoint the specific amino acid residues involved in the cross-link.[6]

Q6: Can I cleave the cross-linker after the experiment?

A6: Yes, the disulfide bond in the spacer arm of this compound can be cleaved using reducing agents like DTT or TCEP. This is particularly useful for mass spectrometry analysis, as it allows for the separation of the two cross-linked peptides, simplifying data analysis.

Data Presentation

Table 1: Key Properties of this compound

PropertyDescription
Reactive Ends 1. 2-thiopyridyl disulfide (reacts with sulfhydryls) 2. Iodo-4-Azidosalicylamido (photo-reactive with various amino acid side chains)
Specificity Cysteine residues (via disulfide exchange); Non-specific upon photoactivation
Cleavable Yes, the disulfide bond is cleavable by reducing agents (e.g., DTT, TCEP)
Radioiodinatable Yes, the salicylamido ring can be radioiodinated for detection

Table 2: Recommended Reaction Conditions for Cross-linking

ParameterThiol-Reactive StepPhoto-activation Step
pH 6.5 - 7.57.0 - 8.0
Buffer Amine-free, reducing agent-free (e.g., PBS, HEPES)Amine-free (e.g., HEPES, MOPS)
Temperature 4 - 25 °C4 °C (on ice to minimize protein degradation)
Duration 30 - 60 minutes5 - 30 minutes
UV Wavelength N/A300 - 460 nm (long-wave UV)[1]

Experimental Protocols

Key Experiment: Two-Step Cross-linking of a Protein Complex

This protocol outlines the general steps for using this compound to cross-link two interacting proteins, Protein A (containing an accessible cysteine) and Protein B.

Materials:

  • Purified Protein A and Protein B in a suitable buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.2)

  • This compound (IAET)

  • Dimethyl sulfoxide (DMSO)

  • Desalting column

  • UV lamp (365 nm)

  • Quenching solution (e.g., 1 M glycine, pH 8.0)

  • SDS-PAGE reagents and equipment

Procedure:

  • Preparation of the Cross-linker: Dissolve IAET in DMSO to prepare a stock solution (e.g., 10 mM). This should be done immediately before use and protected from light.

  • First-Step Conjugation (Thiol-Reaction):

    • Add a 20- to 50-fold molar excess of the IAET stock solution to the purified Protein A.

    • Incubate the reaction for 1 hour at room temperature with gentle mixing, protected from light.

    • Remove the excess, unreacted cross-linker using a desalting column equilibrated with the reaction buffer.

  • Formation of the Protein Complex:

    • Mix the IAET-conjugated Protein A with an equimolar amount of Protein B.

    • Incubate for a sufficient time to allow the protein complex to form (this will depend on the binding kinetics of your proteins).

  • Second-Step Cross-linking (Photo-activation):

    • Place the sample on ice and expose it to UV light (e.g., 365 nm) for 5-30 minutes. The optimal time should be determined empirically.

  • Quenching the Reaction:

    • Add the quenching solution to a final concentration of 50 mM to stop the reaction.

  • Analysis:

    • Analyze the reaction products by SDS-PAGE and Coomassie staining or Western blotting to visualize the higher molecular weight cross-linked complex.

Visualizations

experimental_workflow cluster_step1 Step 1: Thiol-Specific Conjugation cluster_step2 Step 2: Complex Formation & Photo-activation cluster_step3 Step 3: Analysis protein_a Protein A (with Cys) protein_a_iaet IAET-conjugated Protein A protein_a->protein_a_iaet pH 6.5-7.5 1 hr, RT iaet IAET Crosslinker iaet->protein_a_iaet complex Protein A-IAET-Protein B Complex protein_a_iaet->complex protein_b Protein B protein_b->complex crosslinked_complex Covalently Cross-linked Complex complex->crosslinked_complex UV Light (365 nm) 5-30 min, on ice sds_page SDS-PAGE crosslinked_complex->sds_page mass_spec Mass Spectrometry crosslinked_complex->mass_spec

Caption: Experimental workflow for two-step cross-linking.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2 Grb2 EGFR->Grb2 EGF Binding Sos Sos Grb2->Sos Ras Ras Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors GeneExpression Gene Expression TranscriptionFactors->GeneExpression

Caption: Simplified MAPK/ERK signaling pathway.

References

Technical Support Center: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST) Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing protein aggregation during labeling with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST).

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAST) and what are its reactive groups?

A1: IAST is a hetero-bifunctional crosslinking agent. It contains two primary reactive moieties:

  • An iodoacetyl group that specifically reacts with sulfhydryl groups (e.g., from cysteine residues) under physiological to alkaline conditions (pH 7.2-9.0), forming a stable thioether bond.[1][2] To minimize side reactions with tyrosine, histidine, and tryptophan residues, it is advisable to perform iodoacetyl reactions in the dark.[1][2]

  • A photo-activatable azido group on a salicylamido ring, which can be radioiodinated.[3][4] Upon exposure to UV light, this group forms a reactive nitrene that can covalently bond with nearby molecules, "freezing" protein-protein interactions.[5]

Q2: My protein is precipitating out of solution after adding the IAST reagent. What are the likely causes?

A2: Protein precipitation upon addition of a labeling reagent like IAST can be attributed to several factors:

  • Alteration of Surface Properties: The covalent attachment of the relatively hydrophobic IAST molecule can increase the overall hydrophobicity of the protein, leading to aggregation.[6]

  • Conformational Changes: The labeling event itself might induce local or global conformational changes in your protein, exposing previously buried hydrophobic patches that can serve as nucleation sites for aggregation.[6]

  • Suboptimal Buffer Conditions: The pH, ionic strength, or other components of your reaction buffer may not be optimal for maintaining the stability of the modified protein.[7][8]

  • High Protein or Reagent Concentration: High concentrations of either the protein or the IAST reagent can increase the likelihood of intermolecular interactions and aggregation.[6][7]

Q3: How can I detect soluble aggregates that are not visible to the naked eye?

A3: Soluble aggregates can be detected using several biophysical techniques:

  • Size Exclusion Chromatography (SEC): Aggregates will elute from the column earlier than the monomeric protein.[6]

  • Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in a solution and can identify the presence of larger species.[6]

  • Native Polyacrylamide Gel Electrophoresis (Native-PAGE): The presence of higher molecular weight bands can indicate the formation of aggregates.[6]

Troubleshooting Guide

Issue 1: Visible Precipitation During or After IAST Labeling

This is a common issue that can often be resolved by optimizing the reaction conditions.

Potential Cause Troubleshooting Strategy Rationale
Suboptimal Buffer pH Adjust the pH of your reaction buffer. While the iodoacetyl reaction is efficient at pH 7.2-9.0, your protein may be least soluble at its isoelectric point (pI).[7][9] Try adjusting the pH to be at least one unit away from the pI.[7]Changing the pH alters the net charge of the protein, which can modulate intermolecular interactions and prevent aggregation.[7]
Inappropriate Ionic Strength Modify the salt concentration of your buffer. For some proteins, low salt can lead to aggregation, while for others, high salt can cause "salting out".[7][10] Try varying the NaCl concentration (e.g., 50 mM, 150 mM, 500 mM).Salt ions can screen electrostatic interactions between protein molecules, preventing aggregation.[6]
High Protein Concentration Reduce the protein concentration during the labeling reaction.[6][7] If a high final concentration is required, perform the labeling at a lower concentration and then carefully concentrate the labeled protein.[6]Lower concentrations decrease the probability of intermolecular collisions that can lead to aggregation.[7]
High IAST Concentration / Over-labeling Decrease the molar ratio of IAST to your protein.[6] Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.Over-labeling can significantly alter the protein's surface properties, increasing its propensity to aggregate.[6]
Temperature Effects Perform the labeling reaction at a lower temperature (e.g., 4°C).[6] Be aware that this may require a longer incubation time.Lower temperatures can slow down the kinetics of aggregation.[6]

Issue 2: Soluble Aggregates Detected Post-Labeling

Even without visible precipitation, soluble aggregates can compromise downstream experiments.

Potential Cause Troubleshooting Strategy Rationale
Protein Instability Incorporate stabilizing additives into your labeling and storage buffers.[6][7]These additives can help maintain the native conformation of the protein and prevent aggregation.
Presence of Pre-existing Aggregates Centrifuge your protein sample at high speed (>10,000 x g) for 10-15 minutes before initiating the labeling reaction.[6]Small, pre-existing aggregates can act as seeds, accelerating the aggregation process.[6]
Inefficient Removal of Unreacted IAST Purify the labeled protein immediately after the reaction using size exclusion chromatography (SEC) or dialysis to remove unreacted IAST and any small aggregates.[6]This ensures a homogenous sample for downstream applications and allows for buffer exchange into a stable storage buffer.[6]

Data Presentation: Common Protein Stabilizing Agents

The following table provides a list of common additives that can be included in labeling and storage buffers to enhance protein stability and prevent aggregation.

Additive Class Additive Typical Concentration Mechanism of Action Citation
Polyols/Sugars Glycerol5% - 20% (v/v)Stabilizes protein structure through preferential hydration and increases solvent viscosity.[7][][12]
Sucrose5% - 20% (w/v)Stabilizes proteins through preferential exclusion.[7][13]
Amino Acids L-Arginine50 - 500 mMSuppresses aggregation by binding to charged and hydrophobic regions.[7][][12]
L-Glutamate50 - 250 mMOften used in combination with L-Arginine to increase protein solubility.[7]
Glycine50 - 250 mMStabilizes proteins through preferential exclusion.[6]
Reducing Agents Dithiothreitol (DTT)1 - 5 mMPrevents the formation of non-native disulfide bonds. Note: Use with caution as it can reduce the disulfide in IAST.[7][]
TCEP-HCl0.1 - 1 mMA more stable and less odorous alternative to DTT. Also use with caution.[6]
Detergents Polysorbate 20 (Tween® 20)0.01% - 0.1% (v/v)Non-ionic detergent that can help solubilize aggregates without denaturing the protein.[7]
Polysorbate 80 (Tween® 80)0.01% - 0.1% (v/v)Similar to Polysorbate 20, often used in biopharmaceutical formulations.[6]

Experimental Protocols

Protocol 1: General IAST Labeling of a Cysteine-Containing Protein

  • Protein Preparation:

    • Ensure your protein of interest is in a buffer free of primary amines (e.g., Tris) and sulfhydryl-containing reagents (e.g., DTT).[5][14] Suitable buffers include phosphate-buffered saline (PBS) or HEPES at pH 7.2-8.0.[15][16]

    • The protein concentration should ideally be between 0.5-2.0 mg/mL.[15]

    • If your protein has intramolecular disulfide bonds that need to be reduced to expose cysteine residues, treat with a reducing agent like TCEP and subsequently remove the reducing agent using a desalting column.[14]

  • IAST Stock Solution Preparation:

    • Dissolve the IAST reagent in an anhydrous organic solvent such as DMSO or DMF to a stock concentration of 10-20 mM.[17] Prepare this solution immediately before use.

  • Labeling Reaction:

    • Add the IAST stock solution to the protein sample to achieve the desired molar excess (e.g., 10:1 to 20:1 ratio of IAST to protein).[18] The final concentration of the organic solvent should be kept below 10% to avoid protein denaturation.[18]

    • Incubate the reaction mixture in the dark for 1-2 hours at room temperature or overnight at 4°C.[1][2]

  • Quenching (Optional but Recommended):

    • To stop the reaction, you can add a small molecule containing a free sulfhydryl group, such as L-cysteine or 2-mercaptoethanol, to a final concentration of 10-20 mM. Incubate for 15-30 minutes.

  • Purification of Labeled Protein:

    • Remove unreacted IAST and quenching reagents by passing the reaction mixture over a size exclusion chromatography (SEC) column (e.g., Sephadex G-25) or through dialysis against a suitable storage buffer.[6][18]

Protocol 2: Detection of Aggregates using Size Exclusion Chromatography (SEC)

  • Column and Buffer Selection:

    • Choose an SEC column with a fractionation range appropriate for the size of your protein monomer and potential aggregates.[6]

    • Equilibrate the column with a filtered and degassed buffer suitable for your protein.

  • Sample Preparation:

    • Centrifuge your labeled protein sample at >10,000 x g for 10 minutes to pellet any large, insoluble aggregates.[6]

  • Chromatography:

    • Inject the supernatant onto the equilibrated SEC column.

    • Monitor the elution profile at 280 nm (for protein) and the appropriate wavelength for the IAST label.

  • Data Analysis:

    • The presence of peaks eluting earlier than the main monomeric peak is indicative of aggregate formation. The area under these peaks can be used to quantify the percentage of aggregation.

Visualizations

IAST_Labeling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer (pH 7.2-8.0) Mix Combine & Incubate (Dark, RT or 4°C) Protein->Mix IAST IAST Stock (in DMSO/DMF) IAST->Mix Quench Quench Reaction (Optional) Mix->Quench Purify Purify (SEC/Dialysis) Quench->Purify Analyze Analysis (SEC, DLS, etc.) Purify->Analyze

Caption: Experimental workflow for IAST labeling of proteins.

Aggregation_Troubleshooting cluster_problem Problem: Aggregation Occurs cluster_solutions Troubleshooting Strategies cluster_outcome Desired Outcome Start IAST Labeling Initiated Aggregation Protein Aggregation Start->Aggregation OptimizeBuffer Optimize Buffer (pH, Salt) Aggregation->OptimizeBuffer Adjust LowerConc Lower Concentrations (Protein & IAST) Aggregation->LowerConc Reduce Additives Add Stabilizers (Glycerol, Arginine) Aggregation->Additives Incorporate Temp Lower Temperature Aggregation->Temp Modify Success Soluble, Labeled Protein OptimizeBuffer->Success LowerConc->Success Additives->Success Temp->Success

Caption: Troubleshooting logic for IAST-induced protein aggregation.

References

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on the stability, storage, and handling of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET). Below you will find frequently asked questions (FAQs), troubleshooting guidance, and detailed experimental protocols to ensure the integrity and optimal performance of this reagent in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

For long-term stability, solid this compound should be stored at or below -20°C.[1] The compound should be kept in a tightly sealed, amber vial to protect it from light and moisture. Storing the compound under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent degradation from atmospheric components.

Q2: How should I store solutions of this compound?

It is highly recommended to prepare solutions fresh for each experiment. If a stock solution must be prepared, use an anhydrous solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). For short-term storage (a few days), the solution should be kept at -20°C, protected from light. Avoid repeated freeze-thaw cycles. For longer-term storage, aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and exposure to atmospheric moisture.

Q3: What are the primary factors that can cause degradation of this compound?

The main factors contributing to the degradation of this compound are:

  • Light: The 4-azidosalicylamido group is photoreactive and can be prematurely activated by exposure to UV or even ambient light, leading to loss of cross-linking ability.[2] The iodinated ring may also be susceptible to photodegradation.[3][4][5]

  • Temperature: Elevated temperatures can lead to the decomposition of the azide functional group.

  • Reducing Agents: The disulfide bond in the 2-thiopyridine moiety is susceptible to cleavage by reducing agents such as dithiothreitol (DTT) or β-mercaptoethanol.

  • Moisture: Moisture can lead to hydrolysis of the amide bond over extended periods.

Q4: Can I work with this compound on an open lab bench?

Given its light sensitivity, it is best to handle the solid compound and its solutions under subdued lighting conditions.[2] Use of a red-light darkroom is ideal, but working quickly with minimal exposure to direct overhead lighting can also be sufficient.

Q5: What are the signs of degradation?

Visual signs of degradation can include discoloration of the solid compound (e.g., from off-white to yellow or brown). For solutions, a decrease in performance, such as reduced cross-linking efficiency or lower yields in conjugation reactions, is a key indicator of degradation. Analytical techniques like HPLC can be used to assess the purity of the reagent over time.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no reaction with cysteine residues. 1. Degradation of the 2-thiopyridyl disulfide group. 2. Presence of competing reducing agents in the buffer. 3. Incorrect pH of the reaction buffer.1. Use a fresh vial of the reagent. Confirm the purity of the reagent using a stability assay (see experimental protocols). 2. Ensure all buffers are free from reducing agents like DTT or β-mercaptoethanol. 3. The reaction of the 2-thiopyridyl disulfide with a thiol is most efficient at a pH between 7 and 8.
Inefficient or no photocross-linking. 1. Premature activation and degradation of the aryl azide group due to light exposure. 2. Insufficient UV light exposure during the cross-linking step. 3. Incorrect wavelength of UV light used for activation.1. Handle the reagent and all subsequent reaction steps in the dark or under red light. 2. Optimize the duration and intensity of UV irradiation. 3. Aryl azides are typically activated by UV light in the range of 254-370 nm. Consult the literature for the optimal wavelength for this specific moiety.
Reagent fails to dissolve completely. 1. Use of an inappropriate solvent. 2. The reagent has degraded and polymerized.1. This compound is soluble in organic solvents like DMF and DMSO. It has low solubility in aqueous buffers. 2. Discard the reagent and use a fresh vial.
High background or non-specific cross-linking. 1. Over-derivatization of the target protein.[2] 2. The concentration of the cross-linker is too high.1. Reduce the molar excess of the cross-linker relative to the target protein. 2. Perform a titration experiment to determine the optimal concentration of the cross-linker.

Data Presentation

Table 1: Recommended Storage and Handling Conditions

Form Temperature Conditions Expected Shelf-Life
Solid-20°CTightly sealed, protected from light, under inert gas (e.g., Argon)>1 year
Solid4°CTightly sealed, protected from lightShort-term (weeks to months)
Solution in Anhydrous DMSO/DMF-20°CAliquoted, protected from light, sealed under inert gasUp to 1 month
Aqueous SolutionNot RecommendedProne to hydrolysis and disulfide exchangePrepare fresh before use

Experimental Protocols

Protocol 1: Preparation and Storage of a Stock Solution
  • Preparation: In a fume hood, allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Addition: Add anhydrous DMSO or DMF to the vial to achieve the desired concentration (e.g., 10-50 mM).

  • Dissolution: Cap the vial and vortex until the solid is completely dissolved. Gentle warming (up to 30-40°C) can be applied if necessary. Perform this step under subdued light.

  • Aliquoting: If not for immediate use, aliquot the solution into single-use, amber vials.

  • Storage: Purge the headspace of each aliquot with an inert gas (e.g., argon or nitrogen), seal tightly, and store at -20°C.

Protocol 2: General Stability Assessment by RP-HPLC

This protocol provides a general method to assess the purity and degradation of this compound over time.

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector and a C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid) is typically effective.

    • Solvent A: 0.1% TFA in water

    • Solvent B: 0.1% TFA in acetonitrile

  • Gradient Elution:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Detection: Monitor the elution profile at a wavelength where the compound has significant absorbance (e.g., ~260-280 nm).

  • Procedure: a. Prepare a fresh solution of the compound in DMSO or DMF and immediately inject it onto the HPLC to obtain a baseline chromatogram (Time 0). b. Store the compound under the desired test conditions (e.g., -20°C in the dark, room temperature on the benchtop). c. At specified time points (e.g., 1 week, 1 month), inject an aliquot of the stored solution onto the HPLC. d. Compare the chromatograms over time. The appearance of new peaks or a decrease in the area of the main peak indicates degradation. Purity can be calculated as the percentage of the main peak area relative to the total peak area.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_crosslinking Cross-linking cluster_analysis Analysis reagent Solid IAET dissolve Dissolve in Anhydrous DMSO/DMF reagent->dissolve stock Stock Solution dissolve->stock conjugation Conjugation (pH 7-8, Dark) stock->conjugation protein Protein with Cysteine Residue protein->conjugation protein_conj IAET-Protein Conjugate conjugation->protein_conj uv_light UV Irradiation (e.g., 365 nm) protein_conj->uv_light crosslinked Cross-linked Protein Complex uv_light->crosslinked sds_page SDS-PAGE / Western Blot crosslinked->sds_page ms_analysis Mass Spectrometry crosslinked->ms_analysis

Caption: Experimental workflow for using this compound.

degradation_pathways cluster_light Light-Induced Degradation cluster_chemical Chemical Degradation IAET This compound nitrene Reactive Nitrene Intermediate IAET->nitrene UV Light photodeiodination De-iodinated Species IAET->photodeiodination UV Light hydrolysis Hydrolyzed Amide Bond IAET->hydrolysis Moisture/pH reduced Cleaved Disulfide IAET->reduced Reducing Agents

Caption: Potential degradation pathways for this compound.

References

Technical Support Center: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST) Protein Modification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the yield of proteins modified with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST).

Frequently Asked Questions (FAQs)

Q1: What is this compound (IAST) and what is its primary application?

This compound (IAST) is a heterobifunctional crosslinking agent. Its primary application is the site-specific modification of proteins at cysteine residues. The 2-thiopyridyl group reacts specifically with free sulfhydryl groups on cysteine residues to form a disulfide bond. The iodo-azidosalicylamido group allows for subsequent radioiodination and photoactivated cross-linking to interacting molecules.[1]

Q2: What is the reaction mechanism of IAST with a protein?

The modification occurs in a two-step conceptual process. First, the 2-thiopyridyl disulfide moiety of IAST reacts with a free sulfhydryl group of a cysteine residue on the protein. This is a disulfide exchange reaction that results in the protein being covalently linked to the iodo-azidosalicylamido moiety via a disulfide bond, releasing 2-thiopyridone. The iodinated azidosalicylamide part of the molecule can then be used for radioiodination and photo-crosslinking.

Q3: What are the critical factors influencing the yield of IAST-modified proteins?

Several factors can influence the final yield of your IAST-modified protein. These include:

  • Presence of a free cysteine: The target protein must have an accessible cysteine residue with a free sulfhydryl group.

  • Reaction pH: The disulfide exchange reaction is most efficient at a pH range of 6.5-7.5.

  • Molar ratio of IAST to protein: An excess of IAST is generally used to drive the reaction to completion, but a very high excess can lead to non-specific modifications or protein precipitation.

  • Reaction time and temperature: These parameters should be optimized to ensure complete reaction without causing protein degradation.

  • Presence of reducing agents: Reducing agents must be removed prior to the reaction as they will compete with the protein's sulfhydryl groups.

  • Purity of the protein and IAST: Contaminants can interfere with the reaction.

Q4: How should I store and handle IAST?

IAST is sensitive to light and moisture. It should be stored desiccated at -20°C and protected from light. When preparing solutions, use anhydrous solvents like DMSO or DMF and prepare them fresh for each use to avoid hydrolysis.

Troubleshooting Guide

This guide addresses common issues encountered during the modification of proteins with IAST.

Problem Possible Cause Recommended Solution
Low or No Modification 1. Absence of a free cysteine: The protein may not have an accessible cysteine, or the existing ones may be in disulfide bonds.- Confirm the presence and accessibility of cysteine residues in your protein sequence. - If cysteines are in disulfide bonds, they must be reduced. Use a reducing agent like DTT or TCEP, and then remove it completely before adding IAST.[2]
2. Inactive IAST: The reagent may have degraded due to improper storage or handling.- Use a fresh stock of IAST. - Ensure IAST is dissolved in an anhydrous solvent immediately before use.
3. Incorrect reaction buffer: The pH may be too low or too high, or the buffer may contain interfering substances.- Use a buffer with a pH between 6.5 and 7.5 (e.g., phosphate or HEPES buffer). - Avoid buffers containing thiols.
4. Insufficient molar excess of IAST: The concentration of IAST may be too low to drive the reaction.- Increase the molar ratio of IAST to protein. Start with a 10-fold excess and optimize as needed.
Protein Precipitation/Aggregation 1. High concentration of IAST: Excessive IAST can lead to protein aggregation.- Reduce the molar excess of IAST. - Add IAST to the protein solution slowly while gently stirring.
2. Protein instability: The reaction conditions (pH, temperature) may be destabilizing your protein.- Perform the reaction at a lower temperature (e.g., 4°C). - Screen different buffers and pH values to find conditions that maintain protein stability.[3]
3. Over-modification: Modification of multiple cysteines can alter the protein's properties and lead to aggregation.- If your protein has multiple cysteines, consider using a lower molar excess of IAST or a shorter reaction time to favor modification of the most reactive cysteine.
Non-specific Modification 1. Reaction with other amino acids: Although the thiopyridine group is highly specific for cysteines, the iodoacetamide moiety can potentially react with other nucleophilic residues at high concentrations and pH.- Maintain the reaction pH within the optimal range (6.5-7.5). - Use the lowest effective molar excess of IAST.
Low Recovery After Purification 1. Protein loss during purification: The modified protein may be lost during steps to remove excess IAST.- Choose a purification method appropriate for your protein's size and properties (e.g., size-exclusion chromatography, dialysis, or affinity chromatography if your protein is tagged).[4][5] - For tagged proteins, immobilized metal affinity chromatography (IMAC) can be a highly effective purification step.[6]

Experimental Protocols

Protocol 1: Reduction of Protein Disulfide Bonds (if necessary)
  • Dissolve the protein in a suitable buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5).

  • Add a reducing agent such as Dithiothreitol (DTT) to a final concentration of 5-10 mM or Tris(2-carboxyethyl)phosphine (TCEP) to 1-5 mM.

  • Incubate for 1 hour at room temperature.

  • Remove the reducing agent completely using a desalting column or dialysis against a nitrogen-purged, thiol-free buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.0).

Protocol 2: IAST Labeling of the Protein
  • Prepare the IAST solution: Immediately before use, dissolve IAST in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Prepare the protein solution: The purified, and if necessary, reduced protein should be in a thiol-free buffer at a concentration of 1-10 mg/mL.

  • Reaction: Add the IAST solution to the protein solution to achieve the desired molar excess (start with a 10:1 molar ratio of IAST to protein).

  • Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.

  • Quench the reaction (optional): Add a small molecule thiol like 2-mercaptoethanol or DTT to a final concentration of 10-20 mM to react with any excess IAST.

Protocol 3: Purification of the IAST-Modified Protein
  • Remove excess IAST and reaction byproducts using size-exclusion chromatography (e.g., a G-25 column) equilibrated with a suitable buffer.[4]

  • Alternatively, dialysis can be used to remove small molecules from the protein solution.[4]

  • If the protein has an affinity tag (e.g., His-tag), immobilized metal affinity chromatography (IMAC) can be performed for purification.[6]

  • Analyze the purified protein by SDS-PAGE and mass spectrometry to confirm modification and assess purity.

Quantitative Data Summary

The optimal reaction conditions can vary significantly depending on the specific protein. The following table provides a starting point for optimization.

Parameter Starting Condition Range for Optimization Considerations
IAST:Protein Molar Ratio 10:15:1 to 50:1Higher ratios can increase modification efficiency but also risk protein precipitation and non-specific labeling.
Protein Concentration 1-5 mg/mL0.5-10 mg/mLHigher concentrations can improve reaction kinetics but may also promote aggregation.
Reaction pH 7.06.5-7.5The reaction is most specific and efficient in this range.
Reaction Temperature Room Temperature (20-25°C)4°C to 25°CLower temperatures can help maintain protein stability during longer incubation times.
Incubation Time 2 hours1-12 hoursLonger incubation may be necessary for less reactive cysteines but increases the risk of protein degradation.

Visualizations

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction IAST Modification cluster_purification Purification and Analysis Protein Target Protein Reduction Reduction of Disulfides (optional) Protein->Reduction Purification1 Removal of Reducing Agent Reduction->Purification1 IAST_Addition Add IAST Solution Purification1->IAST_Addition Incubation Incubate (RT or 4°C) IAST_Addition->Incubation Purification2 Purification (SEC, Dialysis, or IMAC) Incubation->Purification2 Analysis Analysis (SDS-PAGE, MS) Purification2->Analysis Final_Product Final_Product Analysis->Final_Product IAST-Modified Protein

Caption: Workflow for IAST modification of a protein.

Troubleshooting_Logic Start Start Modification Check_Yield Low Yield? Start->Check_Yield Check_Cys Free Cysteine Present? Check_Yield->Check_Cys Yes Success Successful Modification Check_Yield->Success No Reduce Reduce Disulfides Check_Cys->Reduce No Check_IAST IAST Active? Check_Cys->Check_IAST Yes Reduce->Start Fresh_IAST Use Fresh IAST Check_IAST->Fresh_IAST No Check_Buffer Optimize Buffer/pH Check_IAST->Check_Buffer Yes Fresh_IAST->Start Check_Ratio Increase IAST:Protein Ratio Check_Buffer->Check_Ratio Check_Ratio->Start

References

Technical Support Center: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (SIA-ETP)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (also known as AET). This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals effectively use this heterobifunctional cross-linking agent and avoid common experimental artifacts.

SIA-ETP is a powerful tool for studying protein-protein interactions, featuring a cysteine-reactive 2-thiopyridyl group, a photoactivatable and radioiodinatable 4-azidosalicylamido moiety, and a cleavable disulfide bond.[1] This unique combination of features allows for the specific labeling of a "bait" protein and subsequent capture of interacting "prey" proteins upon photoactivation.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive groups of SIA-ETP and what do they do?

A1: SIA-ETP has two primary reactive groups:

  • 2-thiopyridyl disulfide: This group reacts with free sulfhydryl groups, most commonly found on cysteine residues of proteins, to form a stable disulfide bond. This allows for the specific attachment of the crosslinker to a protein of interest (the "bait").

  • 4-azidosalicylamido (Aryl Azide): This group is photoactivatable. Upon exposure to UV light, it forms a highly reactive nitrene intermediate that can covalently bond with nearby molecules, including interacting proteins (the "prey"). This group can also be radioiodinated for detection purposes.[1]

Q2: What is the purpose of the cleavable disulfide bond?

A2: The disulfide bond within the SIA-ETP molecule is cleavable by reducing agents such as dithiothreitol (DTT) or 2-mercaptoethanol. This allows for the separation of the cross-linked protein complexes after they have been isolated, which can be useful for downstream analysis such as mass spectrometry.

Q3: What are the main applications of SIA-ETP?

A3: SIA-ETP is primarily used for identifying nearest-neighbor proteins in multi-protein complexes.[1] It is a valuable tool for studying protein-protein interactions, mapping protein topologies, and identifying the binding partners of a specific protein.

Q4: How should I store SIA-ETP?

A4: While specific storage conditions should be confirmed with the supplier, similar cross-linking agents are typically stored at -20°C and protected from moisture. It is advisable to equilibrate the vial to room temperature before opening to prevent condensation.

Troubleshooting Guide

Issue 1: Low or No Labeling of the "Bait" Protein

Possible Cause: Inefficient reaction with cysteine residues.

  • Solution:

    • pH of the reaction buffer: The reaction of the 2-thiopyridyl disulfide group with sulfhydryls is most efficient at a pH of 7-8. Ensure your buffer is within this range.

    • Presence of reducing agents: If your protein solution contains reducing agents like DTT or 2-mercaptoethanol from a purification step, these will interfere with the disulfide exchange reaction. Remove any reducing agents before adding SIA-ETP.

    • Accessibility of cysteine residues: The target cysteine residue on your protein may be buried within the protein structure and inaccessible. Consider using mild denaturing conditions if it does not affect the protein's native interactions.

Issue 2: High Background or Non-Specific Labeling

Possible Cause: The crosslinker is reacting with unintended targets.

  • Solution:

    • Quenching of the photo-reactive group: The aryl azide group can be quenched by primary amines. Avoid using buffers containing primary amines, such as Tris, during the photoactivation step.

    • Non-specific binding of the aryl azide: Photoactivated aryl azides can react non-specifically. To minimize this, it is crucial to perform control experiments.[2] A key control is to perform the experiment in the presence of a large excess of a non-crosslinkable competitor for the "bait" protein's binding site. A decrease in the labeling of the "prey" protein in the presence of the competitor suggests specific binding.

    • Hydrophobic interactions: Non-specific binding can also be caused by hydrophobic interactions. Consider adding a non-ionic detergent at a low concentration to your buffers.

Issue 3: Inefficient Cross-Linking of "Prey" Proteins

Possible Cause: Suboptimal photoactivation conditions.

  • Solution:

    • UV Wavelength and Duration: The efficiency of aryl azide photoactivation is dependent on the wavelength and duration of UV exposure. While the optimal conditions should be determined empirically, a common starting point is to use a long-wavelength UV lamp (around 365 nm) for 15-30 minutes.[3][4]

    • UV Light Penetration: Ensure that the UV light can effectively reach your sample. If using microcentrifuge tubes, it is best to have the light source directly above the open tube.

    • Presence of reducing agents: Reducing agents like DTT will reduce the azide group, preventing photoactivation. Ensure they are not present during the UV irradiation step.[5]

    • Sample Heating: Prolonged exposure to intense UV light can heat the sample. It is advisable to perform the photoactivation on ice to prevent denaturation of the proteins.

Issue 4: Aggregation of Proteins

Possible Cause: Over-derivatization of the "bait" protein or excessive cross-linking.

  • Solution:

    • Molar ratio of SIA-ETP to protein: Using a large molar excess of SIA-ETP can lead to the modification of multiple cysteines on the "bait" protein, which can cause aggregation. Perform a titration to find the optimal molar ratio.

    • Concentration of protein and crosslinker: High concentrations of the "bait" and "prey" proteins can increase the likelihood of intermolecular cross-linking and aggregation. Try reducing the protein concentrations.

Quantitative Data Summary

ParameterRecommended Condition/ConcentrationNotes
Thiol-Reactive Step (pH) 7.0 - 8.0Optimal for disulfide exchange with cysteine residues.
Photoactivation (UV Wavelength) ~365 nm (long-wave UV)Empirically determine the optimal wavelength and duration.[3][4]
Photoactivation (Duration) 15 - 30 minutesVaries depending on the UV lamp and sample.[3]
Disulfide Cleavage (DTT) 1-10 mMFor maintaining reduced proteins in solution.[6]
50-100 mMFor complete reduction before electrophoresis.[6]

Experimental Protocols

General Protocol for Cross-Linking Protein-Protein Interactions

This is a generalized protocol and should be optimized for your specific proteins of interest.

  • Preparation of the "Bait" Protein:

    • Ensure the purified "bait" protein is in a buffer at pH 7.0-8.0 (e.g., PBS) and free of any reducing agents.

    • Dissolve SIA-ETP in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

    • Add a 10- to 20-fold molar excess of the SIA-ETP stock solution to the "bait" protein solution.

    • Incubate for 30-60 minutes at room temperature.

    • Remove excess, unreacted SIA-ETP using a desalting column.

  • Formation of the Protein Complex:

    • Mix the SIA-ETP-labeled "bait" protein with the "prey" protein (or cell lysate containing the "prey" protein).

    • Incubate under conditions that favor the protein-protein interaction (e.g., 1-2 hours at 4°C).

  • Photo-Cross-Linking:

    • Transfer the protein complex solution to a suitable container (e.g., an open microcentrifuge tube on ice).

    • Expose the sample to a UV lamp (e.g., 365 nm) for 15-30 minutes.

  • Analysis of Cross-Linked Products:

    • The cross-linked protein complexes can be analyzed by SDS-PAGE and Western blotting to identify higher molecular weight bands corresponding to the "bait-prey" complex.

    • For further analysis, the cross-linked complex can be purified (e.g., by immunoprecipitation of the "bait" protein).

  • Cleavage of the Disulfide Bond (Optional):

    • To cleave the disulfide bond, incubate the purified complex with 50-100 mM DTT for 30 minutes at 37°C.[6]

    • The individual proteins can then be analyzed, for example, by mass spectrometry.

Visualizations

experimental_workflow cluster_step1 Step 1: Bait Protein Labeling cluster_step2 Step 2: Complex Formation cluster_step3 Step 3: Photo-Cross-Linking cluster_step4 Step 4: Analysis / Cleavage Bait Bait Protein (with Cysteine) Labeled_Bait Labeled Bait Protein Bait->Labeled_Bait + SIA-ETP (pH 7-8) SIA_ETP SIA-ETP SIA_ETP->Labeled_Bait Complex Bait-Prey Complex Labeled_Bait->Complex + Prey Protein Prey Prey Protein Prey->Complex Crosslinked_Complex Cross-linked Complex Complex->Crosslinked_Complex UV UV Light (~365 nm) UV->Crosslinked_Complex Analysis SDS-PAGE / Western Blot / Mass Spec Crosslinked_Complex->Analysis Cleaved_Products Cleaved Bait + Cleaved Prey Crosslinked_Complex->Cleaved_Products DTT DTT DTT->Cleaved_Products Cleaved_Products->Analysis

Caption: Experimental workflow for using SIA-ETP to identify protein-protein interactions.

troubleshooting_logic cluster_labeling Bait Labeling Issues cluster_crosslinking Cross-linking Issues cluster_nonspecific Non-Specific Binding Start Problem with Cross-linking Experiment No_Labeling Low/No Bait Labeling Start->No_Labeling Low_Crosslinking Low/No Cross-linking Start->Low_Crosslinking High_Background High Background Start->High_Background Check_pH Check Buffer pH (7-8) No_Labeling->Check_pH Remove_Reducing Remove Reducing Agents No_Labeling->Remove_Reducing Cys_Accessibility Assess Cysteine Accessibility No_Labeling->Cys_Accessibility Optimize_UV Optimize UV Exposure (Wavelength, Duration) Low_Crosslinking->Optimize_UV Check_Reducing Check for Reducing Agents Low_Crosslinking->Check_Reducing Control_Temp Control Temperature (Ice) Low_Crosslinking->Control_Temp Avoid_Amines Avoid Primary Amine Buffers (e.g., Tris) High_Background->Avoid_Amines Competition_Control Perform Competition Control High_Background->Competition_Control Add_Detergent Add Non-ionic Detergent High_Background->Add_Detergent

Caption: Troubleshooting logic for common issues in SIA-ETP experiments.

References

Quenching unreacted S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IASTP) crosslinking experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively quenching unreacted IASTP and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the reactive group of IASTP and why is quenching necessary?

A1: IASTP is a heterobifunctional crosslinker. It contains two primary reactive moieties:

  • An iodoacetyl group that specifically reacts with sulfhydryl groups (-SH) on cysteine residues, forming a stable thioether bond.[1][2]

  • A photoactivatable azido group that, upon exposure to UV light, can react non-specifically with nearby molecules.

Quenching is a critical step to stop the iodoacetyl reaction after the desired incubation time. This prevents the unreacted IASTP from continuing to label your target molecule or other sulfhydryl-containing components in your sample, which could lead to non-specific labeling and inaccurate results.

Q2: What are the recommended quenching reagents for unreacted IASTP?

A2: The iodoacetyl group of IASTP is a haloacetyl, which reacts with sulfhydryl groups. Therefore, the most effective quenching reagents are molecules containing a free thiol group.[3][4] Common choices include:

  • Dithiothreitol (DTT)

  • β-mercaptoethanol (BME)

  • L-cysteine

These reagents provide a high concentration of sulfhydryl groups that will react with and consume any excess IASTP.

Q3: How do I choose the right quenching reagent and concentration?

A3: The choice of quenching reagent can depend on your downstream application. DTT and BME are strong reducing agents and can cleave disulfide bonds, which may not be desirable if the integrity of disulfide bridges in your protein is important.[3] L-cysteine is a milder option that is less likely to reduce disulfide bonds.

For effective quenching, the quenching reagent should be used in molar excess relative to the initial concentration of IASTP. A general guideline is to use a final concentration that is 5- to 20-fold higher than the IASTP concentration.

Troubleshooting Guide

Issue 1: Incomplete or No Quenching

  • Symptom: Continued labeling of the target molecule or other proteins after the addition of the quenching reagent, observed as an increase in molecular weight on a gel or by mass spectrometry.

  • Possible Cause 1: Insufficient Quenching Reagent: The concentration of the quenching reagent may be too low to effectively compete with the remaining reactive sites in your sample.

    • Solution: Increase the molar excess of the quenching reagent. Refer to the table below for recommended concentration ranges.

  • Possible Cause 2: Degraded Quenching Reagent: Thiol-containing reagents can oxidize over time, especially when exposed to air.

    • Solution: Always prepare fresh solutions of your quenching reagent immediately before use.

Issue 2: Non-Specific Labeling or High Background

  • Symptom: Multiple labeled species are observed, or there is a general high background signal, making it difficult to identify the specifically crosslinked products.

  • Possible Cause 1: Inadequate Quenching Time: The quenching reaction may not have been allowed to proceed for a sufficient amount of time.

    • Solution: Increase the incubation time for the quenching step. A typical quenching reaction is allowed to proceed for 15-30 minutes at room temperature.[4][5]

  • Possible Cause 2: Incorrect pH: The reaction of iodoacetyl groups with sulfhydryls is pH-dependent. At higher pH values (above 8.5), the iodoacetyl group can start to react with other nucleophilic groups like primary amines (e.g., lysine side chains), leading to non-specific labeling.[2][6]

    • Solution: Ensure your labeling reaction is performed within the optimal pH range of 7.2-8.5 for iodoacetyl chemistry.[1][2] The quenching reaction itself is generally robust to pH, but maintaining the optimal pH during labeling is crucial for specificity.

Quantitative Data Summary

The following table provides a summary of typical concentrations and reaction times for quenching sulfhydryl-reactive crosslinkers like IASTP. These are starting recommendations and may need to be optimized for your specific experimental conditions.

Quenching ReagentTypical Final ConcentrationRecommended Molar Excess (Quencher:IASTP)Typical Quenching Time
Dithiothreitol (DTT)5 - 20 mM10 - 50 fold15 - 30 minutes
β-mercaptoethanol (BME)10 - 50 mM20 - 100 fold15 - 30 minutes
L-cysteine10 - 50 mM20 - 100 fold15 - 30 minutes

Experimental Protocols

Protocol: Quenching Unreacted IASTP in a Labeling Reaction

  • Perform Labeling Reaction: Incubate your protein sample with IASTP according to your experimental protocol. A typical reaction is performed for 1-2 hours at room temperature or overnight at 4°C.[7]

  • Prepare Quenching Solution: Immediately before the end of the labeling reaction, prepare a fresh stock solution of your chosen quenching reagent (e.g., 1 M DTT, 1 M L-cysteine).

  • Add Quenching Reagent: Add the quenching reagent to your reaction mixture to the desired final concentration (refer to the table above). For example, to achieve a final concentration of 20 mM DTT from a 1 M stock, add 2 µL of the stock solution to a 100 µL reaction volume.

  • Incubate: Mix gently and incubate the reaction for 15-30 minutes at room temperature.[4][5]

  • Proceed to Downstream Applications: After the quenching step, you can proceed with your experimental workflow, such as purification of the labeled protein, SDS-PAGE analysis, or photo-crosslinking.

Visualizations

Quenching_Workflow Experimental Workflow for Quenching IASTP cluster_labeling Labeling Step cluster_quenching Quenching Step cluster_downstream Downstream Analysis Protein Protein with -SH group Labeled_Protein IASTP-Labeled Protein + Unreacted IASTP Protein->Labeled_Protein Incubate (pH 7.2-8.5) IASTP IASTP IASTP->Labeled_Protein Quenching_Reagent Add Excess Thiol Reagent (DTT, BME, Cysteine) Labeled_Protein->Quenching_Reagent Quenched_Mix IASTP-Labeled Protein + Quenched IASTP Quenching_Reagent->Quenched_Mix Incubate (15-30 min) Purification Purification Quenched_Mix->Purification Analysis Analysis (SDS-PAGE, MS, etc.) Purification->Analysis

Caption: Workflow for labeling with IASTP and quenching unreacted reagent.

Troubleshooting_Logic Troubleshooting Logic for IASTP Quenching cluster_solutions1 Solutions for Incomplete Quenching cluster_solutions2 Solutions for Non-Specific Labeling Start Problem Observed Incomplete_Quenching Incomplete Quenching Start->Incomplete_Quenching Non_Specific_Labeling Non-Specific Labeling Start->Non_Specific_Labeling Increase_Quencher_Conc Increase Quencher Concentration Incomplete_Quenching->Increase_Quencher_Conc Fresh_Quencher Use Freshly Prepared Quenching Reagent Incomplete_Quenching->Fresh_Quencher Increase_Quench_Time Increase Quenching Incubation Time Non_Specific_Labeling->Increase_Quench_Time Check_pH Verify Labeling Reaction pH (Optimal: 7.2-8.5) Non_Specific_Labeling->Check_pH

Caption: Decision tree for troubleshooting common IASTP quenching issues.

References

Technical Support Center: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine Byproduct Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the effective removal of byproducts generated during experiments using the cleavable crosslinker S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (SIAX).

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts generated when using this compound?

A1: The primary byproducts generated upon cleavage of the disulfide bond in the SIAX crosslinker are 2-thiopyridone and the iodo-4-azidosalicylamido-ethylthio portion of the crosslinker. Additionally, excess reducing agent (e.g., DTT or TCEP) and any unreacted crosslinker will be present in the reaction mixture. The release of 2-thiopyridone can be monitored spectrophotometrically at 343 nm to follow the progress of the cleavage reaction.

Q2: What is the mechanism of byproduct generation?

A2: The this compound crosslinker contains a disulfide bond that is susceptible to cleavage by reducing agents. The reaction involves a thiol-disulfide exchange. The reducing agent, typically Dithiothreitol (DTT), attacks the disulfide bond, leading to the release of the 2-thiopyridine group as 2-thiopyridone and the separation of the crosslinker from the protein, leaving a free sulfhydryl group on the protein and the cleaved iodo-azidosalicylamido portion of the crosslinker.

Q3: Why is it crucial to remove these byproducts?

A3: Removal of byproducts is essential for several reasons:

  • Downstream Analysis: Byproducts can interfere with subsequent analytical techniques such as mass spectrometry, HPLC, and SDS-PAGE, leading to ambiguous or erroneous results.

  • Protein Function: The presence of residual crosslinker fragments or reducing agents may alter the structure and function of the target protein.

  • Toxicity: For applications in drug development, residual byproducts and reagents may exhibit cellular toxicity.

Q4: What are the recommended methods for removing the byproducts?

A4: Several methods can be employed, often in combination, to effectively remove the byproducts. These include:

  • Dialysis: Effective for removing small molecules like DTT and 2-thiopyridone from protein samples.[1][2]

  • Desalting Columns (Size Exclusion Chromatography): A rapid method for separating the protein from small molecular weight byproducts and excess reagents.[2]

  • Acetone Precipitation: This method can be used to precipitate the protein, leaving the soluble byproducts in the supernatant. However, care must be taken as this can sometimes lead to protein denaturation.[3]

  • Affinity Chromatography: If the protein of interest has an affinity tag, this can be a highly specific method to isolate the protein from all contaminants.

Troubleshooting Guides

Issue 1: Incomplete Cleavage of the Disulfide Bond

Symptom:

  • Analysis by non-reducing SDS-PAGE still shows a significant amount of crosslinked protein-protein complexes or protein-reagent adducts.

  • Low or no detection of 2-thiopyridone release at 343 nm.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Insufficient Reducing Agent Increase the concentration of the reducing agent (e.g., DTT). A final concentration of 20-50 mM is typically sufficient.[4] For sterically hindered disulfide bonds, a higher concentration or a stronger reducing agent like TCEP may be necessary.
Suboptimal Reaction Conditions Ensure the pH of the reaction buffer is between 7.5 and 8.5 for optimal DTT activity.[4] Increase the incubation time (e.g., 1-2 hours) and/or temperature (e.g., 37°C) to facilitate complete cleavage.
Inaccessible Disulfide Bond The disulfide bond may be buried within the protein structure. Consider adding a denaturant (e.g., 6 M urea or guanidine HCl) to unfold the protein and expose the disulfide bond. This is only suitable if refolding of the protein is possible and desired.
Oxidation of Reducing Agent Prepare fresh solutions of the reducing agent immediately before use, as they are prone to oxidation.
Issue 2: Presence of Byproducts After Purification

Symptom:

  • Mass spectrometry analysis reveals peaks corresponding to the cleaved crosslinker fragment or 2-thiopyridone.

  • High background or unexpected peaks in HPLC analysis.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Inefficient Dialysis Increase the dialysis time and perform multiple buffer changes with a large volume of fresh buffer (at least 100-fold the sample volume).[1] Ensure the molecular weight cut-off (MWCO) of the dialysis membrane is appropriate to allow the passage of byproducts while retaining the protein.[1]
Overloaded Desalting Column Ensure the sample volume does not exceed the column's recommended capacity. Follow the manufacturer's protocol for the specific desalting column being used.
Co-precipitation of Byproducts If using acetone precipitation, ensure the protein pellet is thoroughly washed with cold acetone to remove trapped soluble byproducts.[3]
Non-specific Binding to Protein The iodo-azidosalicylamido moiety may have some hydrophobicity, leading to non-specific binding to the protein. Consider adding a low concentration of a non-ionic detergent (e.g., 0.01% Tween-20) to the purification buffers to disrupt these interactions.
Issue 3: Low Protein Recovery After Purification

Symptom:

  • Significantly lower protein concentration after the byproduct removal step.

Possible Causes and Solutions:

Possible CauseRecommended Solution
Protein Precipitation during Dialysis The change in buffer composition during dialysis may cause the protein to precipitate.[5] Ensure the dialysis buffer is compatible with your protein's stability. Consider performing dialysis at 4°C to minimize protein degradation and aggregation.[5]
Adsorption to Surfaces Proteins can adsorb to dialysis membranes or chromatography resins. Consider using low-protein-binding membranes or pre-treating the chromatography column with a blocking agent like BSA (if compatible with downstream applications).
Protein Denaturation and Precipitation with Acetone Acetone precipitation can lead to irreversible protein denaturation and aggregation.[3] If this is an issue, consider alternative methods like dialysis or desalting columns. If precipitation is necessary, optimize the resuspension buffer to include solubilizing agents.
Sample Loss During Handling Minimize the number of transfer steps. Use low-retention pipette tips and tubes.

Experimental Protocols

Protocol 1: Cleavage of Disulfide Bond with DTT
  • Sample Preparation: Ensure your protein sample is in a buffer with a pH between 7.5 and 8.5. Amine-free buffers such as PBS or HEPES are recommended.

  • Addition of DTT: Prepare a fresh stock solution of DTT (e.g., 1 M in water). Add DTT to the protein solution to a final concentration of 20-50 mM.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 37°C.

  • Monitoring (Optional): To monitor the cleavage reaction, measure the absorbance of the solution at 343 nm, which corresponds to the release of 2-thiopyridone.

Protocol 2: Byproduct Removal using a Desalting Column
  • Column Equilibration: Equilibrate a desalting column (e.g., PD-10) with a suitable buffer for your protein (e.g., PBS, pH 7.4).

  • Sample Loading: Apply the reaction mixture from Protocol 1 to the equilibrated column.

  • Elution: Elute the protein according to the manufacturer's instructions. The protein will elute in the void volume, while the smaller byproducts and excess DTT will be retained in the column matrix and elute later.

  • Fraction Collection: Collect the fractions containing the purified protein. The presence of protein can be confirmed by measuring absorbance at 280 nm.

Data Presentation

Table 1: Recommended Concentrations of Reducing Agents for Disulfide Cleavage

Reducing AgentTypical Concentration RangeOptimal pHNotes
Dithiothreitol (DTT) 20 - 100 mM7.5 - 8.5Prepare fresh solutions. Can be prone to oxidation.
Tris(2-carboxyethyl)phosphine (TCEP) 5 - 20 mM3.0 - 8.0More stable than DTT and does not absorb at 280 nm. Odorless.

Table 2: Comparison of Byproduct Removal Methods

MethodPrincipleTypical Protein RecoveryProsCons
Dialysis Size-based separation using a semi-permeable membrane.> 90%Gentle, effective for buffer exchange.Time-consuming, potential for protein precipitation.[1][5]
Desalting Column Size exclusion chromatography.> 95%Rapid, high recovery.Sample dilution, limited sample volume capacity.
Acetone Precipitation Protein precipitation in organic solvent.70 - 90%Concentrates the protein sample.Risk of protein denaturation and incomplete resolubilization.[3]

Note: Protein recovery yields are estimates and can vary depending on the specific protein and experimental conditions.

Visualizations

experimental_workflow cluster_cleavage Disulfide Bond Cleavage cluster_purification Byproduct Removal cluster_analysis Quality Control start Crosslinked Protein Sample add_dtt Add DTT (20-50 mM) start->add_dtt incubate Incubate (1-2h, RT or 37°C) add_dtt->incubate cleaved Cleaved Protein + Byproducts incubate->cleaved desalting Desalting Column cleaved->desalting dialysis Dialysis cleaved->dialysis precipitation Acetone Precipitation cleaved->precipitation purified Purified Protein desalting->purified dialysis->purified precipitation->purified sds_page SDS-PAGE purified->sds_page ms Mass Spectrometry purified->ms hplc HPLC purified->hplc troubleshooting_logic cluster_cleavage Incomplete Cleavage cluster_byproducts Residual Byproducts cluster_recovery Low Recovery start Problem Encountered incomplete_cleavage Incomplete Cleavage? start->incomplete_cleavage residual_byproducts Byproducts Present? start->residual_byproducts low_recovery Low Protein Yield? start->low_recovery cause_cleavage Insufficient DTT? Suboptimal pH/Temp? Inaccessible Bond? incomplete_cleavage->cause_cleavage Yes solution_cleavage Increase DTT Optimize Conditions Add Denaturant cause_cleavage->solution_cleavage cause_byproducts Inefficient Dialysis? Column Overload? Non-specific Binding? residual_byproducts->cause_byproducts Yes solution_byproducts Optimize Dialysis Check Column Capacity Add Detergent cause_byproducts->solution_byproducts cause_recovery Precipitation? Adsorption? Denaturation? low_recovery->cause_recovery Yes solution_recovery Check Buffer Compatibility Use Low-Binding Materials Avoid Harsh Methods cause_recovery->solution_recovery

References

Validation & Comparative

A Comparative Guide to Protein Cross-linkers: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) vs. Other Common Reagents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of proteomics and drug development, understanding protein-protein interactions is paramount. Chemical cross-linkers are indispensable tools that provide a molecular bridge, covalently linking interacting proteins and offering a snapshot of these dynamic associations. This guide provides a comprehensive comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET), a heterobifunctional, photoactivatable, and cleavable cross-linker, with other widely used cross-linking agents.

Introduction to this compound (IAET)

IAET is a versatile cross-linking reagent designed for two-step conjugation strategies. Its unique structure incorporates:

  • A 2-thiopyridyl disulfide group : This moiety reacts specifically with sulfhydryl groups on cysteine residues, forming a reversible disulfide bond.

  • An iodo- and azido-substituted salicylamido group : The azido group is photoactivatable, meaning it remains inert until exposed to UV light, at which point it forms a highly reactive nitrene that can insert into C-H and N-H bonds in close proximity. The iodine atoms allow for radioiodination, enabling sensitive detection.

  • A cleavable disulfide bond : The disulfide linkage within the spacer arm can be cleaved by reducing agents, allowing for the separation of cross-linked proteins for downstream analysis.

A related compound, S-[2-(4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), which lacks the iodine atoms, is described as having a "relatively short linker arm"[1]. Another analogous but longer cross-linker, APDP, has a spacer arm of 21.0 Å. While the exact spacer arm length of IAET is not explicitly documented in the available resources, its structure suggests a length shorter than that of APDP.

Comparison of Cross-linker Properties

The choice of a cross-linker is dictated by the specific application, the functional groups available on the target proteins, and the desired downstream analysis. The following table provides a quantitative comparison of IAET with other common cross-linkers.

FeatureThis compound (IAET)NHS-Ester Cross-linkers (e.g., DSS, BS3)Diazirine Cross-linkers (e.g., SDA)Zero-Length Cross-linkers (e.g., EDC)
Type Heterobifunctional, PhotoactivatableHomobifunctionalHeterobifunctional, Photoactivatable-
Reactive Groups 2-Thiopyridyl Disulfide (targets -SH), Aryl Azide (photo-activated)N-Hydroxysuccinimide Ester (targets primary amines, -NH2)N-Hydroxysuccinimide Ester (targets -NH2), Diazirine (photo-activated)Carbodiimide (activates -COOH to react with -NH2)
Spacer Arm Length Not definitively specified, but considered "relatively short"DSS: 11.4 Å, BS3: 11.4 ÅSDA: 3.9 Å, Sulfo-SDA: 12.5 Å0 Å (forms a direct amide bond)
Cleavable? Yes (Disulfide bond)No (most common variants)No (most common variants)No
Reaction pH Cysteine reaction: 6.5-7.57.0-9.0NHS-ester reaction: 7.0-9.04.5-6.0 (for carboxyl activation)
Activation UV light (typically ~350-370 nm for aryl azides)SpontaneousUV light (typically 330-370 nm)Chemical activation
Specificity High (Cysteine-specific first step)Moderate (targets abundant lysines)High (amine-specific first step)High (targets carboxyl and amine groups)
Cross-linking Efficiency Dependent on UV exposure and proximityGenerally highGenerally highVariable, can be very efficient

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful cross-linking studies. The following provides a general methodology for using a heterobifunctional, photoactivatable cross-linker like IAET, alongside protocols for other common cross-linker types.

Protocol 1: Two-Step Cross-linking with IAET

This protocol outlines the general steps for using IAET to cross-link a protein of interest ("bait") containing a cysteine residue to its interacting partner ("prey").

Materials:

  • Purified "bait" protein with at least one accessible cysteine residue.

  • Purified "prey" protein or cell lysate containing the prey protein.

  • IAET cross-linker.

  • Reaction Buffer: Phosphate-buffered saline (PBS) or HEPES buffer, pH 7.2-7.5.

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0.

  • Reducing Agent: Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP).

  • UV lamp (350-370 nm).

Procedure:

  • Step 1: Reaction with Cysteine (Thiol-Modification of Bait Protein)

    • Dissolve the "bait" protein in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Prepare a stock solution of IAET in an organic solvent like DMSO.

    • Add the IAET stock solution to the "bait" protein solution at a 10- to 20-fold molar excess.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C with gentle mixing.

    • Remove excess, unreacted IAET using a desalting column or dialysis against the Reaction Buffer.

  • Step 2: Photo-Cross-linking with Prey Protein

    • Add the "prey" protein or cell lysate to the thiol-modified "bait" protein.

    • Incubate the mixture for a sufficient time to allow for protein-protein interaction to occur (e.g., 30-60 minutes at 4°C).

    • Expose the sample to UV light (e.g., 350-370 nm) for 5-15 minutes on ice. The optimal time and distance from the UV source should be determined empirically.

    • Quench the photoreaction by adding Quenching Buffer to a final concentration of 20-50 mM.

  • Analysis:

    • Analyze the cross-linked products by SDS-PAGE and Western blotting to detect the formation of a higher molecular weight complex.

    • For identification of the cross-linked peptides by mass spectrometry, the disulfide bond can be cleaved.

  • Cleavage of Disulfide Bond:

    • To the cross-linked sample, add a reducing agent such as DTT to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at 37°C.

Protocol 2: One-Step Cross-linking with an NHS-Ester Cross-linker (e.g., DSS)

Procedure:

  • Prepare the protein sample in an amine-free buffer (e.g., PBS) at a pH of 7.0-8.5.

  • Prepare a fresh stock solution of the NHS-ester cross-linker in an organic solvent (e.g., DMSO).

  • Add the cross-linker to the protein solution at a specific molar excess (typically 20- to 50-fold).

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Quench the reaction by adding an amine-containing buffer (e.g., Tris-HCl) to a final concentration of 20-50 mM.

  • Analyze the cross-linked products by SDS-PAGE or other methods.

Protocol 3: "Zero-Length" Cross-linking with EDC

Procedure:

  • Prepare the protein sample in a carboxyl- and amine-free buffer (e.g., MES buffer) at a pH of 4.5-6.0.

  • Add EDC to the protein solution to a final concentration of 2-10 mM. To increase efficiency and stability of the active intermediate, N-hydroxysuccinimide (NHS) or Sulfo-NHS can be added.

  • Incubate the reaction for 1-2 hours at room temperature.

  • Quench the reaction by adding a quenching reagent such as hydroxylamine or by buffer exchange.

  • Analyze the cross-linked products.

Visualizing Cross-linking Workflows and Mechanisms

Diagrams are essential for understanding the complex processes involved in protein cross-linking.

IAET_Mechanism cluster_step1 Step 1: Cysteine Reaction cluster_step2 Step 2: Photo-Cross-linking cluster_step3 Step 3: Cleavage Bait_Protein_SH Bait Protein (-SH) Modified_Bait Thiol-Modified Bait Protein Bait_Protein_SH->Modified_Bait IAET IAET IAET (2-Thiopyridyl) Complex Bait-Prey Complex Modified_Bait->Complex Prey_Protein Prey Protein Prey_Protein->Complex Crosslinked_Complex Covalently Cross-linked Complex Complex->Crosslinked_Complex UV Activation UV_Light UV Light (~360 nm) UV_Light->Complex Cleaved_Products Separated Bait and Prey Proteins Crosslinked_Complex->Cleaved_Products Reduction Reducing_Agent Reducing Agent (e.g., DTT) Reducing_Agent->Crosslinked_Complex

Reaction mechanism of the IAET cross-linker.

Crosslinking_Workflow Start Start: Protein Sample Add_Crosslinker Add Cross-linker Start->Add_Crosslinker Incubate Incubate Add_Crosslinker->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Analysis Quench->SDS_PAGE Mass_Spec Mass Spectrometry (Peptide Identification) Quench->Mass_Spec End End: Interaction Data SDS_PAGE->End Mass_Spec->End

General experimental workflow for protein cross-linking.

Crosslinker_Selection Start What are the available functional groups? Amines Primary Amines (-NH2) Start->Amines Lys, N-terminus Sulfhydryls Sulfhydryls (-SH) Start->Sulfhydryls Cys Carboxyls Carboxyls & Amines (-COOH & -NH2) Start->Carboxyls Asp, Glu, C-terminus Hetero Need for two-step conjugation? Amines->Hetero Hetero_Choice Heterobifunctional (e.g., SMCC, IAET) Sulfhydryls->Hetero_Choice Zero_Length Zero-Length (e.g., EDC) Carboxyls->Zero_Length Homo Homobifunctional (e.g., DSS, BS3) Hetero->Homo No Hetero->Hetero_Choice Yes Cleavable Need to cleave the cross-link? Homo->Cleavable Hetero_Choice->Cleavable Cleavable_Yes Cleavable (e.g., DSP, IAET) Cleavable->Cleavable_Yes Yes Cleavable_No Non-cleavable (e.g., DSS, SMCC) Cleavable->Cleavable_No No

Decision tree for selecting a suitable cross-linker.

Conclusion

The selection of an appropriate cross-linker is a critical step in the successful study of protein-protein interactions. This compound (IAET) offers a powerful combination of features, including heterobifunctionality, photo-activation, and cleavability, making it a valuable tool for specific and controlled cross-linking experiments. By understanding the properties and protocols of IAET in comparison to other cross-linkers, researchers can make informed decisions to best suit their experimental needs and advance their understanding of complex biological systems.

References

A Head-to-Head Comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine and Sulfo-SDA for Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate world of proteomics and drug development, the precise identification of protein-protein interactions is paramount. Crosslinking reagents are indispensable tools in this endeavor, covalently capturing transient interactions for subsequent analysis. This guide provides a detailed comparison of two powerful heterobifunctional crosslinkers: S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET) and Sulfo-SDA (Sulfosuccinimidyl 4,4'-azipentanoate), to aid researchers in selecting the optimal tool for their specific experimental needs.

This compound, also known as AET, is a cysteine-specific, photoactivatable, and radioiodinatable crosslinker with a cleavable disulfide bond.[1][2][3][4] In contrast, Sulfo-SDA is an amine-reactive, photoactivatable crosslinker that is water-soluble and well-suited for capturing interactions on the cell surface.[5][6] This guide delves into their respective chemical properties, reaction mechanisms, and ideal applications, supported by experimental data and detailed protocols.

Chemical Properties and Reactivity at a Glance

A clear understanding of the chemical characteristics of each crosslinker is fundamental to its successful application. The following table summarizes the key properties of IAET and Sulfo-SDA.

FeatureThis compound (IAET/AET)Sulfo-SDA
Reactive Towards Cysteine (thiol groups)Primary amines (lysine, N-terminus)
Photoactivatable Group Aryl AzideDiazirine
Spacer Arm Length Short[1]3.9 Å[7]
Cleavability Cleavable (disulfide bond) by reducing agents[1]Non-cleavable[8][9]
Water Solubility Insoluble in water, requires organic solventWater-soluble[5][6]
Membrane Permeability Permeable (no charged groups)Impermeable (contains sulfo group)[5][6]
Radioiodinatable Yes (contains iodine)[1][3][10]No
CAS Number 175093-14-8[10]181073-10-9 (based on SDA)
Molecular Formula C₁₄H₁₂IN₅O₂S₂[10]C₁₁H₁₂N₄O₇SNa
Molecular Weight 473.31 g/mol [10]387.29 g/mol

Reaction Mechanisms: A Tale of Two Specificities

The distinct reaction mechanisms of IAET and Sulfo-SDA dictate their utility in different experimental contexts.

This compound (IAET) operates in a two-step process. Initially, the 2-thiopyridyl group reacts specifically with a cysteine residue on the protein of interest, forming a disulfide bond. This is followed by photoactivation with UV light, which converts the aryl azide into a highly reactive nitrene that can insert into nearby C-H or N-H bonds, thus crosslinking the interacting protein.

IAET_Mechanism Protein1 Protein 1 (with Cysteine) Intermediate Protein 1-IAET (Disulfide Bond) Protein1->Intermediate Cysteine-specific reaction IAET IAET IAET->Intermediate Crosslinked Crosslinked Complex Intermediate->Crosslinked Photoactivation & Insertion Protein2 Interacting Protein 2 Protein2->Crosslinked UV UV Light UV->Intermediate

IAET crosslinking workflow.

Sulfo-SDA also follows a two-step, heterobifunctional crosslinking strategy. The N-hydroxysuccinimide (NHS) ester first reacts with primary amines (the ε-amino group of lysine residues or the N-terminus) on a protein to form a stable amide bond.[5][6] Subsequent exposure to UV light activates the diazirine ring, generating a highly reactive carbene intermediate that can non-specifically insert into any amino acid side chain or the peptide backbone of a nearby interacting protein.[5][8]

SulfoSDA_Mechanism Protein1 Protein 1 (with Lysine) Intermediate Protein 1-Sulfo-SDA (Amide Bond) Protein1->Intermediate Amine-specific reaction SulfoSDA Sulfo-SDA SulfoSDA->Intermediate Crosslinked Crosslinked Complex Intermediate->Crosslinked Photoactivation & Insertion Protein2 Interacting Protein 2 Protein2->Crosslinked UV UV Light UV->Intermediate

Sulfo-SDA crosslinking workflow.

Performance and Applications: Choosing the Right Tool for the Job

The choice between IAET and Sulfo-SDA hinges on the specific research question and the nature of the proteins being studied.

ApplicationThis compound (IAET)Sulfo-SDA
Site-Specific Labeling Ideal. Cysteine-specific reaction allows for precise placement of the crosslinker, especially useful if a unique cysteine is present or can be engineered at a specific site.[1]Not Ideal. Reacts with multiple lysines, leading to heterogeneous labeling.
Extracellular Interactions Possible. Can be used, but its hydrophobicity might lead to non-specific partitioning into membranes.Ideal. The sulfo group renders it water-soluble and membrane-impermeable, restricting its reactivity to the cell surface.[5][6]
Intracellular Interactions Suitable. Its membrane permeability allows it to enter cells and crosslink intracellular proteins.Not Suitable. Cannot cross the cell membrane. Non-sulfonated versions (e.g., SDA) are available for intracellular applications.[5][6]
Structural Proteomics (XL-MS) Less Common. While possible, the specificity for cysteine may limit the number of crosslinks identified.Widely Used. Its ability to react with abundant lysines and then non-specifically with any nearby residue generates high-density crosslinking data, providing rich structural information.[8][11][12][13]
Cleavable Crosslinking for MS Advantageous. The disulfide bond can be cleaved with reducing agents, simplifying the identification of crosslinked peptides in mass spectrometry.[1]Disadvantageous. The lack of a cleavable linker can complicate data analysis in MS-based workflows.[8][9]
Radioactive Detection Advantageous. The iodine atom can be readily substituted with a radioactive isotope for detection by autoradiography.[1]Not Applicable.

Experimental Protocols

Detailed and optimized protocols are crucial for successful crosslinking experiments.

Protocol 1: Site-Specific Crosslinking with IAET

This protocol is adapted from methodologies described for cysteine-specific labeling and photo-crosslinking.

Materials:

  • Protein of interest with at least one cysteine residue in a suitable buffer (e.g., PBS, pH 7.2-7.5).

  • IAET stock solution (e.g., 10 mM in DMSO).

  • Reducing agent (e.g., DTT or TCEP) to ensure free thiols.

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol).

  • UV lamp (300-365 nm).

Procedure:

  • Protein Preparation: If necessary, reduce any existing disulfide bonds in the protein by incubating with 5-10 mM DTT for 1 hour at room temperature. Remove the reducing agent using a desalting column.

  • IAET Labeling: Add the IAET stock solution to the protein solution to a final concentration of 10-20 fold molar excess over the protein. Incubate for 1-2 hours at room temperature or overnight at 4°C in the dark.

  • Quenching: Quench the unreacted IAET by adding a free cysteine-containing compound to a final concentration of ~10 mM. Incubate for 15 minutes.

  • Removal of Excess Reagent: Remove unreacted IAET and quenching reagent by dialysis or using a desalting column.

  • Photo-Crosslinking: If studying a protein complex, add the interacting partner. Irradiate the sample with a UV lamp (e.g., 365 nm) on ice for 5-15 minutes. The optimal time should be determined empirically.

  • Analysis: Analyze the crosslinked products by SDS-PAGE, Western blotting, or mass spectrometry. For radioactive detection, use an appropriate radioisotope of iodine during synthesis or through exchange labeling prior to analysis by autoradiography.

Protocol 2: Cell Surface Protein Crosslinking with Sulfo-SDA

This protocol is a general guideline for crosslinking proteins on the surface of living cells.

Materials:

  • Adherent or suspension cells (~1-5 x 10⁶ cells).

  • Ice-cold PBS, pH 7.4.

  • Sulfo-SDA stock solution (freshly prepared, e.g., 20 mM in water or DMSO).[6]

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

  • UV lamp (350-370 nm).[6]

  • Cell lysis buffer.

Procedure:

  • Cell Preparation: Wash cells twice with ice-cold PBS to remove any amine-containing culture medium.

  • Sulfo-SDA Labeling: Resuspend or cover the cells with ice-cold PBS. Add the freshly prepared Sulfo-SDA stock solution to a final concentration of 0.5-2 mM.[6] Incubate for 10-30 minutes on ice in the dark.[6]

  • Quenching: Stop the amine reaction by adding quenching buffer to a final concentration of 50-100 mM Tris.[6] Incubate for 5-15 minutes on ice.[6]

  • Washing: Wash the cells twice with ice-cold PBS to remove excess crosslinker and quenching buffer.

  • Photo-Crosslinking: Irradiate the cells with a UV lamp (e.g., 365 nm) on ice for 10-15 minutes.[5]

  • Cell Lysis and Analysis: Lyse the cells using an appropriate lysis buffer. Analyze the crosslinked proteins by immunoprecipitation, SDS-PAGE, Western blotting, or mass spectrometry.

Conclusion

Both this compound and Sulfo-SDA are powerful reagents for elucidating protein interactions. The choice between them should be guided by the specific experimental goals. IAET is the reagent of choice for site-specific crosslinking, particularly when a cysteine residue provides a unique handle for precise labeling, and when cleavability or radio-labeling is desired. Sulfo-SDA excels in capturing interactions on the cell surface and is a workhorse for high-density crosslinking mass spectrometry studies aiming to map protein interfaces and conformations on a larger scale. By understanding the distinct advantages and limitations of each crosslinker, researchers can design more effective experiments to unravel the complexities of the proteome.

References

Validating protein interactions identified with S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate validation of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Chemical cross-linking has emerged as a powerful technique to capture both stable and transient interactions in situ. This guide provides an objective comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET), a heterobifunctional, photoactivatable, and cleavable cross-linker, with other commonly used alternatives, supported by experimental data and detailed protocols.

Introduction to Protein Interaction Validation

Understanding the intricate network of protein-protein interactions is fundamental to deciphering cellular processes in both healthy and diseased states. Various methods exist to identify and validate these interactions, each with its own set of advantages and limitations. While techniques like co-immunoprecipitation (Co-IP) are invaluable for identifying interaction partners, they may fail to capture weak or transient interactions that are often crucial in dynamic signaling pathways. Chemical cross-linking addresses this challenge by covalently linking interacting proteins, effectively "freezing" the interaction for subsequent analysis.

This guide focuses on the validation of PPIs using AET and compares its performance with two widely used classes of cross-linking reagents: N-hydroxysuccinimide (NHS) esters and diazirine-based cross-linkers. We will also discuss Co-IP as a complementary, non-cross-linking validation method.

Comparison of Protein Interaction Validation Methods

The choice of a suitable method for validating protein interactions depends on several factors, including the nature of the interaction (stable vs. transient), the cellular context, and the downstream analytical techniques. Here, we compare AET with NHS-esters, diazirine-based cross-linkers, and Co-IP.

FeatureThis compound (AET)NHS-Esters (e.g., DSS, BS3)Diazirine-Based Reagents (e.g., SDA)Co-Immunoprecipitation (Co-IP)
Reaction Chemistry Heterobifunctional: Cysteine-reactive 2-thiopyridyl group and photoactivatable azidosalicylamido group.Homobifunctional: Reacts with primary amines (lysine residues and N-termini).Hetero- or Homobifunctional: Photoactivatable diazirine group forms reactive carbenes that react non-specifically with adjacent residues.Relies on the specific binding of an antibody to a target protein to pull down its interaction partners.
Specificity Site-specific incorporation at cysteine residues.Reacts with accessible primary amines, which can be numerous on a protein's surface.Non-specific insertion into C-H and N-H bonds upon photoactivation, capturing proximal interactions regardless of specific functional groups.High specificity for the target protein, but may miss weak or transient interactors.
Activation Photoactivatable (UV light). Allows for temporal control of cross-linking.Spontaneous reaction upon addition to the sample.Photoactivatable (UV light). Allows for temporal control.No activation required.
Cleavability Cleavable disulfide bond, facilitating MS analysis.Generally non-cleavable, though cleavable versions are available.Generally non-cleavable.Not applicable. Elution of the complex is required.
Radioiodination Can be readily radioiodinated for detection by autoradiography.[1][2]Not directly radioiodinatable.Not directly radioiodinatable.Not applicable.
Linker Arm Length Relatively short.[1][2]Various lengths available.Various lengths available.Not applicable.
Temporal Control YesNoYesNo

Experimental Protocols

Protocol 1: Site-Specific Protein Cross-Linking using AET

This protocol outlines the general steps for using AET to cross-link a protein of interest to its binding partners.

Materials:

  • Protein of interest with a unique, accessible cysteine residue.

  • This compound (AET)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.4)

  • UV Lamp (365 nm)

  • Reducing agent (e.g., Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP))

  • SDS-PAGE reagents

  • Western blot or mass spectrometry equipment

Procedure:

  • Incorporation of AET:

    • Dissolve the cysteine-containing protein in the reaction buffer.

    • Add AET to the protein solution at a desired molar excess.

    • Incubate the reaction in the dark to allow the 2-thiopyridyl group of AET to react with the cysteine residue of the protein, forming a disulfide bond.

    • Remove excess, unreacted AET by dialysis or size-exclusion chromatography.

  • Formation of Protein Complex:

    • Incubate the AET-labeled protein with its potential interaction partners under conditions that favor complex formation.

  • Photo-Cross-linking:

    • Expose the protein complex to UV light (e.g., 365 nm) on ice for a specified period to activate the azido group and induce cross-linking to nearby interacting proteins.

  • Analysis of Cross-linked Products:

    • The cross-linked protein complexes can be analyzed by SDS-PAGE and visualized by Coomassie staining or western blotting using an antibody against the protein of interest or a tag.

  • Cleavage of Disulfide Bond (for MS analysis):

    • To identify the cross-linked proteins by mass spectrometry, the disulfide bond in the AET linker can be cleaved.

    • Excise the cross-linked band from the SDS-PAGE gel.

    • Reduce the disulfide bond by incubating the gel piece with a reducing agent like DTT or TCEP.

    • Proceed with in-gel digestion (e.g., with trypsin) and subsequent mass spectrometry analysis to identify the cross-linked peptides and proteins.

Protocol 2: Amine-Reactive Cross-Linking using NHS Esters (e.g., DSS)

Materials:

  • Purified interacting proteins

  • Disuccinimidyl suberate (DSS) or Bis(sulfosuccinimidyl) suberate (BS3)

  • Amine-free reaction buffer (e.g., PBS, pH 7.2-8.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE and Western blot reagents

Procedure:

  • Prepare the protein mixture in the amine-free reaction buffer.

  • Dissolve the NHS-ester cross-linker in a suitable solvent (e.g., DMSO for DSS, aqueous buffer for BS3) immediately before use.

  • Add the cross-linker to the protein mixture at a 10- to 50-fold molar excess.

  • Incubate the reaction for 30-60 minutes at room temperature.

  • Stop the reaction by adding the quenching solution.

  • Analyze the cross-linked products by SDS-PAGE and western blotting.

Protocol 3: Photo-Cross-Linking using a Diazirine-Based Reagent

Materials:

  • Purified interacting proteins

  • Diazirine-based cross-linker (e.g., SDA - succinimidyl diazirine)

  • Reaction buffer (e.g., PBS, pH 7.2-8.0)

  • UV lamp (330-370 nm)

  • SDS-PAGE and Western blot reagents

Procedure:

  • If using a heterobifunctional diazirine cross-linker with an NHS ester, first react the NHS ester with one purified protein in the dark.

  • Remove excess cross-linker.

  • Incubate the labeled protein with its interacting partner(s).

  • Expose the mixture to long-wave UV light to activate the diazirine and induce cross-linking.

  • Analyze the cross-linked products by SDS-PAGE and western blotting.

Protocol 4: Co-Immunoprecipitation (Co-IP)

Materials:

  • Cell lysate containing the protein of interest and its potential binding partners.

  • Antibody specific to the protein of interest.

  • Protein A/G magnetic beads or agarose resin.

  • Lysis buffer (non-denaturing).

  • Wash buffer.

  • Elution buffer.

  • SDS-PAGE and Western blot reagents.

Procedure:

  • Lyse cells in a non-denaturing lysis buffer to release proteins while keeping protein complexes intact.

  • Pre-clear the lysate by incubating with beads/resin to reduce non-specific binding.

  • Incubate the pre-cleared lysate with the specific antibody.

  • Add Protein A/G beads/resin to capture the antibody-protein complexes.

  • Wash the beads/resin to remove non-specifically bound proteins.

  • Elute the protein complexes from the beads/resin.

  • Analyze the eluate by SDS-PAGE and western blotting using antibodies against the protein of interest and its suspected interaction partners.

Performance Comparison Data

Direct quantitative comparisons of AET with other cross-linkers in a single study are limited. However, by examining data from various studies, we can get an indication of their relative performance. It is important to note that the efficiency of cross-linking is highly dependent on the specific proteins, their abundance, and the experimental conditions.

Cross-linker TypeTypical Number of Identified Cross-links (in complex samples)Key StrengthsKey Limitations
AET Data not readily available in a comparable format.Site-specific, photoactivatable, cleavable, radioiodinatable.Requires a cysteine residue at the site of interest.
NHS Esters Hundreds to thousands of cross-links in whole-cell lysates.High reactivity, commercially available in various forms.Can lead to a high number of non-specific cross-links due to the abundance of lysines.
Diazirines Tens to hundreds of cross-links.Photoactivatable, reacts with a broader range of amino acids.Can have lower cross-linking efficiency compared to NHS esters.

Mandatory Visualizations

Signaling Pathway Diagram

The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a well-characterized system involving numerous protein-protein interactions that are critical for cell proliferation, differentiation, and survival.[1][3][4][5] Dysregulation of this pathway is often implicated in cancer.[1][3] The diagram below illustrates a simplified EGFR signaling cascade, highlighting key protein interactions that can be validated using the techniques described in this guide.

EGFR_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits PI3K PI3K EGFR->PI3K Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Gene Transcription ERK->Transcription Regulates AKT AKT PI3K->AKT Activates AKT->Transcription Regulates Crosslinking_Workflow Start Protein Complex Crosslinking Chemical Cross-linking (e.g., AET, DSS, Diazirine) Start->Crosslinking SDS_PAGE SDS-PAGE Separation Crosslinking->SDS_PAGE InGel_Digest In-Gel Digestion (e.g., Trypsin) SDS_PAGE->InGel_Digest LC_MS LC-MS/MS Analysis InGel_Digest->LC_MS Data_Analysis Database Search & Cross-link Identification LC_MS->Data_Analysis Result Identified Interacting Proteins Data_Analysis->Result

References

Mass spectrometry analysis of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine cross-linked peptides

Author: BenchChem Technical Support Team. Date: December 2025

In the field of structural proteomics, chemical cross-linking mass spectrometry (XL-MS) is a pivotal technique for elucidating protein-protein interactions and mapping the topology of protein complexes. The choice of cross-linking reagent is critical and dictates the experimental workflow and the nature of the structural information obtained. This guide provides a detailed comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST), a heterobifunctional photo-reactive cross-linker, with widely-used amine-reactive alternatives: the non-cleavable reagent Disuccinimidyl suberate (DSS) and the MS-cleavable reagent Disuccinimidyl sulfoxide (DSSO).

Overview of Cross-Linking Reagents

Chemical cross-linkers are molecules with two or more reactive groups connected by a spacer arm. They covalently link amino acid residues that are in close proximity, providing distance constraints for structural modeling.[1] The reagents compared here represent three distinct classes with different functionalities and applications.

  • This compound (IAST): A heterobifunctional cross-linker. One end features a 2-thiopyridyl group that specifically reacts with sulfhydryl groups on cysteine residues.[2] The other end has a photo-activatable azidosalicylamido group, which, upon UV exposure, forms a highly reactive nitrene that can insert into various C-H or N-H bonds non-specifically.[3] The disulfide bond in its structure makes it cleavable under reducing conditions.[2]

  • Disuccinimidyl suberate (DSS): A homobifunctional cross-linker with two N-hydroxysuccinimide (NHS) esters that react with primary amines, primarily on lysine residues and protein N-termini.[1][4] It is a workhorse reagent in XL-MS but is non-cleavable, which presents challenges in data analysis.[5]

  • Disuccinimidyl sulfoxide (DSSO): A modern, homobifunctional amine-reactive cross-linker that is MS-cleavable. The sulfoxide group in its spacer arm can be cleaved by collision-induced dissociation (CID) in the mass spectrometer, simplifying the identification of cross-linked peptides.[5][6]

Comparative Performance and Characteristics

The choice of cross-linker significantly impacts experimental outcomes, from the number of identified cross-links to the complexity of data analysis. While direct, side-by-side quantitative data for the niche IAST reagent is unavailable in recent literature, a comparison can be drawn based on its chemical properties versus the well-documented performance of DSS and DSSO.

FeatureThis compound (IAST)Disuccinimidyl suberate (DSS)Disuccinimidyl sulfoxide (DSSO)
Reactivity Heterobifunctional: Cysteine-specific (Thiol) + Photo-reactive (Non-specific)Homobifunctional: Amine-specific (Lysine, N-terminus)Homobifunctional: Amine-specific (Lysine, N-terminus)
Workflow Two-step: Thiol reaction followed by UV activationOne-step incubationOne-step incubation
Cleavability Reducible (Disulfide bond)Non-cleavableMS-cleavable (CID)
Data Analysis Complex; photo-reactivity creates diverse products, complicating searches.Highly complex; quadratic search space for all peptide combinations.Simplified; MS-cleavability reduces search to linear peptides.[5]
Typical Yield Lower; Cysteine is a rare amino acid; photo-activation efficiency can be low.High; Lysine is abundant on protein surfaces.High; Lysine is abundant. MS-cleavability aids identification, often increasing confident hits.[6]
Advantages - Targets specific cysteine residues.- Can capture transient or weak interactions via photo-activation ("zero-length" after activation).- Simple, robust, well-established chemistry.- High reaction efficiency.- Simplified and faster data analysis.- High confidence in cross-link identification due to characteristic fragmentation.[5]
Disadvantages - Requires cysteine availability.- UV activation can damage proteins.- Non-specific insertion complicates analysis.- Cleavable by reduction, not ideal for standard MS workflows.- Difficult and computationally intensive data analysis.- High potential for false-positive identifications.[4][7]- Can be biased towards solvent-accessible lysines.- Requires specific MS acquisition methods (e.g., stepped HCD).
Quantitative Data Not available in benchmark studies.Varies by study; e.g., ~100-200 unique cross-links on purified complexes.Varies by study; e.g., >200 unique cross-links on purified complexes, thousands in cell lysates.[6]

Experimental Protocols

The following protocols provide a general framework for using each type of cross-linker. Optimization is essential for specific proteins or complexes.

This protocol is based on the principles of heterobifunctional, photo-reactive cross-linking.

  • Protein Preparation: Prepare the purified protein or protein complex in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-7.5. Ensure the protein concentration is suitable, typically 1-5 mg/mL.

  • First-Step Reaction (Thiol Conjugation):

    • Protect samples from light from this point forward.

    • Add a 10- to 20-fold molar excess of IAST (dissolved in a compatible solvent like DMF or DMSO) to the protein solution.

    • Incubate for 1-2 hours at room temperature to allow the 2-thiopyridyl group to react with cysteine residues.

  • Removal of Excess Cross-linker: Remove non-reacted IAST using a desalting column or dialysis against the reaction buffer. This is crucial to prevent non-specific labeling in the next step.

  • Second-Step Reaction (Photo-activation):

    • Place the sample in a UV-transparent container on ice.

    • Expose the sample to UV light (typically 320-370 nm) for 15-60 minutes.[3] The optimal time must be determined empirically.

  • Quenching: Quench the reaction by adding a quenching reagent like Tris or glycine to a final concentration of 20-50 mM.

  • Sample Preparation for MS:

    • Denature the cross-linked proteins with urea or guanidine-HCl.

    • Note: If disulfide cleavage is desired, reduce with DTT (dithiothreitol) and alkylate with iodoacetamide. However, this cleaves the IAST linker itself. For standard analysis of the intact cross-link, proceed without reduction.

    • Digest the proteins with a protease (e.g., trypsin) overnight.

    • Acidify the peptide mixture (e.g., with formic acid) and desalt using a C18 solid-phase extraction cartridge.

  • LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.

  • Protein Preparation: Prepare the protein complex in an amine-free buffer (e.g., HEPES, PBS), pH 7.2-8.0.

  • Cross-Linking Reaction:

    • Add DSS (from a fresh stock in DMF or DMSO) to the protein solution. A final concentration of 1-2 mM is a common starting point.

    • Incubate for 30-60 minutes at room temperature.

  • Quenching: Stop the reaction by adding Tris or ammonium bicarbonate to a final concentration of 20-50 mM and incubating for 15 minutes.

  • Sample Preparation for MS:

    • Denature, reduce (with DTT), and alkylate (with iodoacetamide) the cross-linked proteins.

    • Digest with trypsin overnight.

    • Desalt the resulting peptide mixture.

  • LC-MS/MS Analysis: Analyze the peptides via LC-MS/MS. Data analysis requires specialized software (e.g., pLink, xiSEARCH) capable of searching for pairs of peptides that sum to the mass of a cross-linked species.[8]

  • Protein Preparation & Cross-Linking: Follow steps 1-3 from the DSS protocol, substituting DSSO for DSS.

  • Sample Preparation for MS: Follow step 4 from the DSS protocol.

  • LC-MS/MS Analysis:

    • Analyze peptides on a high-resolution mass spectrometer.

    • Use a data-dependent acquisition method with stepped collision energy (HCD). A lower energy step is used to cleave the linker, and a higher energy step fragments the resulting linear peptides.[5]

    • Alternatively, an MS²/MS³ strategy can be used where the characteristic mass difference from the cleaved linker in the MS² scan triggers subsequent MS³ scans for peptide identification.[9][10]

  • Data Analysis: Use software designed for MS-cleavable data (e.g., MeroX, XlinkX) that can recognize the signature fragmentation pattern of the DSSO linker.[8]

Visualization of Workflows and Concepts

Diagrams created with Graphviz illustrate the key workflows and logical comparisons between these cross-linking strategies.

IAST_Workflow cluster_exp Experimental Phase cluster_ms Mass Spectrometry Phase Protein Protein Complex (with Cys) Add_IAST 1. Add IAST (Reacts with Cys) Protein->Add_IAST Purify 2. Remove Excess IAST Add_IAST->Purify UV 3. UV Activation (320-370 nm) Purify->UV Quench 4. Quench Reaction UV->Quench Digest 5. Denature & Trypsin Digest Quench->Digest Desalt 6. Desalt Peptides Digest->Desalt LCMS LC-MS/MS Analysis Desalt->LCMS Data Data Analysis (Complex Search) LCMS->Data

Caption: Experimental workflow for using the heterobifunctional cross-linker IAST.

MS_Analysis_Comparison cluster_dss DSS (Non-Cleavable) Analysis cluster_dsso DSSO (MS-Cleavable) Analysis dss_ms1 MS1: Detect precursor ion (Mass = Peptide A + Peptide B + Linker) dss_ms2 MS2: Fragment precursor (Chimeric Spectrum) dss_ms1->dss_ms2 HCD dss_search Quadratic Search: Search all peptide pairs (n²) dss_ms2->dss_search dsso_ms1 MS1: Detect precursor ion (Mass = Peptide A + Peptide B + Linker) dsso_ms2 MS2: Cleave Linker (Low Energy HCD) dsso_ms1->dsso_ms2 dsso_ms3 Fragment Linear Peptides (High Energy HCD) dsso_ms2->dsso_ms3 Signature mass shift triggers fragmentation dsso_search Linear Search: Identify individual peptides (2n) dsso_ms3->dsso_search

Caption: Comparison of mass spectrometry data analysis workflows.

Caption: Key feature comparison of IAST, DSS, and DSSO cross-linking reagents.

References

Confirming Protein-Protein Interactions: A Comparative Guide to Validating IAST Cross-Linking Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chemical cross-linking mass spectrometry (XL-MS) is a powerful technique for identifying protein-protein interactions (PPIs) and mapping their interfaces within a native cellular context.[1][2] Reagents like S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST) offer a sophisticated approach to this method. IAST is a hetero-bifunctional, photoactivatable, and cleavable cross-linker.[3][4] Its 2-thiopyridyl group specifically targets cysteine residues, while its radioiodinatable azidosalicylamido group can be activated by UV light to form a covalent bond with nearby interacting proteins.[4] This allows for the precise capture of neighboring proteins at a specific point.

However, like any high-throughput technique, results from XL-MS experiments require rigorous validation to ensure biological relevance and minimize false positives.[1] Orthogonal methods, which rely on different biochemical principles, are essential for confirming the interactions identified by IAST and related cross-linking studies.[1]

This guide provides an objective comparison of key alternative methods for validating IAST cross-linking results, complete with performance data and detailed experimental protocols.

Comparative Overview of Validation Methods

The choice of an orthogonal validation method depends on factors such as the nature of the interaction (e.g., stable vs. transient), the availability of specific antibodies, and the desired level of spatial information.[1] The following table summarizes the primary techniques used to confirm PPIs discovered through IAST cross-linking.

Method Principle Interaction Type Detected Key Advantages Key Limitations
IAST (XL-MS) Covalently links proteins in close proximity (defined by the cross-linker's spacer arm) using a cysteine-reactive group and a photo-activated group.[4]Direct and proximal; captures transient and stable interactions.[5]Provides distance constraints; captures interactions in situ; stabilizes transient interactions.[2][6]Can be technically complex; data analysis is challenging; potential for non-specific cross-linking.
Affinity Purification-Mass Spectrometry (AP-MS) A "bait" protein (often tagged) is used to pull down its interacting "prey" proteins from a cell lysate for identification by mass spectrometry.[7][8]Primarily stable complexes; can detect some transient interactions.[9]Gold-standard for identifying members of a protein complex; high sensitivity and specificity under optimized conditions.[9][10]May miss transient or weak interactions; epitope tags can interfere with interactions; identifies indirect binders.[11]
Co-Immunoprecipitation (Co-IP) & Western Blot A specific antibody pulls down a target protein and its binding partners. The presence of a suspected interactor is then confirmed by Western Blot.[1]Primarily stable complexes.Considered the gold standard for verifying a specific binary interaction with endogenous proteins.[12]Requires high-quality antibodies; not suitable for high-throughput discovery; confirms suspected interactions only.[1]
Proximity Labeling (e.g., BioID, TurboID) A promiscuous enzyme (e.g., biotin ligase) fused to a bait protein covalently labels nearby proteins within a specific radius (~10 nm), which are then purified and identified.[13][14]Proximal and transient; includes direct and indirect neighbors.[15][16]Excellent for detecting weak or transient interactions in vivo; provides spatial context without requiring direct binding.[13][16]Labeling radius is an estimate and can lead to labeling of non-interactors; does not prove direct interaction.[14]
Proximity Ligation Assay (PLA) Uses antibodies conjugated with DNA oligonucleotides. When two probes are in close proximity (<40 nm), the DNA strands can be ligated and amplified, generating a fluorescent signal.[1]Proximal interactions in situ.Provides visualization and subcellular localization of the interaction in fixed cells; high sensitivity and specificity.Not a discovery tool; requires specific primary antibodies; provides relative quantification.

Experimental Protocols

General Protocol for IAST Cross-Linking

This protocol provides a general workflow. Optimization of cross-linker concentration and UV exposure time is critical for each specific biological system.

  • Protein Preparation: Ensure the "bait" protein contains a unique, accessible cysteine residue for IAST conjugation. If not, one may be introduced via site-directed mutagenesis.

  • Conjugation of IAST: Incubate the purified bait protein with a 5- to 10-fold molar excess of IAST in a suitable buffer (e.g., 20 mM HEPES, pH 7.5, 150 mM NaCl) for 1-2 hours at room temperature in the dark to allow the thiopyridine group to react with the cysteine.

  • Removal of Excess IAST: Remove unreacted IAST using a desalting column or dialysis against the reaction buffer.

  • Complex Formation: Mix the IAST-conjugated bait protein with the suspected interacting partner(s) or cell lysate and incubate to allow for complex formation.

  • Photo-Cross-Linking: Expose the sample to UV light (typically 300-360 nm) on ice for 15-60 minutes.[17] The optimal time should be determined empirically.

  • Analysis:

    • Quench the reaction.

    • Analyze the products by SDS-PAGE. A higher molecular weight band corresponding to the cross-linked complex should be visible.

    • For identification, excise the band, perform in-gel digestion (e.g., with trypsin), and analyze the resulting peptides by LC-MS/MS.[17] Specialized software is used to identify the cross-linked peptides.[6]

Protocol for Co-Immunoprecipitation (Co-IP) and Western Blot

This protocol is for validating a suspected interaction between a "bait" protein and a "prey" protein.

  • Cell Lysis: Lyse cultured cells expressing the proteins of interest in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

  • Pre-Clearing Lysate (Optional): Add Protein A/G beads to the lysate and incubate for 1 hour at 4°C to reduce non-specific binding.[1] Centrifuge and collect the supernatant.

  • Immunoprecipitation:

    • Add a primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add fresh Protein A/G beads and incubate for another 1-2 hours to capture the antibody-protein complexes.[1]

  • Washing: Pellet the beads by centrifugation. Discard the supernatant and wash the beads 3-5 times with cold lysis buffer to remove non-specific proteins.

  • Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer for 5-10 minutes.

  • Western Blot Analysis:

    • Separate the eluted proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Probe the membrane with a primary antibody specific for the suspected "prey" protein.

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect using a chemiluminescence substrate. A band at the correct molecular weight for the prey protein confirms its presence in the complex.

General Protocol for BioID Proximity Labeling

This protocol outlines the key steps for identifying proximal proteins using BioID.

  • Vector Construction and Cell Line Generation: Clone the gene for your protein of interest (POI) in-frame with a promiscuous biotin ligase (e.g., TurboID) in an appropriate expression vector. Generate a stable cell line that inducibly expresses the POI-TurboID fusion protein.[16]

  • Expression and Labeling:

    • Culture the stable cell line. Induce expression of the fusion protein for a set period (e.g., 24 hours).

    • Supplement the culture medium with excess biotin (e.g., 50 µM) and incubate for the desired labeling period (e.g., 10 minutes for TurboID, 18+ hours for BioID).[14]

  • Cell Lysis: Harvest the cells and lyse them under denaturing conditions (e.g., RIPA buffer) to stop the labeling reaction and solubilize proteins.

  • Affinity Purification of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-conjugated beads (e.g., streptavidin magnetic beads) for 1-3 hours at 4°C to capture biotinylated proteins.

  • Washing: Wash the beads extensively with stringent buffers to remove non-biotinylated, non-specifically bound proteins.

  • On-Bead Digestion: Perform an on-bead tryptic digest to release the peptides from the captured proteins while the biotinylated tags remain bound to the beads.

  • Mass Spectrometry: Analyze the eluted peptides by LC-MS/MS to identify the proteins that were in proximity to your POI.

  • Data Analysis: Use appropriate software to identify and quantify the proteins. Compare results against a negative control (e.g., cells expressing TurboID alone) to identify specific proximity partners.

Visualizations

Mechanism and Workflow Diagrams

IAST_Mechanism cluster_0 Step 1: Cysteine Conjugation cluster_1 Step 2: Cross-Linking Bait Bait Protein (with Cys) Bait_IAST IAST-Conjugated Bait Bait->Bait_IAST + IAST (dark) IAST IAST Reagent Complex Bait-Prey Complex Bait_IAST->Complex + Prey Protein Prey Prey Protein Crosslinked Covalently Cross-Linked Complex Complex->Crosslinked UV Light

Caption: Mechanism of IAST-mediated protein cross-linking.

Experimental_Workflows cluster_XLMS IAST (XL-MS) Workflow cluster_APMS AP-MS / Co-IP Workflow cluster_BioID BioID Workflow XL1 IAST Conjugation to Bait Protein XL2 Incubate with Lysate or Prey Protein XL1->XL2 XL3 UV Cross-Linking XL2->XL3 XL4 SDS-PAGE Separation XL3->XL4 XL5 In-Gel Digestion XL4->XL5 XL6 LC-MS/MS Analysis XL5->XL6 AP1 Lyse Cells with Tagged/Endogenous Bait AP2 Immunoprecipitation (Antibody + Beads) AP1->AP2 AP3 Wash to Remove Non-specific Binders AP2->AP3 AP4 Elute Complexes AP3->AP4 AP5 Digestion AP4->AP5 AP6 LC-MS/MS Analysis AP5->AP6 B1 Express Bait-Ligase Fusion Protein B2 Add Biotin to Live Cells for Labeling B1->B2 B3 Lyse Cells B2->B3 B4 Purify Biotinylated Proteins (Streptavidin) B3->B4 B5 On-Bead Digestion B4->B5 B6 LC-MS/MS Analysis B5->B6

Caption: Comparison of experimental workflows for PPI identification.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Adaptor Adaptor Protein Receptor->Adaptor Stable Interaction (AP-MS, Co-IP) Kinase Kinase Adaptor->Kinase Signal Transduction Substrate Substrate Kinase->Substrate Transient Interaction (IAST, BioID) TF Transcription Factor Substrate->TF Translocation DNA DNA TF->DNA Stable Interaction (AP-MS)

Caption: Hypothetical signaling pathway and suitable detection methods.

References

Navigating the Cellular Maze: A Comparative Guide to In Vivo Crosslinking Reagents and the Limitations of IAET

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture the fleeting dance of protein-protein interactions within the living cell, the choice of a chemical crosslinker is a critical decision. This guide provides an objective comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET), a popular but limited reagent, with key alternatives. By presenting available experimental data, detailed protocols, and visual workflows, we aim to empower researchers to make informed decisions for their live-cell crosslinking experiments.

The study of protein-protein interactions (PPIs) in their native cellular environment is paramount to understanding complex biological processes. Chemical crosslinking coupled with mass spectrometry (XL-MS) has emerged as a powerful technique to stabilize these interactions and provide spatial constraints for structural and systems biology. IAET, a hetero-bifunctional crosslinker, offers the attractive features of cysteine-specific modification through its iodoacetyl group and photo-activated crosslinking via its azido group. However, its application in living cells is not without significant limitations.

Performance Comparison of In Vivo Crosslinkers

A major challenge in live-cell crosslinking is the introduction of the reagent into the cell without causing significant disruption. Key performance indicators for in vivo crosslinkers include cell permeability, cytotoxicity, and the potential for off-target effects. The following table summarizes these parameters for IAET and several common alternatives.

CrosslinkerChemical ClassCell PermeabilityCytotoxicity (HeLa cells, 24h)Off-Target Effects
This compound (IAET) Iodoacetamide/Aryl AzideModerate (predicted)Data not availableHigh potential (alkylation of non-cysteine residues)
Formaldehyde AldehydeHighTC50: ~100-200 µM[1]High (reacts with multiple functional groups)
Glutaraldehyde AldehydeHighTC50: ~50-100 µM[2][3][4]High (reacts with multiple functional groups)
Disuccinimidyl sulfoxide (DSSO) / Disuccinimidyl suberate (DSS) NHS-esterLow to ModerateData not availableModerate (side reactions with Ser, Thr, Tyr)[5][6]
Diazirine-based photo-crosslinkers (e.g., SDA) Diazirine/NHS-esterHighLow (generally considered biocompatible)Low to Moderate (highly reactive carbene intermediate)

Delving into the Limitations of IAET

The primary concerns with using IAET in live cells stem from its reactive iodoacetyl group. Iodoacetamide and related compounds are known to be potent alkylating agents and can exhibit significant cytotoxicity. Furthermore, while targeting cysteine residues, the iodoacetyl group can react with other nucleophilic amino acid side chains, such as histidine, lysine, and methionine, leading to off-target modifications that can confound experimental results.

Alternative Strategies for In Vivo Crosslinking

Several alternative crosslinking reagents and strategies have been developed to overcome the limitations of traditional crosslinkers like IAET.

  • Aldehyde-based Crosslinkers: Formaldehyde and glutaraldehyde are highly cell-permeable and have been used for in vivo crosslinking. However, their broad reactivity with multiple amino acid residues can lead to extensive and sometimes irreversible crosslinking, making subsequent analysis challenging. Their high cytotoxicity is also a major drawback[2][3][4].

  • NHS-ester Crosslinkers: Reagents like DSS and the MS-cleavable DSSO target primary amines (lysine residues and N-termini). While generally less reactive than iodoacetamide, they can still exhibit off-target reactions with serine, threonine, and tyrosine[5][6]. Their cell permeability can be limited, though more hydrophobic versions are available.

  • Photo-activatable Diazirine Crosslinkers: Diazirine-containing crosslinkers offer temporal control over the crosslinking reaction. Upon UV activation, they form highly reactive carbenes that can insert into a wide range of chemical bonds in close proximity. This "proximity-labeling" nature can be advantageous for capturing interactions with less defined binding interfaces. Diazirine-based reagents are generally considered to have good cell permeability and lower cytotoxicity compared to other reactive groups.

Experimental Protocols

To facilitate the comparison and application of these crosslinkers, we provide detailed protocols for a general in vivo crosslinking experiment, a cytotoxicity assay, and a method for assessing cell permeability.

Protocol 1: General In Vivo Crosslinking Workflow

This protocol outlines the key steps for performing a live-cell crosslinking experiment followed by proteomic analysis.

cluster_cell_culture Cell Culture cluster_crosslinking Crosslinking cluster_lysis_digestion Sample Preparation cluster_ms_analysis Mass Spectrometry cell_culture 1. Culture cells to 70-80% confluency add_crosslinker 2. Add crosslinker (e.g., IAET, DSSO, Formaldehyde) to culture medium cell_culture->add_crosslinker incubate 3. Incubate for a defined time and temperature add_crosslinker->incubate quench 4. Quench the reaction (e.g., with Tris or Glycine) incubate->quench lysis 5. Harvest and lyse cells quench->lysis reduction_alkylation 6. Reduce and alkylate (if not using iodoacetamide-based crosslinker) lysis->reduction_alkylation digestion 7. Digest proteins (e.g., with Trypsin) reduction_alkylation->digestion lc_ms 8. Analyze peptides by LC-MS/MS digestion->lc_ms data_analysis 9. Identify crosslinked peptides using specialized software lc_ms->data_analysis cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization GRB2 GRB2 EGFR->GRB2 SHC1 SHC1 EGFR->SHC1 Phosphorylation SOS1 SOS1 GRB2->SOS1 RAS RAS SOS1->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Translocation SHC1->GRB2 start Start: Need to study PPIs in live cells q1 Is temporal control of crosslinking required? start->q1 photo_crosslinker Use a photo-activatable crosslinker (e.g., Diazirine-based) q1->photo_crosslinker Yes q2 Is cysteine reactivity specifically desired? q1->q2 No end Proceed with optimized protocol photo_crosslinker->end iaet Consider IAET (be aware of limitations) q2->iaet Yes q3 Is broad reactivity acceptable? q2->q3 No iaet->end aldehydes Consider Formaldehyde or Glutaraldehyde (high cytotoxicity) q3->aldehydes Yes nhs_ester Use an NHS-ester crosslinker (e.g., DSSO) q3->nhs_ester No aldehydes->end nhs_ester->end

References

S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine in combination with other biochemical assays

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient and stable interactions, providing invaluable insights into cellular signaling, protein function, and drug discovery. This guide offers an objective comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAST) with other widely used crosslinking reagents, supported by experimental data and detailed protocols to inform the selection of the optimal strategy for your research needs.

Introduction to IAST: A Multi-Functional Crosslinking Reagent

This compound, also known as IAST or AET, is a heterobifunctional crosslinking agent with a unique combination of features that make it a versatile tool for studying protein architecture.[1][2] Its key characteristics include:

  • Cysteine-Specific Reaction: One end of the IAST molecule contains a 2-thiopyridyl group that specifically reacts with sulfhydryl groups on cysteine residues, forming a disulfide bond.[1]

  • Photo-Activation: The other end features a 4-azidosalicylamido group, which is a photo-reactive moiety. Upon exposure to UV light, this group forms a highly reactive nitrene that can non-selectively insert into C-H and N-H bonds of nearby amino acid residues.[1][3]

  • Cleavable Disulfide Bond: The disulfide bond formed with the cysteine residue is cleavable under reducing conditions, allowing for the separation of crosslinked proteins for easier analysis.[1]

  • Radioiodinatable: The salicylamido ring can be readily iodinated with radioactive iodine isotopes, enabling the sensitive detection and quantification of crosslinked products through autoradiography.[1]

These features allow for a "bait-and-prey" approach to identify nearest-neighbor protein domains within a complex. A protein of interest containing a cysteine residue can be specifically labeled with IAST. Subsequent photo-activation then captures any interacting partners in close proximity.

Comparison of IAST with Alternative Crosslinking Chemistries

The choice of a crosslinking agent is critical and depends on the specific application, the functional groups available on the target proteins, and the desired outcome of the experiment. Here, we compare IAST with two of the most common classes of crosslinking reagents: carbodiimides (EDC/NHS) and N-hydroxysuccinimide (NHS) esters (e.g., SMCC).

FeatureThis compound (IAST)EDC/NHS ChemistryNHS/Maleimide (e.g., SMCC)
Target Functional Groups Cysteines (-SH) and any proximal C-H or N-H bondCarboxyls (-COOH) and Primary Amines (-NH2)Primary Amines (-NH2) and Sulfhydryls (-SH)
Crosslinker Type Heterobifunctional, Photo-reactive, Cleavable, Radioiodinatable"Zero-length"Heterobifunctional
Spacer Arm Length Relatively short[1]0 ÅVariable (e.g., 8.3 Å for SMCC)
Reaction pH (Optimal) Cysteine reaction: ~7.0; Photo-activation: NeutralActivation: 4.5-6.0; Coupling: 7.2-8.5NHS ester reaction: 7.0-9.0; Maleimide reaction: 6.5-7.5
Bond Formed Disulfide (cleavable) and Covalent (stable)Amide (stable)Amide and Thioether (both stable)
Specificity High for initial cysteine targeting, non-specific for photo-crosslinkingModerate (targets abundant carboxyl and amine groups)High (specific for amines and cysteines)
Advantages Site-specific labeling, captures nearest neighbors, cleavable for analysis, radiolabeling capability.No spacer arm, efficient for carboxyl-amine coupling.Controlled two-step conjugation, high specificity.
Limitations Requires UV activation which can potentially damage proteins, non-specific insertion can be complex to analyze.Can lead to polymerization, less specific than heterobifunctional reagents.Requires free sulfhydryl groups, which may not always be available.

Experimental Protocols

Detailed methodologies are crucial for the successful application of crosslinking reagents. Below are representative protocols for IAST and its alternatives.

IAST Crosslinking Protocol

This protocol is based on the principles described for IAST (AET) and general photo-reactive crosslinking procedures.[1][4][5]

1. Incorporation of IAST into the Target Protein:

  • Dissolve the cysteine-containing protein in a non-amine, non-thiol containing buffer (e.g., 20 mM HEPES, 100 mM NaCl, pH 7.0).

  • Add a 5- to 10-fold molar excess of IAST (dissolved in a minimal amount of DMSO or DMF) to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Remove excess, unreacted IAST using a desalting column or dialysis against the reaction buffer.

2. Photo-Crosslinking:

  • Combine the IAST-labeled protein with its potential interacting partners in a suitable buffer.

  • Place the sample in a UV-transparent vessel (e.g., quartz cuvette or on a parafilm drop on ice).

  • Irradiate the sample with long-wavelength UV light (typically 300-460 nm) for 5-30 minutes.[3] The optimal wavelength and duration should be determined empirically.

  • Place the UV lamp as close to the sample as possible for efficient activation.

3. Cleavage of the Disulfide Bond (for analysis):

  • To the crosslinked sample, add a reducing agent such as dithiothreitol (DTT) to a final concentration of 10-50 mM or 2-mercaptoethanol to a final concentration of 1-5%.

  • Incubate for 30-60 minutes at 37°C.

  • The cleaved proteins can then be analyzed by SDS-PAGE, mass spectrometry, or other methods.

EDC/NHS Crosslinking Protocol

This is a general protocol for crosslinking a carboxyl-containing protein to an amine-containing protein.

1. Activation of Carboxyl Groups:

  • Dissolve the carboxyl-containing protein (Protein #1) in an amine-free buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0).

  • Add EDC to a final concentration of 2-10 mM and Sulfo-NHS to a final concentration of 5-25 mM.

  • Incubate for 15 minutes at room temperature.

2. Quenching of EDC (Optional but Recommended):

  • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC. This prevents EDC from reacting with the second protein.

3. Conjugation to the Amine-Containing Protein:

  • Add the amine-containing protein (Protein #2) to the activated Protein #1 solution, preferably at an equimolar ratio.

  • Adjust the pH of the reaction mixture to 7.2-7.5 with a non-amine buffer (e.g., PBS).

  • Incubate for 2 hours at room temperature or overnight at 4°C.

4. Quenching of the Reaction:

  • Add hydroxylamine or Tris buffer to a final concentration of 10-50 mM to quench any unreacted NHS esters.

Sulfo-SMCC Crosslinking Protocol

This protocol describes a two-step process for conjugating an amine-containing protein to a sulfhydryl-containing protein.

1. Activation of the Amine-Containing Protein:

  • Dissolve the amine-containing protein in an amine-free buffer (e.g., PBS, pH 7.2-7.5).

  • Add a 10- to 20-fold molar excess of Sulfo-SMCC to the protein solution.

  • Incubate for 30-60 minutes at room temperature.

  • Remove excess, unreacted Sulfo-SMCC using a desalting column.

2. Conjugation to the Sulfhydryl-Containing Protein:

  • Ensure the sulfhydryl-containing protein has free thiols. If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Add the sulfhydryl-containing protein to the maleimide-activated amine-containing protein.

  • Incubate for 1-2 hours at room temperature or overnight at 4°C. The maleimide reaction is most efficient at pH 6.5-7.5.

Signaling Pathways and Experimental Workflows

Visualizing the complex processes involved in crosslinking experiments can aid in understanding and planning.

IAST_Workflow cluster_step1 Step 1: IAST Incorporation cluster_step2 Step 2: Interaction & Photo-Crosslinking cluster_step3 Step 3: Analysis ProtCys Protein with Cysteine LabeledProt IAST-Labeled Protein ProtCys->LabeledProt Cys-specific reaction IAST IAST Reagent IAST->LabeledProt Complex Transient Complex LabeledProt->Complex InteractingProt Interacting Protein InteractingProt->Complex CrosslinkedComplex Covalently Crosslinked Complex Complex->CrosslinkedComplex UV Light (300-460 nm) Cleavage Cleavage of Disulfide Bond (Reducing Agent) CrosslinkedComplex->Cleavage Analysis SDS-PAGE, Mass Spectrometry, Autoradiography Cleavage->Analysis

Caption: Workflow for protein-protein interaction analysis using IAST.

Crosslinker_Comparison cluster_targets IAST IAST Cys Cysteine (-SH) IAST->Cys initial reaction AnyResidue Any Proximal Residue IAST->AnyResidue photo-activation EDC_NHS EDC/NHS Amine Amine (-NH2) EDC_NHS->Amine Carboxyl Carboxyl (-COOH) EDC_NHS->Carboxyl SMCC SMCC SMCC->Cys SMCC->Amine

Caption: Target functional groups for different crosslinking reagents.

Conclusion

The selection of an appropriate crosslinking agent is a critical decision in the study of protein-protein interactions. IAST offers a unique set of features, including cysteine-specificity, photo-activation, cleavability, and the potential for radioiodination, making it a powerful tool for identifying nearest-neighbor interactions in a site-specific manner. However, the requirement for UV activation and the non-specific nature of the photo-crosslinking step are important considerations.

In contrast, EDC/NHS provides a "zero-length" crosslinking option for directly coupling carboxyl and amine groups, while heterobifunctional reagents like SMCC allow for highly specific and controlled two-step conjugation of amines and sulfhydryls. By carefully considering the characteristics of each reagent and the specific requirements of the experimental system, researchers can select the most suitable crosslinking strategy to successfully elucidate the intricacies of protein interactions.

References

The Reproducibility of Cross-Linking Experiments: A Comparative Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET)

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the ability to reliably capture and identify protein-protein interactions is paramount. Chemical cross-linking, a technique that covalently links interacting proteins, has become an indispensable tool in structural and systems biology. Among the diverse array of cross-linking reagents, S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (AET) presents a unique combination of features: it is a heterobifunctional, photoactivatable, and cleavable cross-linker that can also be radioiodinated for enhanced detection.

This guide provides an objective comparison of AET's properties with other classes of cross-linking reagents, supported by available data and detailed experimental protocols. While direct quantitative data on the reproducibility of AET itself is limited in publicly available literature, this guide offers a comprehensive overview of its characteristics and a framework for its application, enabling researchers to make informed decisions for their experimental designs.

Understanding this compound (AET)

AET is a powerful tool for studying protein interactions due to its multi-functional nature.[1][2] Its key features include:

  • Heterobifunctionality: AET possesses two different reactive groups. One end features a 2-thiopyridyl disulfide group, which specifically reacts with sulfhydryl groups on cysteine residues.[1] The other end contains a 4-azidosalicylamido group, which is photoactivatable.[1] This dual reactivity allows for a two-step cross-linking process, providing greater control over the conjugation reaction compared to homobifunctional cross-linkers.

  • Photoactivation: The azido group remains inert until exposed to UV light, which then forms a highly reactive nitrene that can insert into C-H or N-H bonds in close proximity.[3][4] This temporal control allows researchers to initiate the cross-linking reaction at a specific time point in their experiment.

  • Cleavability: The disulfide bond in the 2-thiopyridyl group is cleavable under reducing conditions, such as with dithiothreitol (DTT) or 2-mercaptoethanol.[1] This feature is crucial for mass spectrometry-based identification of cross-linked peptides, as it allows for the separation of the linked peptides for individual analysis.

  • Radioiodination: The salicylamido ring can be readily iodinated with radioactive iodine isotopes, such as ¹²⁵I.[1][5] This enables highly sensitive detection of cross-linked products through autoradiography.

Performance Comparison with Alternative Cross-Linkers

While direct comparative studies on the reproducibility of AET are scarce, we can infer its potential performance by comparing its functional moieties to those of other well-characterized cross-linkers.

FeatureThis compound (AET)NHS-Ester/Maleimide Cross-linkers (e.g., SMCC)Homobifunctional NHS-Ester Cross-linkers (e.g., DSS)Diazirine-based Photoactivatable Cross-linkers
Target Specificity Cysteine (specific) & Proximity (non-specific upon photoactivation)Amine (lysine, N-terminus) & Cysteine (specific)Amine (lysine, N-terminus)Proximity (non-specific upon photoactivation)
Reaction Control High (two-step, photo-inducible)High (two-step)Low (one-step)High (photo-inducible)
Cleavability Yes (disulfide bond)No (stable thioether bond)No (stable amide bond)Varies with linker design
Detection Radioiodination, Mass Spectrometry, Western BlotMass Spectrometry, Western BlotMass Spectrometry, Western BlotMass Spectrometry, Western Blot
Potential for Side Reactions Reduction of disulfide before photoactivationHydrolysis of NHS-esterPolymerization, intramolecular cross-linkingNon-specific labeling
Reproducibility Theoretically high due to specific cysteine targeting and controlled photoactivation. However, direct data is limited.Generally high due to well-defined reaction chemistry.Can be variable due to the potential for multiple reaction products.Can be influenced by factors like UV dosage and sample complexity.[6]

Experimental Protocols

The following protocols provide a general framework for using AET in a cross-linking experiment. Optimization of reaction conditions, such as protein and cross-linker concentrations, incubation times, and UV exposure, is crucial for achieving reproducible results.

Protocol 1: Cysteine-Specific Labeling of a Target Protein with AET

This protocol describes the first step of a two-step cross-linking experiment, where the target protein is specifically labeled with AET via its cysteine residues.

Materials:

  • Purified protein with at least one accessible cysteine residue

  • This compound (AET)

  • Reaction Buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.4)

  • Reducing agent (e.g., TCEP or DTT) - for initial reduction of protein disulfides if necessary

  • Desalting column

Procedure:

  • Protein Preparation: If the target protein has intramolecular disulfide bonds that need to be reduced to expose free cysteines, treat the protein with a suitable reducing agent (e.g., 1-5 mM TCEP for 30 minutes at room temperature). Immediately remove the reducing agent using a desalting column equilibrated with the Reaction Buffer.

  • AET Stock Solution: Prepare a fresh stock solution of AET in a compatible organic solvent (e.g., DMSO or DMF) at a concentration of 10-20 mM.

  • Labeling Reaction: Add a 10- to 20-fold molar excess of the AET stock solution to the protein solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 4°C, protected from light.

  • Removal of Excess AET: Remove unreacted AET using a desalting column equilibrated with the Reaction Buffer.

  • Verification of Labeling (Optional): The incorporation of AET can be monitored by measuring the release of pyridine-2-thione at 343 nm.

Protocol 2: Photo-Cross-Linking and Analysis

This protocol describes the second step where the AET-labeled protein is used to cross-link to its interacting partners upon photoactivation.

Materials:

  • AET-labeled protein from Protocol 1

  • Interacting partner protein(s) or cell lysate

  • UV lamp (365 nm)[3]

  • SDS-PAGE reagents

  • Western blot reagents or Mass Spectrometry sample preparation reagents

  • Reducing agent (e.g., DTT or 2-mercaptoethanol) for cleaving the cross-link

Procedure:

  • Interaction: Mix the AET-labeled protein with its interacting partner(s) in a suitable interaction buffer. Incubate under conditions that favor the protein-protein interaction.

  • Photoactivation: Expose the sample to UV light (e.g., 365 nm) on ice for 5-30 minutes.[3] The optimal exposure time should be determined empirically.

  • Quenching (Optional): The reaction can be quenched by adding a scavenger molecule, such as free tryptophan or dithiothreitol.

  • Analysis by SDS-PAGE and Western Blot:

    • Add SDS-PAGE sample buffer (with and without a reducing agent in separate samples) to the cross-linked mixture.

    • Separate the proteins by SDS-PAGE.

    • Visualize the cross-linked products by Coomassie staining or perform a Western blot using an antibody against one of the interacting partners. The appearance of a higher molecular weight band in the non-reduced sample, which disappears or is reduced in the reduced sample, indicates a successful cross-linking event.

  • Analysis by Mass Spectrometry:

    • For identification of the cross-linked peptides, the cross-linked protein band can be excised from the gel and subjected to in-gel digestion with a protease (e.g., trypsin).

    • The resulting peptide mixture is then analyzed by LC-MS/MS. The cleavage of the disulfide bond during sample preparation or in the mass spectrometer will aid in the identification of the individual peptides that were cross-linked.

Protocol 3: Radioiodination of AET

For increased sensitivity, AET can be radioiodinated prior to the cross-linking experiment.

Materials:

  • This compound (AET)

  • Na¹²⁵I

  • Oxidizing agent (e.g., Chloramine-T or Iodogen)[7]

  • Quenching solution (e.g., sodium metabisulfite)

  • Purification supplies (e.g., TLC or HPLC)

Procedure:

  • Standard radioiodination protocols, such as the Chloramine-T or Iodogen method, can be adapted for the iodination of the salicylamido group of AET.[7][8] It is crucial to perform the reaction under controlled conditions to achieve high specific activity and to purify the ¹²⁵I-AET from unreacted iodide and reagents before use in cross-linking experiments.

Visualizing the Workflow

The following diagrams illustrate the experimental workflow for using AET.

AET_Workflow cluster_step1 Step 1: Cysteine-Specific Labeling cluster_step2 Step 2: Interaction cluster_step3 Step 3: Photo-Cross-Linking cluster_step4 Step 4: Analysis Protein Target Protein (with Cys) Labeled_Protein AET-Labeled Protein Protein->Labeled_Protein + AET AET AET Reagent Complex Protein Complex Labeled_Protein->Complex + Interacting Partner Interacting_Partner Interacting Partner(s) Crosslinked_Complex Cross-Linked Complex Complex->Crosslinked_Complex Photoactivation UV UV Light (365 nm) SDS_PAGE SDS-PAGE / Western Blot Crosslinked_Complex->SDS_PAGE MS Mass Spectrometry Crosslinked_Complex->MS

Caption: Experimental workflow for using AET in a two-step cross-linking experiment.

AET_Reaction_Mechanism cluster_labeling Cysteine-Specific Labeling cluster_crosslinking Photo-Cross-Linking Protein-SH Protein-SH Labeled_Protein Protein-S-S-AET' Protein-SH->Labeled_Protein + AET AET AET Pyridine-2-thione Pyridine-2-thione (Released) Labeled_Protein->Pyridine-2-thione Release Labeled_Protein_Interacting Protein-S-S-AET' + Interacting Partner Nitrene Reactive Nitrene Intermediate Labeled_Protein_Interacting->Nitrene Photoactivation UV UV Light Crosslinked_Product Cross-Linked Product Nitrene->Crosslinked_Product Covalent Bond Formation

Caption: Reaction mechanism of AET for protein cross-linking.

Conclusion

This compound (AET) is a versatile heterobifunctional cross-linker with a unique combination of features that make it a valuable tool for studying protein-protein interactions. Its cysteine-specific reactivity, coupled with photo-inducible cross-linking, provides a high degree of control over the experimental process. The cleavable disulfide bond and the option for radioiodination further enhance its utility in modern proteomics workflows.

While direct quantitative data on the reproducibility of AET is not extensively documented, its well-defined chemical properties suggest that with careful optimization of experimental protocols, it can be a reliable and reproducible method for capturing and identifying protein interactions. The provided protocols and comparative information in this guide serve as a starting point for researchers to design and execute robust cross-linking experiments, ultimately contributing to a deeper understanding of the intricate networks of protein interactions within biological systems.

References

A Researcher's Guide to S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: A Comparative Analysis for Advanced Protein Cross-linking Studies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of protein interactions, the selection of an appropriate chemical cross-linker is a critical determinant of experimental success. This guide provides a comprehensive comparison of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (IAET), a heterobifunctional, photoactivatable, and cleavable cross-linking agent. We will objectively evaluate its performance against relevant alternatives, supported by structural data and generalized experimental protocols, to empower informed decisions in your research endeavors.

Performance Comparison of Photoactivatable Cross-linkers

IAET belongs to the family of aryl azide-based photo-cross-linkers. Its utility is benchmarked against other classes of cross-linkers, each with distinct advantages and disadvantages. The choice of cross-linker profoundly impacts the efficiency and specificity of capturing protein-protein interactions.

Table 1: Comparison of Key Characteristics of Photoactivatable Cross-linker Chemistries

FeatureThis compound (IAET) (Aryl Azide-based)Diazirine-based (e.g., SDA)Benzophenone-based
Reactive Group Aryl NitreneCarbeneTriplet Ketone
Activation Wavelength 254-360 nm~350-370 nm~350-360 nm
Reactivity Inserts into C-H, N-H, O-H bonds; can undergo rearrangementsHighly reactive carbene inserts into a wide array of bondsPreferentially reacts with C-H bonds, favoring hydrophobic residues
Cross-linking Efficiency Generally lower than diazirines due to potential for side reactions and quenching.[1]Generally high due to the high reactivity of the carbene intermediate.[1]Variable, often lower than diazirines.
Specificity Can be less specific due to the high reactivity of the nitrene intermediate.Can be highly specific due to short-lived reactive species.Can exhibit some specificity for hydrophobic pockets.
Key Advantages Radioiodinatable for sensitive detection; cleavable disulfide bond for downstream analysis.High cross-linking efficiency; small size minimizes steric hindrance.[1]Stable to ambient light; can be repeatedly activated.
Key Disadvantages Longer-lived reactive species can lead to non-specific labeling; lower efficiency.[1]Can be less stable than benzophenones.Can have a preference for hydrophobic regions, potentially biasing results.

Table 2: Structural and Functional Comparison of IAET and a Key Alternative

Cross-linkerStructureSpacer Arm LengthReactive EndsCleavable?Key Features
This compound (IAET) C₁₄H₁₁I₂N₅O₂S₂Short2-thiopyridyl (cysteine-specific); Iodo-4-azidosalicylamido (photoactivatable)Yes (disulfide bond)Radioiodinatable for highly sensitive detection.[2]
N-[4-(p-Azidosalicylamido)butyl]-3'-(2'-pyridyldithio)propionamide (APDP) C₁₈H₂₀N₆O₂S₂21.0 Å[3]2-pyridyldithio (cysteine-specific); p-azidosalicylamido (photoactivatable)Yes (disulfide bond)[3]Longer spacer arm may be advantageous for capturing interactions between more distant residues.[2]

Experimental Protocols

Detailed and reproducible protocols are essential for the successful application of cross-linking reagents. The following sections provide generalized methodologies for the use of IAET, including radioiodination and a two-step cross-linking procedure.

Protocol 1: Radioiodination of IAET

This protocol describes the radioiodination of the salicylamido moiety of IAET, enabling highly sensitive detection of cross-linked products.

Materials:

  • This compound (IAET)

  • Na¹²⁵I

  • Chloramine-T or Iodogen-coated tubes

  • Sodium metabisulfite (for quenching Chloramine-T reaction)

  • Phosphate buffer (pH 7.0-7.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-10)

Procedure:

  • Reagent Preparation: Prepare stock solutions of IAET in a suitable organic solvent (e.g., DMSO) and aqueous solutions of Chloramine-T and sodium metabisulfite.

  • Reaction Initiation: In a microfuge tube, combine IAET solution with Na¹²⁵I in phosphate buffer.

  • Oxidation:

    • Chloramine-T Method: Add Chloramine-T solution to initiate the iodination reaction. Allow the reaction to proceed for 30-60 seconds at room temperature.

    • Iodogen Method: Transfer the IAET and Na¹²⁵I mixture to an Iodogen-coated tube. Incubate for 5-15 minutes at room temperature.

  • Quenching (Chloramine-T method): Add sodium metabisulfite solution to quench the reaction.

  • Purification: Separate the ¹²⁵I-labeled IAET from unreacted ¹²⁵I using a size-exclusion chromatography column.

  • Quantification: Determine the specific activity of the labeled cross-linker.

Protocol 2: Two-Step Protein Cross-linking using ¹²⁵I-IAET

This protocol outlines the sequential reaction of ¹²⁵I-IAET first with a cysteine-containing "bait" protein, followed by photo-activation to cross-link to interacting "prey" proteins.

Materials:

  • Purified "bait" protein with an accessible cysteine residue.

  • "Prey" protein or cell lysate containing potential interaction partners.

  • ¹²⁵I-labeled IAET (from Protocol 1).

  • Reaction buffer (e.g., PBS, pH 7.2-7.5).

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

  • UV lamp (350-370 nm).

  • SDS-PAGE analysis reagents.

  • Autoradiography film or phosphorimager.

Procedure:

  • Modification of "Bait" Protein:

    • Incubate the cysteine-containing "bait" protein with a 10- to 50-fold molar excess of ¹²⁵I-IAET in the reaction buffer for 1-2 hours at room temperature. This step forms a disulfide bond between the IAET and the cysteine residue.

    • Remove excess, unreacted ¹²⁵I-IAET using a desalting column.

  • Formation of Protein Complex:

    • Combine the ¹²⁵I-IAET-modified "bait" protein with the "prey" protein or cell lysate.

    • Allow the proteins to interact and form complexes by incubating for 1-2 hours at 4°C or room temperature, depending on the stability of the interaction.

  • Photo-cross-linking:

    • Expose the protein mixture to UV light (350-370 nm) on ice for 5-30 minutes. The optimal time should be determined empirically. This activates the aryl azide group, leading to covalent bond formation with nearby amino acid residues of the interacting "prey" protein.

  • Analysis:

    • Quench the photoreaction by turning off the UV light.

    • Denature the samples and analyze the cross-linked products by SDS-PAGE.

    • Visualize the radiolabeled, cross-linked complexes by autoradiography or phosphorimaging. The appearance of new, higher molecular weight radioactive bands indicates successful cross-linking.

  • Cleavage of Cross-links (Optional):

    • To confirm the disulfide linkage, treat a duplicate sample with a reducing agent (e.g., DTT or β-mercaptoethanol) before SDS-PAGE analysis. The disappearance of the high molecular weight cross-linked band confirms the cleavable nature of the cross-linker.

Visualizing the Workflow and Logic

Diagrams are invaluable for conceptualizing experimental workflows and decision-making processes in cross-linking studies.

experimental_workflow cluster_step1 Step 1: Bait Protein Modification cluster_step2 Step 2: Interaction cluster_step3 Step 3: Photo-activation cluster_step4 Step 4: Analysis Bait Cysteine-containing 'Bait' Protein Modified_Bait ¹²⁵I-IAET-S-S-Bait Bait->Modified_Bait + ¹²⁵I-IAET IAET ¹²⁵I-IAET Complex Interaction Complex Modified_Bait->Complex Prey 'Prey' Protein Prey->Complex Crosslinked_Complex Covalently Cross-linked Complex Complex->Crosslinked_Complex UV Activation UV UV Light (350-370 nm) SDS_PAGE SDS-PAGE Crosslinked_Complex->SDS_PAGE Autoradiography Autoradiography SDS_PAGE->Autoradiography

Workflow for two-step cross-linking with ¹²⁵I-IAET.

decision_tree Start Select a Cross-linker for Protein Interaction Study Q1 Need to label a specific cysteine residue? Start->Q1 Q2 Need to capture transient or weak interactions? Q1->Q2 Yes Homobifunctional Consider Homobifunctional Cross-linker (e.g., DSS) Q1->Homobifunctional No Q3 Is high sensitivity detection required? Q2->Q3 Yes Diazirine Consider Diazirine-based cross-linker for higher efficiency Q2->Diazirine No Q4 Is a longer spacer arm needed? Q3->Q4 Yes Non_radio_hetero Consider non-radioactive heterobifunctional cross-linker Q3->Non_radio_hetero No IAET Use IAET Q4->IAET No APDP Consider APDP Q4->APDP Yes

Decision tree for selecting a suitable cross-linker.

References

Safety Operating Guide

Navigating the Safe Disposal of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the pharmaceutical and life sciences sectors, the proper disposal of complex chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe disposal of S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine (CAS 175093-14-8), a photoactivatable, cleavable, and radioiodinatable cross-linking agent. Due to the presence of iodo, azido, and thiopyridine functional groups, this compound presents multiple hazards that must be addressed in the disposal process.

Immediate Safety and Handling:

Before initiating any disposal procedures, it is imperative to consult your institution's Environmental Health and Safety (EHS) department and review the specific Safety Data Sheet (SDS) for the compound if available. In the absence of a specific SDS, a risk assessment based on the hazardous functional groups is essential.

Personal Protective Equipment (PPE):

A comprehensive PPE protocol is non-negotiable when handling this compound.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant, such as nitrile or neoprene.To prevent skin contact and absorption.
Eye Protection Chemical splash goggles or a face shield.To protect eyes from splashes and aerosols.
Lab Coat Flame-resistant laboratory coat.To protect clothing and skin from contamination.
Respiratory Protection A properly fitted respirator may be necessary for handling powders or creating aerosols. Consult with your EHS department.To prevent inhalation of hazardous particles or vapors.

Spill Response:

In the event of a spill, evacuate the immediate area and prevent others from entering. For small spills of solid material, gently cover with an inert absorbent material such as sand or vermiculite, and then carefully sweep it into a designated hazardous waste container. For liquid spills, use an absorbent pad or material to contain and collect the spill. Do not use combustible materials like paper towels to clean up spills. For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. The following workflow outlines the necessary steps for its proper disposal.

cluster_0 Waste Identification and Segregation cluster_1 Containerization cluster_2 Storage cluster_3 Disposal Waste_ID Identify Waste Containing this compound Segregation Segregate as Hazardous Waste Waste_ID->Segregation Container Use a Designated, Labeled, and Sealed Hazardous Waste Container Segregation->Container Incompatibles Avoid Mixing with Incompatible Materials (Acids, Oxidizers, Heavy Metals) Container->Incompatibles Storage_Area Store in a Cool, Dry, Well-Ventilated, and Secure Area Incompatibles->Storage_Area EHS_Contact Contact Institutional EHS for Pickup and Disposal Storage_Area->EHS_Contact Incineration High-Temperature Incineration by a Licensed Facility is the Preferred Method EHS_Contact->Incineration

Disposal Workflow for this compound

1. Waste Identification and Segregation:

All materials contaminated with this compound, including unused product, reaction mixtures, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be classified as hazardous waste. This waste stream must be kept separate from other laboratory waste.

Key Incompatibilities:

Due to the reactive nature of the functional groups, this compound should not be mixed with the following:

  • Acids: Can react with the azide group to form highly toxic and explosive hydrazoic acid.[1]

  • Heavy Metals: Can form shock-sensitive and explosive heavy metal azides.[2]

  • Strong Oxidizing Agents: The pyridine and thioether moieties can react exothermically.

  • Halogenated Solvents: May react with the azide to form explosive organic azides.[3]

2. Containerization:

  • Primary Container: Collect all waste in a clearly labeled, dedicated, and leak-proof container. The container should be made of a material compatible with the chemical (e.g., high-density polyethylene).

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also indicate the primary hazards: "Toxic," "Flammable" (due to the pyridine component), and "Reactive" (due to the azide component).

3. Storage:

Store the sealed hazardous waste container in a designated satellite accumulation area. This area should be cool, dry, well-ventilated, and away from sources of heat, ignition, and direct sunlight.[4] The storage area should have secondary containment to prevent the spread of material in case of a leak.

4. Final Disposal:

The ultimate disposal of this compound should be handled by a licensed hazardous waste disposal company. The preferred method of disposal is high-temperature incineration.[5] Contact your institution's EHS department to arrange for the pickup and disposal of the waste. Under no circumstances should this chemical or its waste be disposed of down the drain. [4][6][7]

Chemical Deactivation (for Advanced Users)

In some instances, chemical deactivation of the azido group may be considered to reduce the explosive hazard before disposal. This procedure should only be performed by trained personnel in a controlled laboratory setting, following established protocols. A common method for the destruction of organic azides is reduction to the corresponding amine. However, given the complexity of the target molecule, this should be approached with extreme caution and in consultation with your EHS department.

Note on Iodinated Waste:

While some industrial processes allow for the recycling of iodine-containing waste, this is generally not feasible for small quantities of complex organic molecules from a research setting.[8] Therefore, the entire molecule should be treated as a single hazardous waste stream.

By adhering to these stringent disposal procedures, researchers and laboratory professionals can ensure a safe working environment and minimize the environmental impact of their work.

References

Essential Safety and Operational Guide for Handling S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the photo-reactive cross-linking agent S-[2-(Iodo-4-Azidosalicylamido)ethylthio]-2-thiopyridine.

This document provides critical safety and logistical information for the proper management of this compound (CAS 175093-14-8) in a laboratory setting. Adherence to these guidelines is essential for ensuring personnel safety and experimental integrity.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a potent biochemical reagent with multiple hazards. The presence of an aromatic azide group renders it potentially explosive and sensitive to heat, shock, friction, and light.[1] The compound is also classified as acutely toxic.

Primary Hazards:

  • Acute Toxicity: Fatal if swallowed or in contact with skin.

  • Skin Corrosion/Irritation: Causes skin irritation.

  • Serious Eye Damage/Eye Irritation: Causes serious eye damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

A thorough risk assessment is crucial before handling. The "Rule of Six," which suggests a minimum of six carbon atoms for each energetic functional group like an azide, can be a useful guideline for assessing stability.[1]

Mandatory Personal Protective Equipment (PPE):

PPE CategorySpecificationRationale
Hand Protection Nitrile or other appropriate chemical-resistant gloves.Prevents skin contact, which can be fatal.
Eye/Face Protection Chemical safety goggles and a face shield.Protects against splashes and potential explosions, preventing serious eye damage.
Skin and Body Protection A lab coat, closed-toe shoes, and full-length pants. Consider a chemical-resistant apron.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, use a NIOSH-approved respirator.Prevents inhalation of dust or aerosols, which can cause respiratory irritation.

Handling and Storage

Due to its light-sensitive and potentially explosive nature, specific handling and storage procedures are required.

Handling:

  • Work Area: All handling should be conducted in a designated area, such as a chemical fume hood, to ensure adequate ventilation.[2] Eyewash stations and safety showers must be readily accessible.[2]

  • Light Sensitivity: Aromatic azides can be sensitive to ultraviolet (UV) light and may decompose upon prolonged exposure.[1] Therefore, it is crucial to work in a dimly lit area or use containers that block UV and visible light, such as amber vials or tubes wrapped in aluminum foil.[2]

  • Preventing Ignition: Avoid grinding, scraping with a metal spatula, or using ground glass joints to prevent initiation of explosive decomposition due to shock or friction.[1]

  • Temperature Control: During photoactivation with an intense UV light source, samples can become warm. To prevent thermal decomposition, keep the sample on ice or use a cooling method.

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[2] Buffers containing primary amines (e.g., Tris) or thiol-containing reducing agents (e.g., DTT, 2-mercaptoethanol) should be avoided during photoactivation, as they can quench the reaction or reduce the azide group.

Storage:

  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[2]

  • Temperature: Store at the recommended temperature, typically -20°C for long-term storage.

  • Light: Protect from light by storing in a dark location or using light-blocking containers.

Experimental Protocol: Protein Cross-Linking

This protocol provides a general workflow for using this compound as a photo-reactive cross-linker to study protein-protein interactions.

Materials:

  • This compound

  • Anhydrous DMSO

  • Protein sample in a suitable reaction buffer (e.g., PBS, HEPES)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • UV lamp (254-365 nm)

Procedure:

  • Prepare Stock Solution: Immediately before use, prepare a 10-50 mM stock solution of the cross-linker in anhydrous DMSO. Vortex to ensure it is fully dissolved.

  • Prepare Protein Sample: Ensure the protein sample is in a buffer free of primary amines or thiols.[3] Adjust the protein concentration as required for your experiment.

  • Cross-Linking Reaction:

    • Add the cross-linker stock solution to the protein sample to the desired final concentration (a 10-50 fold molar excess over the protein is a common starting point).

    • Gently mix and incubate for 30-60 minutes at room temperature or on ice. This step must be performed in the dark. [3]

  • Photoactivation:

    • Expose the sample to a UV light source (254-365 nm). The optimal exposure time and distance from the light source should be determined empirically.

    • To prevent sample heating, perform this step on ice.

  • Quench Reaction: Add quenching buffer to a final concentration of 20-50 mM to stop the reaction by scavenging any unreacted cross-linker.[3] Incubate for 15 minutes at room temperature.

  • Analysis: The cross-linked proteins can now be analyzed by methods such as SDS-PAGE, Western blotting, or mass spectrometry. The disulfide bond in the cross-linker can be cleaved using a reducing agent like DTT.[3]

experimental_workflow cluster_prep Preparation cluster_reaction Cross-Linking cluster_analysis Analysis prep_stock Prepare Cross-linker Stock Solution (DMSO) incubate Incubate Cross-linker with Protein (in dark) prep_stock->incubate prep_protein Prepare Protein Sample (Amine/Thiol-free buffer) prep_protein->incubate photoactivate Photoactivate with UV Light (on ice) incubate->photoactivate Association quench Quench Reaction (e.g., Tris buffer) photoactivate->quench Covalent Bond Formation analyze Analyze Cross-linked Products (SDS-PAGE, MS, etc.) quench->analyze Stop Reaction

Experimental workflow for protein cross-linking.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Collection: Collect all waste containing this chemical, including unused solutions and contaminated consumables (e.g., pipette tips, tubes), in a designated, properly labeled, and sealed hazardous waste container.

  • Waste Segregation: Do not mix this waste with other chemical waste streams unless compatibility is confirmed.

  • Decontamination: Decontaminate any surfaces or equipment that have come into contact with the chemical using an appropriate solvent and cleaning procedure. Collect all cleaning materials as hazardous waste.

  • Disposal Vendor: All waste must be disposed of through a licensed hazardous waste disposal company. Follow all local, state, and federal regulations for hazardous waste disposal.

Emergency Procedures

In Case of Exposure:

Exposure RouteAction
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing and shoes. Seek immediate medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

In Case of a Spill:

  • Evacuate: Immediately evacuate the area.

  • Ventilate: Ensure the area is well-ventilated, but avoid creating airborne dust.

  • Contain: Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.

  • Clean: Clean the spill area thoroughly with a suitable solvent, collecting all cleaning materials as hazardous waste.

  • Report: Report the spill to your institution's environmental health and safety department.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.